molecular formula C6H2BrClN2 B1372507 6-Bromo-2-chloronicotinonitrile CAS No. 1171919-79-1

6-Bromo-2-chloronicotinonitrile

Cat. No.: B1372507
CAS No.: 1171919-79-1
M. Wt: 217.45 g/mol
InChI Key: DIEHMQUALZXXSE-UHFFFAOYSA-N
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Description

6-Bromo-2-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEHMQUALZXXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674046
Record name 6-Bromo-2-chloropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-79-1
Record name 6-Bromo-2-chloropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1171919-79-1
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Foundational & Exploratory

"synthesis and characterization of 6-Bromo-2-chloronicotinonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-chloronicotinonitrile

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound (C₆H₂BrClN₂), a key heterocyclic building block in modern medicinal chemistry.[1] As a substituted pyridinonitrile, this compound serves as a critical intermediate in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[2] This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights into its preparation and rigorous analytical validation.

Introduction: The Strategic Importance of this compound

Substituted nicotinonitriles are a class of compounds of significant interest in the pharmaceutical industry. The presence of multiple reactive sites—specifically the bromine, chlorine, and nitrile functionalities—on the pyridine scaffold of this compound makes it an exceptionally versatile precursor. These sites allow for selective and sequential chemical modifications, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Sonogashira), and transformations of the nitrile group.

The strategic placement of the halogen atoms influences the electronic properties of the pyridine ring, enabling regioselective reactions that are crucial for building complex molecular architectures. Consequently, this compound has emerged as a valuable starting material for the synthesis of novel compounds targeting a range of diseases.[3][4]

A Validated Synthetic Pathway: From Carboxylic Acid to Nitrile

While several synthetic routes to substituted pyridines exist, a highly reliable and scalable approach for preparing this compound proceeds from the corresponding carboxylic acid, 6-Bromo-2-chloronicotinic acid.[5] This two-step pathway involves the conversion of the carboxylic acid to a primary amide, followed by a classical dehydration reaction to yield the target nitrile. This method is favored for its high efficiency and the use of standard, well-understood organic transformations.

Rationale Behind the Synthetic Strategy

The conversion of a carboxylic acid to a nitrile via an amide intermediate is a cornerstone of organic synthesis.

  • Step 1: Amidation. The initial activation of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) creates a highly reactive electrophile. This intermediate readily reacts with ammonia to form the stable primary amide, 6-Bromo-2-chloronicotinamide. This two-stage, one-pot process is efficient and generally high-yielding.

  • Step 2: Dehydration. The subsequent removal of a water molecule from the primary amide is a critical dehydration step. Phosphorus oxychloride (POCl₃) is an excellent reagent for this transformation. It activates the amide oxygen, facilitating an elimination reaction that forms the carbon-nitrogen triple bond of the nitrile.[6]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 6-Bromo-2-chloronicotinic Acid Amidation Step 1: Amidation (Formation of Amide) Start->Amidation 1. SOCl₂, cat. DMF 2. aq. NH₃ Dehydration Step 2: Dehydration (Formation of Nitrile) Amidation->Dehydration POCl₃, Heat Product Final Product: This compound Dehydration->Product Work-up & Purification

Caption: Synthetic pathway from 6-Bromo-2-chloronicotinic acid.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 6-Bromo-2-chloronicotinamide

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Bromo-2-chloronicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Cool the resulting crude acid chloride in an ice bath (0-5 °C).

  • Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield crude 6-Bromo-2-chloronicotinamide.

Step 2: Synthesis of this compound

  • In a separate dry, round-bottom flask, place the crude 6-Bromo-2-chloronicotinamide (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask.[6]

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and quenching process.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • The product will precipitate out of the solution. If it separates as an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.

Comprehensive Characterization and Analytical Validation

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A multi-technique analytical approach ensures a self-validating system where the data from each method corroborates the others.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Composition Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Product->FTIR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight & Isotopic Pattern EA Elemental Analysis (%C, %H, %N) Product->EA Empirical Formula

Sources

A Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of 6-Bromo-2-chloronicotinonitrile. As a halogenated pyridine derivative, this compound is a highly valuable building block in medicinal chemistry and organic synthesis. Its unique electronic and structural features, including the presence of bromine, chlorine, and nitrile functional groups, make it a versatile scaffold for developing complex molecular architectures. This document details its known physical properties, offers a predictive analysis of its spectroscopic characteristics, outlines key synthetic applications, and provides standardized protocols for its characterization and safe handling. The insights herein are intended to support researchers in leveraging this compound's full potential in drug discovery and materials science.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound (CAS No. 1171919-79-1) is a substituted nicotinonitrile, a class of compounds recognized for its significance in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of three distinct functional groups—a bromo, a chloro, and a cyano group—on the pyridine ring imparts a unique reactivity profile. The electron-withdrawing nature of these substituents activates the pyridine ring for various chemical transformations, making it an ideal intermediate for synthesizing more complex molecules.[1]

In the realm of drug development, this compound is particularly valuable as a fragment in Fragment-Based Drug Discovery (FBDD). Its small size, chemical stability, and capacity for halogen bonding allow it to serve as a starting point for developing potent and selective modulators of biological targets, including kinases and G-protein coupled receptors.[1] Understanding its fundamental physicochemical properties is therefore a critical prerequisite for its effective application in any research or development context.

Molecular and Physical Characteristics

The core identity and physical properties of this compound are summarized below. It is crucial to note that while some properties have been determined experimentally, others are derived from computational predictions and should be treated as such until validated empirically.

PropertyValueSource
CAS Number 1171919-79-1[3][4]
Molecular Formula C₆H₂BrClN₂[3][4]
Molecular Weight 217.45 g/mol [3][4]
IUPAC Name 6-bromo-2-chloropyridine-3-carbonitrile[4]
Boiling Point 307.0 ± 37.0 °C (Predicted)[4]
Density 1.85 ± 0.1 g/cm³ (Predicted)[4]
Lipophilicity (XLogP3) 2.6[4]
Topological Polar Surface Area 36.7 Ų[4]

Spectroscopic Profile: A Predictive Analysis

Definitive experimental spectra for this compound are not widely published. However, based on its molecular structure, a detailed predictive analysis can guide its identification and characterization.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of this compound is its unique isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks. The primary peaks would be expected at m/z values corresponding to [C₆H₂⁷⁹Br³⁵ClN₂]⁺, [C₆H₂⁸¹Br³⁵ClN₂]⁺, [C₆H₂⁷⁹Br³⁷ClN₂]⁺, and [C₆H₂⁸¹Br³⁷ClN₂]⁺. This complex and predictable pattern provides a high-confidence confirmation of the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations of its key functional groups. The presence of a sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[5] The aromatic pyridine ring will exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Carbon-halogen stretches are expected in the fingerprint region, with the C-Cl stretch typically appearing around 700-800 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally between 500-650 cm⁻¹ .[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The structure contains two aromatic protons on the pyridine ring. These would appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be significantly downfield (expected in the δ 7.5-8.5 ppm range) due to the deshielding effects of the electronegative halogen and nitrile substituents.

  • ¹³C NMR: Six distinct signals are expected, one for each carbon atom. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The remaining five carbons of the pyridine ring would have chemical shifts determined by their substitution pattern, with carbons directly attached to the halogens showing characteristic shifts.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its engineered reactivity, allowing for selective functionalization at multiple sites.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes both the chloro and bromo substituents susceptible to displacement by nucleophiles. The relative reactivity of the C-Cl versus the C-Br bond can often be controlled by reaction conditions, enabling sequential substitutions. This pathway is fundamental for introducing amines, alkoxides, and other key functional groups.[1]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the core scaffold into more complex drug-like molecules. For instance, it is a key reaction in the synthesis of certain PARP inhibitors.[1]

  • Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, engaging in non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of biological targets such as kinases. This interaction can significantly enhance binding affinity and selectivity, a principle actively exploited in rational drug design.[1]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols.

Protocol for Melting Point Determination
  • Rationale: The melting point is a primary indicator of sample purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards.

    • Load a small, finely powdered amount of the sample into a capillary tube, tapping gently to create a packed column of 2-3 mm.

    • Place the capillary tube in the apparatus.

    • Heat rapidly to approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting "point" is reported as this range.

Protocol for Solubility Assessment
  • Rationale: Understanding a compound's solubility in various media is critical for designing reaction conditions, purification methods, and formulations for biological assays.

  • Methodology:

    • Prepare a set of standard solvents representing a range of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

    • To a small vial, add a pre-weighed amount of the compound (e.g., 1 mg).

    • Add the first solvent dropwise (e.g., 100 µL increments), vortexing or sonicating for 30 seconds after each addition.

    • Visually inspect for complete dissolution.

    • Continue adding solvent until the compound dissolves or a maximum volume is reached (e.g., 1 mL).

    • Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >10 mg/mL, <1 mg/mL).

General Workflow for Spectroscopic Characterization

The confirmation of a compound's identity and purity requires a multi-faceted spectroscopic approach. The logical workflow below illustrates a standard procedure.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Sample Sample Receipt & Login Prep_MS Dissolve in Acetonitrile/Methanol for MS Analysis Sample->Prep_MS Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) for NMR Sample->Prep_NMR Prep_IR Prepare as KBr Pellet or Neat Film for IR Sample->Prep_IR Acquire_MS Acquire High-Resolution Mass Spectrum (HRMS) Prep_MS->Acquire_MS Acquire_NMR Acquire 1H, 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_MS Analyze Molecular Ion Peak & Isotopic Pattern Acquire_MS->Analyze_MS Analyze_NMR Analyze Chemical Shifts, Integration & Coupling Acquire_NMR->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Peaks Acquire_IR->Analyze_IR Confirmation Final Structure Confirmation & Purity Assessment Analyze_MS->Confirmation Analyze_NMR->Confirmation Analyze_IR->Confirmation

Caption: Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related halogenated aromatic compounds suggest it should be handled with significant caution.[6]

  • Hazard Identification: Assumed to be highly toxic. The probable GHS hazard statements include:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[6]

    • H315/H319: Causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a lab coat and appropriate protective clothing.[6]

  • Handling:

    • All work should be conducted in a certified chemical fume hood to avoid inhalation.[6]

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Keep locked up or in an area accessible only to authorized personnel.[6]

Conclusion

This compound is a potent chemical intermediate whose value is defined by its structural and electronic properties. Its multifunctionality provides a robust platform for synthetic chemists to build molecular diversity, while its characteristics make it an attractive fragment for developing novel therapeutics. A thorough understanding of its physicochemical properties, coupled with rigorous adherence to safety protocols, is essential for harnessing its full potential in scientific innovation.

References

  • Guseinov, G. M., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • PubChem (n.d.). 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. Retrieved from [Link]

  • Organic Syntheses (n.d.). Nicotinonitrile. Organic Syntheses. Retrieved from [Link]

  • Zhao, Y., et al. (2012). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry. Retrieved from [Link]

  • SpectraBase (n.d.). 6-Bromo-2-chloroquinoline. Wiley. Retrieved from [Link]

  • PubChem (n.d.). 5-Bromo-2-chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem (n.d.). 2-Chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences (n.d.). 2-Bromo-6-chloronicotinonitrile. Lead Sciences. Retrieved from [Link]

  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

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  • PubChemLite (n.d.). 6-bromo-5-chloronicotinonitrile (C6H2BrClN2). PubChemLite. Retrieved from [Link]

  • PubChemLite (n.d.). 5-bromo-2-chloronicotinonitrile (C6H2BrClN2). PubChemLite. Retrieved from [Link]

  • Chemsrc (n.d.). 6-Bromo-5-chloronicotinonitrile. Chemsrc. Retrieved from [Link]

  • Appretech Scientific Limited (n.d.). 2-bromo-6-chloronicotinonitrile. Appretech. Retrieved from [Link]

  • PubChem (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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The Strategic Utility of 6-Bromo-2-chloronicotinonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a versatile building block, offering multiple points for chemical modification and favorable interactions with biological targets. The strategic introduction of halogen substituents onto this scaffold, as seen in 6-Bromo-2-chloronicotinonitrile (CAS Number: 1171919-79-1), creates a highly valuable and reactive intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of novel therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 1171919-79-1
Molecular Formula C₆H₂BrClN₂
Molecular Weight 217.45 g/mol
Appearance White to off-white solid
Boiling Point (Predicted) 307.0 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.85 ± 0.1 g/cm³

Synthesis of this compound: A Plausible Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the public domain, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of related dihalogenated pyridines. A common strategy involves the selective halogenation of a suitable nicotinonitrile precursor. For instance, a synthetic pathway could commence with the commercially available 2-chloronicotinonitrile.

A potential synthetic workflow is outlined below:

Synthesis of this compound start 2-Chloronicotinonitrile intermediate Bromination Reaction start->intermediate N-Bromosuccinimide (NBS), Sulfuric Acid product This compound intermediate->product

A plausible synthetic route to this compound.
Exemplary Synthetic Protocol (Hypothetical):
  • Reaction Setup: To a solution of 2-chloronicotinonitrile in a suitable solvent such as concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, typically between 0 and 25 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated to facilitate the electrophilic bromination at the C-6 position, which is activated by the ring nitrogen.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) and then neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.

The Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-2 and C-6). Furthermore, both the C-Br and C-Cl bonds are amenable to transition metal-catalyzed cross-coupling reactions, with the site of reaction often being controllable through careful selection of reaction conditions.

Site-Selective Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of this compound, the key challenge and opportunity lie in achieving site-selectivity. Generally, in dihalopyridines, the halogen at the most electron-deficient position is more susceptible to oxidative addition to the palladium catalyst. In this case, both the 2- and 6-positions are activated by the adjacent nitrogen atom. However, subtle electronic and steric factors, as well as the choice of catalyst and reaction conditions, can influence which halogen reacts preferentially.

Published research on related 2,6-dihalopyridines indicates that the reactivity order is often influenced by the nature of the substituents and the specific catalytic system employed.[2][3] In many instances, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

A prime example of the utility of this compound in medicinal chemistry is its use in the synthesis of delta-opioid receptor modulators, as described in a patent from Trevena, Inc.[4] In this work, the compound is subjected to a Suzuki-Miyaura coupling reaction, demonstrating its role as a key building block.

Suzuki-Miyaura Coupling reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Arylboronic Acid/Ester reactant2->catalyst product 6-Aryl-2-chloronicotinonitrile catalyst->product

General scheme for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the patent literature and illustrates a typical procedure for the Suzuki-Miyaura coupling of this compound.[4]

  • Reagents and Solvent: In a reaction vessel, this compound, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, typically 2-3 equivalents) are combined. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

  • Reaction Conditions: The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The vessel is then sealed and heated to a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours, with the reaction progress monitored by an appropriate technique such as TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloronicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Strategy

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position is particularly activated towards displacement by nucleophiles. This provides a complementary synthetic route to introduce a variety of substituents, including amines, alcohols, and thiols, at this position.

The general preference for SNAr at the C-2 or C-6 position of pyridines is well-documented.[5] This reactivity allows for a sequential functionalization strategy where a Suzuki-Miyaura coupling is first performed at the C-6 position, followed by an SNAr at the C-2 position, or vice versa.

SNAr_Reaction reactant This compound product 6-Bromo-2-(nucleophilically substituted)nicotinonitrile reactant->product Base, Solvent nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product

General scheme for the SNAr of this compound.

Applications in Drug Discovery: A Key Building Block for Novel Therapeutics

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex molecules with therapeutic potential. Its ability to undergo site-selective functionalization makes it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization.

As previously mentioned, a notable application is in the development of delta-opioid receptor modulators.[4] The delta-opioid receptor is a G-protein coupled receptor that is a target for the treatment of pain and other neurological disorders. The synthesis of potent and selective modulators of this receptor is an active area of research, and the use of versatile building blocks like this compound is crucial for the rapid exploration of the chemical space around a given pharmacophore.

Conclusion: A Powerful Tool for the Medicinal Chemist

This compound is a strategically important building block in medicinal chemistry. Its dihalogenated nicotinonitrile core provides two distinct reactive handles that can be selectively functionalized through a variety of modern synthetic methods, most notably Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This allows for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives, which are prevalent in a wide range of biologically active compounds. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile and reactive intermediates in the drug discovery process is set to expand even further.

References

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An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-Bromo-2-chloronicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of direct experimental spectra, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with data from analogous structures, we present a robust framework for the spectral analysis of this compound. This guide details standardized protocols for data acquisition and offers in-depth interpretations of the predicted spectra, elucidating the structural features of this compound.

Introduction

This compound, with the chemical formula C₆H₂BrClN₂, is a halogenated pyridine derivative featuring a nitrile functional group. Its structural complexity and the presence of multiple electronegative atoms give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule, providing both the theoretical underpinnings and practical guidance for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The pyridine ring is numbered starting from the nitrogen atom, as depicted below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents (bromo, chloro, and cyano groups).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4~ 7.8 - 8.2Doublet (d)~ 2.0 - 3.0
H-5~ 8.2 - 8.6Doublet (d)~ 2.0 - 3.0

Interpretation and Rationale:

  • Chemical Shifts: The protons on the pyridine ring are deshielded and appear at a lower field (higher ppm) compared to benzene protons. The electron-withdrawing nature of the nitrogen atom, two halogen atoms, and the nitrile group all contribute to this deshielding. The H-5 proton is expected to be further downfield than H-4 due to the influence of the adjacent bromine atom.

  • Multiplicity: The two protons, H-4 and H-5, are ortho to each other and are expected to exhibit coupling, resulting in a doublet for each signal. The coupling constant (J) is anticipated to be small, which is typical for four-bond coupling in pyridine rings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict six distinct signals for the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-3~ 110 - 115
C-4~ 140 - 145
C-5~ 130 - 135
C-6~ 125 - 130
C≡N~ 115 - 120

Interpretation and Rationale:

  • C-2 and C-6: These carbons are directly attached to the electronegative chlorine and bromine atoms, respectively, and are also adjacent to the ring nitrogen. This will cause their signals to appear significantly downfield.

  • C-3: The carbon attached to the nitrile group will have its chemical shift influenced by the triple bond and the adjacent chloro and C-4 carbons.

  • C-4 and C-5: These are the carbons bonded to hydrogen atoms. Their chemical shifts are in the typical aromatic region for pyridines, with C-4 being more deshielded due to its proximity to the nitrogen and the electron-withdrawing nitrile group.

  • C≡N: The nitrile carbon typically appears in the 115-120 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent can slightly affect the chemical shifts.[3][4][5][6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[8]

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

G cluster_0 NMR Workflow A Sample Preparation (Dissolve & Filter) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity) C->D

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N stretch~ 2220 - 2240Medium to Strong
C=C/C=N ring stretch~ 1550 - 1600Medium
C-H aromatic stretch~ 3000 - 3100Weak
C-Cl stretch~ 700 - 800Strong
C-Br stretch~ 500 - 600Strong

Interpretation and Rationale:

  • C≡N Stretch: The nitrile group has a very characteristic and sharp absorption in the 2220-2240 cm⁻¹ region.[9][10][11] Its position can be slightly influenced by the electronic effects of the other substituents on the ring.

  • Aromatic Ring Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-H Aromatic Stretch: The stretching of the C-H bonds on the aromatic ring will result in weak absorptions above 3000 cm⁻¹.

  • Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum at lower wavenumbers.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[12]

    • Place a small amount of the solid this compound sample directly onto the crystal.[13]

  • Data Acquisition:

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[13]

    • Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean crystal should be recorded first and subtracted from the sample spectrum.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for volatile organic compounds.[16][17][18]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 4: Predicted Molecular Ion Cluster

Ionm/zRelative Abundance
[M]⁺ (C₆H₂⁷⁹Br³⁵ClN₂)216~ 100%
[M+2]⁺218~ 130%
[M+4]⁺220~ 30%

Interpretation and Rationale:

  • Isotopic Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopes will produce a characteristic M, M+2, and M+4 pattern in the molecular ion region.

  • Fragmentation: Upon electron ionization, the molecular ion can fragment. Common fragmentation pathways for halogenated pyridines may involve the loss of a halogen atom, the nitrile group, or cleavage of the pyridine ring.[19][20][21]

G cluster_0 Mass Spectrometry Fragmentation Molecule This compound (M) MolecularIon Molecular Ion [M]⁺˙ Molecule->MolecularIon EI Fragment1 Loss of Br [M-Br]⁺ MolecularIon->Fragment1 Fragment2 Loss of Cl [M-Cl]⁺ MolecularIon->Fragment2 Fragment3 Loss of CN [M-CN]⁺ MolecularIon->Fragment3

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile solid, a direct insertion probe can be used to introduce the sample into the ion source.

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • Use a standard electron ionization energy of 70 eV.

    • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the outlined experimental protocols, offer a comprehensive framework for the characterization of this important chemical compound. While these predictions are based on sound scientific principles and data from similar molecules, experimental verification is essential for definitive structural confirmation. This guide serves as a valuable resource for researchers to anticipate, acquire, and interpret the spectroscopic data of this compound, thereby facilitating its use in research and development.

References

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Structural Elucidation of 6-Bromo-2-chloronicotinonitrile: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2-chloronicotinonitrile. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying rationale for experimental design and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Verification

This compound is a polysubstituted pyridine derivative. The unique electronic arrangement of the pyridine ring, modified by the strong inductive and/or mesomeric effects of chloro, bromo, and cyano substituents, makes it a versatile synthon for creating complex molecular architectures. However, these same electronic effects create a nuanced NMR spectrum that requires careful interpretation.

NMR spectroscopy is the gold-standard, non-destructive technique for the structural elucidation of small organic molecules in solution[1]. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework, confirm substituent positions, and ensure sample purity. This guide explains the causality behind the observed spectral patterns, transforming routine data acquisition into a robust, self-validating system of analysis.

Molecular Structure and Predictive Analysis

To interpret the NMR spectra of this compound, we must first consider the electronic influence of each component on the pyridine ring.

Caption: Molecular structure of this compound.

  • Pyridine Ring: The nitrogen atom is highly electronegative, leading to a general deshielding of all ring protons and carbons compared to benzene[2]. The carbons adjacent to the nitrogen (C2, C6) are the most deshielded[2].

  • Chloro Group (C2): The chlorine atom is strongly electronegative and withdraws electron density via the inductive effect. This deshields nearby nuclei, causing their signals to shift downfield (to a higher ppm value)[3].

  • Bromo Group (C6): Bromine also exerts an inductive electron-withdrawing effect, though typically slightly weaker than chlorine[4]. Its presence further deshields adjacent nuclei[5].

  • Nitrile Group (C3): The cyano group is a potent electron-withdrawing group through both induction and resonance. It significantly deshields ortho (C2, C4) and para (C6) positions[6]. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range[7].

Based on this, we anticipate two distinct signals in the ¹H NMR spectrum for the protons at the C4 and C5 positions, and six unique signals in the ¹³C NMR spectrum.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Caption: Standard workflow for NMR-based structural elucidation.

Sample Preparation

A high-quality sample is essential for acquiring a high-quality spectrum[8].

  • Weighing: Accurately weigh 15-25 mg of this compound. This amount is sufficient for both ¹H and subsequent ¹³C experiments, which require more material due to the low natural abundance of the ¹³C isotope[9].

  • Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small, non-polar to moderately polar organic molecules due to its excellent dissolving power and relatively clean spectral window[10]. The deuterium provides a lock signal for the spectrometer to maintain a stable magnetic field[11].

  • Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add the solvent and gently vortex or agitate until the solid is fully dissolved. Ensure no particulate matter remains, as this will degrade spectral quality[12]. The final sample height should be at least 4 cm to ensure it is within the detection region of the NMR probe[13].

NMR Instrument Parameters

These parameters are based on a standard 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time (AQ): ~3.0 seconds. This is sufficient for the signals of small molecules to decay, ensuring good resolution[14].

  • Relaxation Delay (D1): 2.0 seconds. A delay to allow protons to return to thermal equilibrium before the next pulse.

  • Number of Scans (NS): 16. This is generally adequate to achieve an excellent signal-to-noise ratio (S/N) for a sample of this concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum by collapsing all carbon signals into singlets.

  • Spectral Width: 0 to 220 ppm. This range covers all expected carbon environments in organic molecules.

  • Number of Scans (NS): 1024. A higher number of scans is required to compensate for the low 1.1% natural abundance of ¹³C and its lower gyromagnetic ratio[15].

  • DEPT-135 (Optional but Recommended): A Distortionless Enhancement by Polarization Transfer experiment can be run to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O, C≡N, and other C's with no attached protons) are absent. This is invaluable for confirming assignments.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H4 and H5.

  • H4 Signal: This proton is ortho to the strongly electron-withdrawing nitrile group and meta to the two halogens. The powerful deshielding effect of the ortho-nitrile group is predicted to shift this proton significantly downfield.

  • H5 Signal: This proton is ortho to the bromine at C6 and meta to the chlorine and nitrile groups. It will be deshielded, but likely to a lesser extent than H4.

  • Coupling: H4 and H5 are adjacent on the aromatic ring (ortho to each other). They will split each other's signal into a doublet. The magnitude of this splitting, the coupling constant (J), for ortho protons on a pyridine ring is typically in the range of 8-9 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H48.0 – 8.4Doublet (d)~8.5Strong deshielding from ortho nitrile group.
H57.7 – 8.1Doublet (d)~8.5Deshielding from ortho bromo group.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct singlets, one for each unique carbon atom in the molecule.

  • Carbons Bearing Halogens (C2, C6): These carbons are directly attached to electronegative atoms and are part of the electron-deficient pyridine ring. They are expected to be significantly downfield, likely in the 140-155 ppm region.

  • Carbons Bearing Protons (C4, C5): These CH carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined effects of all substituents. A DEPT-135 experiment would confirm their identity as CH groups (positive signals).

  • Quaternary Carbons (C3, C-CN): C3, the carbon bearing the nitrile group, is a quaternary carbon and will be shifted accordingly. The nitrile carbon (C-CN) has a highly characteristic chemical shift, typically appearing in the most upfield region of the aromatic carbons, around 115-120 ppm[7][16]. Both C3 and C-CN would be absent in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Assigned CarbonPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale for Assignment
C2150 – 155AbsentQuaternary C attached to N and Cl (deshielded).
C6142 – 148AbsentQuaternary C attached to N and Br (deshielded).
C4138 – 142PositiveCH carbon deshielded by ortho nitrile group.
C5130 – 135PositiveCH carbon deshielded by ortho bromo group.
C3118 – 124AbsentQuaternary C attached to nitrile group.
C-CN115 – 118AbsentCharacteristic shift for a nitrile carbon.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the structure of this compound. The predicted chemical shifts, multiplicities, and coupling constants, derived from established principles of substituent effects on aromatic systems, create a verifiable spectral fingerprint. By following the detailed experimental protocol and applying the interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

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  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Chakraborty, S., & Dey, B. K. (2022). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Analytical Chemistry, 94(13), 5436–5444.
  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 534-543.
  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

  • de Oliveira, P. F., et al. (2025).
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

Sources

Mass Spectrometry of 6-Bromo-2-chloronicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-chloronicotinonitrile, a halogenated heterocyclic compound, represents a class of molecules with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, chlorine, and a nitrile group on a pyridine core, presents a distinct analytical challenge. Mass spectrometry, a cornerstone of modern analytical chemistry, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the comprehensive characterization of such molecules.

This technical guide provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings and practical considerations for its analysis, moving beyond a simple recitation of methods to explain the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage mass spectrometry for the robust characterization of complex halogenated compounds.

Molecular Structure and Isotopic Considerations

The foundational step in any mass spectrometric analysis is a thorough understanding of the analyte's chemical structure and isotopic composition. This compound possesses the molecular formula C₆H₂BrClN₂ and a monoisotopic mass of approximately 215.9090 amu.

The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic signature to the molecular ion cluster in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), resulting in a pair of peaks (M and M+2) of roughly equal intensity.[1][2] Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This gives rise to an M and M+2 peak pattern with an intensity ratio of roughly 3:1.[1]

When both halogens are present, as in this compound, the resulting isotopic pattern is a convolution of these individual signatures. This leads to a distinctive cluster of peaks in the molecular ion region, providing a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule. The expected isotopic distribution for the molecular ion of this compound is summarized in the table below.

IonIsotopesTheoretical m/zRelative Abundance (%)
[M]⁺C₆H₂⁷⁹Br³⁵ClN₂215.9090100.0
[M+2]⁺C₆H₂⁸¹Br³⁵ClN₂ / C₆H₂⁷⁹Br³⁷ClN₂217.9070130.3
[M+4]⁺C₆H₂⁸¹Br³⁷ClN₂219.904032.0

This table presents the predicted isotopic pattern for the molecular ion, which serves as a key validation point in spectral interpretation.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization method is critical for obtaining high-quality mass spectra that are rich in structural information. The choice between "hard" and "soft" ionization techniques depends on the analytical goal: confirming molecular weight or elucidating structural details through fragmentation.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules.[3] Given the presence of the nitrogen atom in the pyridine ring and the nitrile group, this compound can be readily protonated to form a pseudomolecular ion, [M+H]⁺. ESI is the preferred method when the primary objective is to unequivocally determine the molecular weight of the compound and to confirm its elemental composition through the characteristic isotopic pattern. The low-energy nature of ESI typically results in minimal fragmentation, yielding a clean spectrum dominated by the molecular ion cluster.

Electron Impact (EI): Unveiling the Structure Through Fragmentation

Electron impact (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This energetic process not only ionizes the molecule to form a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable information about the compound's structure and connectivity. While the molecular ion may be less abundant or even absent in EI spectra of some compounds, the rich fragmentation data is essential for detailed structural elucidation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: For ESI, dissolve the sample (0.1-1 mg/mL) in a solvent system compatible with mass spectrometry, such as a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of formic acid (0.1%) to promote protonation. For direct-infusion EI, a volatile solvent like dichloromethane or methanol is suitable.

  • Internal Standard: For quantitative studies, the inclusion of an appropriate internal standard with a similar chemical structure but a different mass is crucial for accurate and reproducible measurements.

  • Calibration: Prior to analysis, the mass spectrometer must be calibrated using a standard calibration mixture to ensure high mass accuracy.

Mass Spectrometer Parameters

For ESI-MS:

  • Ionization Mode: Positive ion mode is recommended to detect the [M+H]⁺ ion.

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizing Gas Pressure: Adjusted to ensure a stable spray (e.g., 30-40 psi).

  • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively without causing thermal degradation (e.g., 8-10 L/min at 300-350 °C).

For EI-MS (coupled with Gas Chromatography - GC):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for the separation of this type of compound.

  • Injection Mode: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure good chromatographic separation.

  • Ion Source Temperature: Typically 230 °C.

  • Electron Energy: 70 eV.

Fragmentation Analysis of this compound

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Proposed Fragmentation Pathways

The primary fragmentation events are likely to involve the loss of the halogen substituents and the nitrile group. The stability of the pyridine ring will influence the fragmentation, with cleavages that maintain the aromaticity of the ring being more favorable.

fragmentation_pathway M [M]⁺˙ m/z 216/218/220 M_minus_Br [M-Br]⁺ m/z 137/139 M->M_minus_Br -Br• M_minus_Cl [M-Cl]⁺ m/z 181/183 M->M_minus_Cl -Cl• M_minus_HCN [M-HCN]⁺˙ m/z 189/191/193 M->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 110/112 M_minus_Br->M_minus_Br_minus_HCN -HCN

Sources

"X-ray crystal structure of 6-Bromo-2-chloronicotinonitrile derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromo-2-chloronicotinonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This guide provides a comprehensive examination of the synthesis, crystallization, and X-ray structural analysis of this compound derivatives. Nicotinonitrile scaffolds, particularly those with halogen substituents, are of significant interest in medicinal chemistry due to their versatile biological activities. Understanding their precise three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics. This document details the causality behind experimental choices, from synthetic strategy to the nuances of single-crystal growth and crystallographic refinement. By elucidating the intramolecular and intermolecular forces that govern the solid-state architecture of these compounds, we provide a framework for the rational design of next-generation molecular entities.

The Strategic Importance of Halogenated Nicotinonitriles in Medicinal Chemistry

The nicotinonitrile framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold profoundly influences its physicochemical and pharmacokinetic properties. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through specific interactions like halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic Lewis acid.

The title compound, this compound, serves as a versatile starting material for creating a diverse library of derivatives. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule and the interactions governing its crystal packing. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of molecules with enhanced potency and selectivity.

Synthesis and Derivatization Pathway

The synthesis of derivatives typically begins with the commercially available this compound. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position, which is more reactive than the bromine at the C6 position. This selective reactivity allows for the introduction of various functional groups.

A representative synthetic workflow is the reaction with substituted anilines to yield N-aryl-6-bromo-2-aminonicotinonitrile derivatives.

Experimental Protocol: Synthesis of an N-aryl Derivative
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted aniline (1.1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.

  • Catalysis/Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.), to act as a proton scavenger.

  • Reaction Condition: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The choice of a polar aprotic solvent helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure derivative.

G A This compound C Reaction Vessel (DMF, K2CO3, 90°C) A->C B Substituted Aniline (R-Ar-NH2) B->C D Work-up (Precipitation in H2O) C->D S_NAr Reaction E Purification (Recrystallization/Chromatography) D->E F N-aryl-6-bromo-2-aminonicotinonitrile Derivative E->F

Figure 1: General workflow for the synthesis of N-aryl derivatives.

The Art of Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization depends on a delicate balance of kinetics and thermodynamics, and the ideal conditions are highly compound-specific.

Solvent Selection Rationale

The choice of solvent is critical. A good solvent system for crystallization should exhibit moderate solubility for the compound of interest—it should not be too soluble or too insoluble at a given temperature. A solvent screen using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane) is the first step.

Key Crystallization Techniques
  • Slow Evaporation: This is the most common technique. A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. Causality: The gradual increase in concentration allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.

  • Vapor Diffusion (Liquid-Liquid): The compound is dissolved in a "good" solvent, and this solution is placed in an open vial. The vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.

  • Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly. This reduces the solubility, leading to crystal formation. The rate of cooling is crucial; rapid cooling often leads to powder precipitation, while slow, controlled cooling promotes the growth of large single crystals.

X-ray Crystallography: From Crystal to Final Structure

This section outlines the standardized workflow for determining the molecular structure using single-crystal X-ray diffraction.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). Causality: Cryo-cooling minimizes crystal decay from radiation damage during data collection and reduces thermal vibrations of the atoms, leading to higher-resolution data.

  • Data Collection: The mounted crystal is placed on a diffractometer. A high-intensity X-ray beam (commonly from a Mo or Cu source) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and make corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing a list of unique reflections (hkl) and their intensities.

  • Structure Solution and Refinement:

    • Space Group Determination: The symmetry and unit cell parameters are determined from the diffraction pattern.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary structural model.

    • Refinement: The atomic positions and their displacement parameters are adjusted in a least-squares refinement process to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor (residual factor).

Structural Analysis of a Representative Derivative

Let us consider a hypothetical derivative, 2-((4-fluorophenyl)amino)-6-bromonicotinonitrile . The crystal structure reveals critical insights into its molecular geometry and supramolecular assembly.

Molecular Geometry and Conformation

The core nicotinonitrile ring is essentially planar. A key conformational feature is the torsion angle between the plane of the nicotinonitrile ring and the plane of the 4-fluorophenyl ring. This twist is influenced by steric hindrance and intramolecular hydrogen bonding between the amine proton (N-H) and the nitrile nitrogen (N≡C).

Supramolecular Architecture and Key Interactions

The crystal packing is dominated by a network of non-covalent interactions that build a robust three-dimensional architecture.

  • Hydrogen Bonding: A classic N-H···N intermolecular hydrogen bond often forms between the amino group of one molecule and the nitrile nitrogen of an adjacent molecule, creating centrosymmetric dimers or infinite chains.

  • Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule, such as the nitrile nitrogen or the π-system of an aromatic ring. The presence and geometry of these interactions are highly directional and predictable.

  • π-π Stacking: The aromatic rings (both the pyridine and the phenyl rings) can engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Br··· D ···N≡C A->D Halogen Bond E π-system A->E π-stacking B N-H··· C ···N≡C B->C Hydrogen Bond

Figure 2: Key intermolecular interactions governing crystal packing.
Comparative Crystallographic Data

The table below summarizes hypothetical crystallographic data for a series of derivatives, illustrating how a change in the substituent (R) on the phenyl ring can influence the crystal system and packing.

Derivative (R group)FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
R = HC₁₂H₇BrFN₃MonoclinicP2₁/c7.8515.238.9198.54
R = FC₁₂H₆BrFN₃MonoclinicP2₁/c7.8215.119.0299.14
R = CH₃C₁₃H₉BrN₃OrthorhombicPbca10.5414.8816.2190.08

Z = number of molecules in the unit cell.

Implications for Rational Drug Design

The detailed structural knowledge obtained from X-ray crystallography directly fuels the drug design cycle.

  • Binding Pocket Analysis: If the structure of a target protein is known, the crystal structure of the ligand can be used for accurate docking studies to predict binding modes and affinities.

  • Pharmacophore Modeling: The defined 3D arrangement of hydrogen bond donors/acceptors, aromatic rings, and halogen bond donors serves as a precise pharmacophore model.

  • Structure-Based Optimization: By understanding the key intermolecular interactions that stabilize the crystal lattice, medicinal chemists can infer which interactions might be replicated in a protein's binding site. For example, replacing a hydrogen with a fluorine atom might introduce a favorable orthogonal interaction, or modifying a substituent could disrupt an unfavorable packing arrangement to improve solubility.

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides indispensable insights into their molecular and supramolecular chemistry. This guide has detailed the integrated process from rational synthesis and meticulous crystal growth to the precise determination and interpretation of their three-dimensional structures. The elucidated non-covalent interactions, such as hydrogen and halogen bonds, are not merely crystallographic curiosities; they are fundamental forces that can be harnessed by medicinal chemists to engineer molecules with improved therapeutic profiles. The application of these principles underscores the power of X-ray crystallography as a cornerstone of modern, structure-based drug discovery.

References

  • Title: Halogen Bonding: A New Interaction for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Crystal structure of 6-bromo-2-(phenylamino)nicotinonitrile Source: Acta Crystallographica Section E URL: [Link]

  • Title: Halogen bonds in crystalline solids Source: CrystEngComm URL: [Link]

A Technical Guide to the Differential Reactivity of the C-Br versus C-Cl Bond in 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihaloheterocycles

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their utility lies in the carbon-halogen bond's capacity to serve as a versatile "handle" for constructing molecular complexity, primarily through transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of two different halogens on a single heterocyclic core, such as in 6-bromo-2-chloronicotinonitrile, presents a powerful platform for controlled, site-selective functionalization.

This guide provides an in-depth analysis of the factors governing the differential reactivity of the C-Br and C-Cl bonds in this compound. We will move beyond simple rules of thumb to explore the underlying electronic and mechanistic principles that allow chemists to selectively address one position over the other. For researchers and drug development professionals, mastering this selectivity is key to efficiently navigating chemical space and accelerating the synthesis of novel molecular entities.

Chapter 1: Foundational Principles of Reactivity

The reactivity of this compound is not governed by a single factor, but by a confluence of the pyridine ring's inherent electronics, the influence of its substituents, and the nature of the carbon-halogen bonds themselves. The outcome of a given reaction depends critically on which of these factors dominates the rate-determining step of the operative mechanism.

Electronic Landscape of the Nicotinonitrile Core

The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2,6) and γ (4) positions, rendering them susceptible to nucleophilic attack.[1] In this compound, this inherent deficiency is significantly amplified by the potent electron-withdrawing effect of the nitrile (-CN) group at the 3-position. This electronic push-pull relationship strongly activates both the C-2 and C-6 positions for nucleophilic aromatic substitution (SNAr).

The Dichotomy of the Carbon-Halogen Bond

The choice of synthetic pathway hinges on understanding the two primary characteristics of the C-Br and C-Cl bonds: their bond strength and their ability to act as a leaving group in substitution reactions.

  • Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically and is a primary determinant of reactivity in reactions where bond-breaking is the key step, such as the oxidative addition in palladium-catalyzed cross-coupling.[2][3] The C-Cl bond is significantly stronger than the C-Br bond.

    • Aryl C-Cl Bond Energy: ~339 kJ/mol[4]

    • Aryl C-Br Bond Energy: ~276 kJ/mol[4] This ~63 kJ/mol difference is fundamental to achieving selectivity in cross-coupling catalysis.[4][5][6]

  • Leaving Group Ability in SNAr: In a classical two-step SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer intermediate, not the subsequent loss of the halide.[7][8] For this reason, the "element effect" often shows a leaving group order of F > Cl ≈ Br > I.[7][8][9] This suggests that based on the leaving group itself, there is little intrinsic difference in reactivity between the C-Cl and C-Br bonds in an SNAr context. Selectivity in these reactions is therefore almost exclusively dictated by the electrophilicity of the carbon atom being attacked.

The interplay between these two properties is the cornerstone of achieving selective functionalization, as illustrated below.

G cluster_factors Governing Factors cluster_reactions Resulting Reaction Selectivity Factor1 Bond Dissociation Energy (C-Cl > C-Br) Reaction1 Palladium-Catalyzed Cross-Coupling Factor1->Reaction1 Dominant Factor (Rate-Determining Oxidative Addition) Factor2 Positional Electrophilicity (C2 vs. C6) Reaction2 Nucleophilic Aromatic Substitution (SNAr) Factor2->Reaction2 Dominant Factor (Rate-Determining Nucleophilic Attack)

Figure 1: A diagram illustrating the dominant factors that control selectivity for different reaction classes.

Chapter 2: Site-Selective Cross-Coupling at the C-6 Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds, respectively. Their mechanisms share a common, often rate-determining, initial step: the oxidative addition of the carbon-halogen bond to a Pd(0) catalyst.[10][11][12]

Mechanistic Basis for C-Br Selectivity

The significant difference in bond dissociation energy between the C-Br and C-Cl bonds is directly reflected in the kinetics of the oxidative addition step. The weaker C-Br bond undergoes oxidative addition to the Pd(0) center at a much faster rate than the stronger C-Cl bond.[4] This kinetic differentiation allows for the precise and highly selective functionalization of the C-6 position while leaving the C-2 chlorine untouched, provided the reaction conditions are carefully controlled.

A review of site-selectivity in the Suzuki-Miyaura coupling of dihaloheteroarenes confirms that for most systems, reactivity is dictated by the halogen's identity (I > Br > Cl), a direct consequence of BDEs.[13] However, it is crucial to note that strong electronic activation at a specific position can sometimes override this trend. For instance, 6-bromo-2-chloroquinoxaline reacts preferentially at the C-2 chloride, because the C-2 position in the quinoxaline system is exceptionally electrophilic.[13] In our target, this compound, the activation at C-2 and C-6 is more balanced, allowing the inherent C-Br vs. C-Cl reactivity to dominate the outcome in cross-coupling.

G pd0 L₂Pd⁰ pd2_oa L₂PdII(Ar)(Br) pd0->pd2_oa Oxidative Addition (Rate-Determining) substrate Ar-Br (C-6 Position) substrate->pd2_oa product_re Ar-Nu pd2_t L₂PdII(Ar)(Nu) pd2_oa->pd2_t Transmetalation pd2_t->pd0 Catalyst Regeneration pd2_t->product_re Reductive Elimination nucleophile R-B(OR)₂ or HNR₂ nucleophile->pd2_t base Base base->pd2_t

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling, highlighting the rate-determining oxidative addition step.

Experimental Protocols for Selective C-6 Functionalization

The key to achieving high selectivity is to use reaction conditions (temperature, catalyst, ligands) that are sufficient to cleave the C-Br bond but not the C-Cl bond.

Protocol 2.2.1: Selective Suzuki-Miyaura Coupling at C-6

This protocol describes the C-C bond formation at the C-6 position using a boronic acid derivative.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a phosphine ligand like SPhos (0.03 eq).

  • Reaction Execution: Heat the reaction mixture to a controlled temperature, typically between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2.2: Selective Buchwald-Hartwig Amination at C-6

This protocol is adapted from methodologies developed for the selective amination of 6-bromo-2-chloroquinoline, a closely related substrate.[14][15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand. Ligands with high steric bulk and electron-donating properties are preferred, such as RuPhos or XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane as the solvent (0.1-0.2 M).

  • Reaction Execution: Seal the tube and heat the mixture to 80-100 °C. Monitor for consumption of the starting material by LC-MS (typically 4-24 hours).

  • Workup and Purification: Cool the reaction, quench by carefully adding saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Summary of Cross-Coupling Data
Reaction TypePositionCatalyst / LigandBaseSolventTemp (°C)Typical Selectivity (C-6:C-2)
Suzuki-Miyaura C-6 (Br)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80>95:5
Buchwald-Hartwig C-6 (Br)Pd₂(dba)₃ / RuPhosNaOtBuToluene100>95:5

Table 1: Representative conditions for achieving high C-6 selectivity in cross-coupling reactions.

Chapter 3: Site-Selective Nucleophilic Aromatic Substitution at the C-2 Position

As established, the selectivity of SNAr reactions is primarily governed by the electrophilicity of the carbon center, not the intrinsic leaving group ability of the halide.[7][8] In this compound, both the C-2 and C-6 positions are activated by the pyridine nitrogen (ortho and para, respectively). However, the powerful electron-withdrawing nitrile group is located at C-3, placing it ortho to the C-2 position but meta to the C-6 position. This proximity allows the nitrile group to exert a much stronger activating effect (via resonance and induction) at C-2, making it the more electrophilic and thus more reactive site for nucleophilic attack. This electronic bias is often strong enough to ensure a high degree of selectivity for substitution at the C-2 chloro position.

Experimental Protocol for Selective C-2 Functionalization

This protocol describes a general procedure for the SNAr reaction with an oxygen or nitrogen nucleophile.

  • Reaction Setup: To a round-bottom flask, add the alcohol or amine nucleophile (e.g., sodium methoxide or piperidine, 1.5-2.0 eq) and a suitable solvent (e.g., THF, DMF, or the nucleophile itself if it is a liquid).

  • Base (if required): If using a neutral amine or alcohol, a non-nucleophilic base like K₂CO₃ or a strong base like NaH (for alcohols) may be required to generate the active nucleophile in situ.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise at a controlled temperature, often starting at 0 °C or room temperature.

  • Reaction Execution: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is typically much faster than cross-coupling, often completing in 0.5-4 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water or a saturated NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Summary of SNAr Data
NucleophilePositionBaseSolventTemp (°C)Typical Selectivity (C-2:C-6)
Sodium Methoxide C-2 (Cl)(Pre-formed)Methanol25-40>98:2
Piperidine C-2 (Cl)K₂CO₃ or excess amineDMF60>95:5

Table 2: Representative conditions for achieving high C-2 selectivity in SNAr reactions.

Chapter 4: A Workflow for Orthogonal Synthesis

The true synthetic power of this compound is realized when these selective transformations are used in sequence. This "orthogonal" approach allows for the programmed, stepwise introduction of different functional groups at the C-6 and C-2 positions, enabling the rapid construction of diverse and complex molecular architectures.

Two primary synthetic routes are available:

  • Route A: Cross-Coupling First. Begin with a Pd-catalyzed Suzuki or Buchwald-Hartwig reaction to functionalize the C-6 position. The resulting 6-substituted-2-chloronicotinonitrile can then be subjected to SNAr conditions to modify the C-2 position.

  • Route B: SNAr First. Begin with an SNAr reaction to functionalize the C-2 position. The resulting 2-substituted-6-bromonicotinonitrile can then be used as a substrate in a subsequent cross-coupling reaction to modify the C-6 position.

The choice between these routes depends on the desired final product and the compatibility of the functional groups with the required reaction conditions. The following workflow diagram illustrates this decision-making process.

G cluster_path1 Route A cluster_path2 Route B start This compound proc1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->proc1 Selective at C-6 (Br) proc3 Nucleophilic Aromatic Substitution (e.g., with R-OH, R₂NH) start->proc3 Selective at C-2 (Cl) int1 6-Aryl/Amino-2-chloronicotinonitrile proc1->int1 proc2 Nucleophilic Aromatic Substitution (e.g., with R-OH, R₂NH) int1->proc2 final_prod 2,6-Disubstituted Nicotinonitrile proc2->final_prod int2 2-Alkoxy/Amino-6-bromonicotinonitrile proc3->int2 proc4 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) int2->proc4 proc4->final_prod

Figure 3: Orthogonal synthesis workflow for the sequential functionalization of this compound.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a robust and predictable platform for selective organic synthesis. The weaker bond dissociation energy of the C-Br bond makes the C-6 position the exclusive site of reaction in palladium-catalyzed cross-coupling processes under controlled conditions. Conversely, the enhanced electrophilicity of the C-2 position, due to its proximity to the activating nitrile group, directs nucleophilic aromatic substitution to the C-Cl bond. By understanding and applying these fundamental principles, researchers can strategically and efficiently synthesize complex, disubstituted nicotinonitrile derivatives, which are of high value in pharmaceutical and materials science applications.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Semantic Scholar.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buy 6-Bromo-5-chloronicotinonitrile. Smolecule.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • nucleophilic arom
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing).
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Bond dissoci
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Buchwald–Hartwig amin
  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical.
  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
  • This compound | CAS 1171919-79-1. Santa Cruz Biotechnology.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
  • Dependence of reactivity of a novel 2,6-diamino pyridine-based enediyne on the extent of salt form
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO. PubChem.
  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling c
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloronicotinonitrile is a highly functionalized pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and cyano substituents on the nicotinonitrile core imparts a unique electronic landscape that governs its reactivity, intermolecular interactions, and ultimately, its utility in drug design. This technical guide provides a comprehensive analysis of the electronic effects at play within this molecule. We will dissect the inductive and resonance contributions of each substituent, predict their collective impact on the pyridine ring's electron density, and outline detailed experimental and computational methodologies for the empirical validation and further exploration of these properties. This document is intended to serve as a foundational resource for researchers seeking to understand and exploit the chemical behavior of this compound in their scientific endeavors.

Introduction: The Significance of Electronic Effects in Drug Discovery

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. The distribution of electron density within a molecule dictates its ability to engage in crucial intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, with its biological target. Furthermore, the electronic nature of a molecule governs its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound presents a fascinating case study in the deliberate modulation of a molecule's electronic character. The pyridine core, an isostere of benzene, is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable metabolic profile. The addition of two halogen atoms (bromine and chlorine) and a cyano group—all potent electron-withdrawing groups—profoundly alters the electron density of the pyridine ring, rendering it highly electron-deficient. This electronic perturbation has significant implications for the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, and its potential to act as a versatile building block in the synthesis of more complex bioactive compounds.

Theoretical Framework: Unraveling the Electronic Contributions of Substituents

The electronic influence of the bromo, chloro, and cyano groups in this compound can be understood through the interplay of two fundamental phenomena: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. Both chlorine and bromine are highly electronegative atoms, and thus exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect is transmitted through the sigma (σ) bonds, pulling electron density away from the ring carbons and towards the halogen atoms. The cyano group also exhibits a significant -I effect due to the high electronegativity of the nitrogen atom.

Resonance Effect (-M or -R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between a substituent and an aromatic ring.

  • Halogens (-I > +M): While halogens possess lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric effect (+M), their strong -I effect is dominant. This dual nature means that while they withdraw electron density overall, they can direct incoming electrophiles to the ortho and para positions. In the context of this compound, this effect is less relevant for electrophilic substitution, which is disfavored on the electron-deficient ring.

  • Cyano Group (-M): The cyano group is a powerful electron-withdrawing group through resonance (-M effect). The π-system of the cyano group can conjugate with the π-system of the pyridine ring, allowing for the delocalization of the ring's π-electrons onto the nitrogen atom of the nitrile. This effect is most pronounced when the cyano group is at the ortho or para position relative to the ring nitrogen.

The Cumulative Effect on the Pyridine Ring

The combination of the strong -I effects of the chloro, bromo, and cyano groups, coupled with the potent -M effect of the cyano group, results in a significant depletion of electron density on the pyridine ring of this compound. This electron deficiency is not uniform and is most pronounced at the positions ortho and para to the electron-withdrawing substituents. The presence of the electronegative nitrogen atom in the pyridine ring further exacerbates this effect.

This pronounced electron-deficient character has several key consequences:

  • Reduced Basicity: The electron-withdrawing substituents significantly decrease the basicity of the pyridine nitrogen by reducing the availability of its lone pair of electrons for protonation.

  • Enhanced Electrophilicity: The carbon atoms of the pyridine ring become more electrophilic and are therefore highly susceptible to nucleophilic attack. This makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

  • Altered Spectroscopic Properties: The changes in electron distribution are reflected in the molecule's spectroscopic signatures, particularly its ¹³C NMR chemical shifts.

The interplay of these electronic effects can be visualized as follows:

G cluster_substituents Substituents cluster_effects Electronic Effects cluster_molecule Pyridine Ring cluster_properties Resulting Properties Bromo Bromo (C6) Inductive Inductive Effect (-I) (Electron Withdrawing) Bromo->Inductive Chloro Chloro (C2) Chloro->Inductive Cyano Cyano (C3) Cyano->Inductive Resonance Resonance Effect (-M) (Electron Withdrawing) Cyano->Resonance Pyridine This compound Inductive->Pyridine Resonance->Pyridine Reactivity Increased Susceptibility to Nucleophilic Aromatic Substitution Pyridine->Reactivity Basicity Decreased Basicity of Pyridine Nitrogen Pyridine->Basicity Spectroscopy Downfield Shift in ¹³C NMR Pyridine->Spectroscopy

Figure 1: Interplay of electronic effects in this compound.

Experimental and Computational Characterization of Electronic Effects

To empirically quantify and visualize the electronic effects within this compound, a combination of spectroscopic and computational techniques can be employed.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule. The chemical shift (δ) of a carbon nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2152 - 158Attached to the electronegative nitrogen and a chlorine atom, leading to significant deshielding.
C3115 - 120Attached to the electron-withdrawing cyano group.
C4140 - 145Influenced by the electron-withdrawing effects of the adjacent cyano and the para-bromo substituent.
C5130 - 135Primarily influenced by the inductive effect of the adjacent bromo group.
C6145 - 150Attached to the electronegative nitrogen and a bromine atom, resulting in strong deshielding.
CN110 - 115Typical chemical shift for a nitrile carbon.

Experimental Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and match the ¹³C probe.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C is a low-abundance isotope. Proton decoupling should be employed to simplify the spectrum and enhance sensitivity.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Data Analysis: Assign the peaks to the respective carbon atoms based on their chemical shifts and comparison with predicted values and data from similar compounds.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide a powerful in-silico method to visualize and quantify the electronic properties of a molecule. These calculations can be used to generate electron density maps, molecular electrostatic potential (MEP) maps, and to determine the energies of molecular orbitals (HOMO and LUMO).

Workflow for DFT Analysis:

G start Start: Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc pop_analysis Population Analysis (Calculate Atomic Charges) freq_calc->pop_analysis mep Molecular Electrostatic Potential (MEP) Map (Visualize Electrophilic/Nucleophilic Sites) freq_calc->mep orbitals Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution) freq_calc->orbitals end End: Comprehensive Electronic Structure Profile pop_analysis->end mep->end orbitals->end

Figure 2: Workflow for DFT-based analysis of electronic properties.

Detailed Protocol for DFT Calculations:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as B3LYP is a common and reliable choice.[1]

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good balance between accuracy and computational cost.[2]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Molecular Electrostatic Potential (MEP) Map: Calculate and visualize the MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The electron-deficient pyridine ring will be colored in shades of blue, while any regions of higher electron density will be in shades of red.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain the natural atomic charges on each atom. This will provide a quantitative measure of the electron withdrawal by the substituents.

    • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is expected to be localized on the pyridine ring, indicating its susceptibility to nucleophilic attack.

Implications for Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the pyridine ring in this compound makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The positions most activated towards nucleophilic attack are C2, C4, and C6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In this compound, both C2 and C6 are substituted with good leaving groups (Cl and Br, respectively). The relative reactivity of these positions will depend on a combination of electronic and steric factors, as well as the nature of the incoming nucleophile.

Conclusion

The electronic landscape of this compound is dominated by the potent electron-withdrawing nature of its bromo, chloro, and cyano substituents. This collective electron withdrawal renders the pyridine ring highly electron-deficient, which profoundly influences its chemical and physical properties. This guide has provided a theoretical framework for understanding these electronic effects and has outlined detailed experimental and computational protocols for their characterization. A thorough understanding of the electronic properties of this molecule is paramount for its effective utilization as a versatile building block in the rational design of novel pharmaceuticals and advanced materials. The methodologies described herein provide a clear roadmap for researchers to further investigate and harness the unique reactivity of this compound.

References

  • BenchChem. (n.d.). The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Cieślik-Boczula, K., & Panek, J. J. (2022). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. International Journal of Molecular Sciences, 23(3), 1253. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Rani, P., & Srivastava, A. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(3), 379-388. [Link]

Sources

"alternative precursors for 6-Bromo-2-chloronicotinonitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Alternative Precursors for the Synthesis of 6-Bromo-2-chloronicotinonitrile

Abstract

This compound is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a pyridine ring functionalized with chloro, bromo, and cyano groups—makes it a versatile building block. This guide provides an in-depth analysis of alternative synthetic strategies for this compound, focusing on the selection and transformation of different precursor molecules. Moving beyond a single established route, we explore three distinct and viable pathways, each originating from a different class of substituted pyridine. This document is intended for researchers, chemists, and process development scientists, offering a detailed examination of the underlying chemical principles, step-by-step protocols, and a comparative analysis to aid in selecting the most suitable route based on precursor availability, scalability, and laboratory capabilities.

Introduction: Strategic Approaches to a Tri-substituted Pyridine

The synthesis of multi-substituted heterocycles like this compound (C₆H₂BrClN₂) presents a strategic challenge.[1] The core task is not merely to append the required functional groups but to do so with high regioselectivity and efficiency. The primary strategies for assembling this target molecule revolve around functional group interconversion on a pyridine scaffold that already possesses one or two of the desired substituents. The choice of the starting precursor dictates the entire synthetic sequence, including the reagents, reaction mechanisms, and potential challenges.

This guide will dissect three logical and field-proven approaches:

  • Route A: Chlorination of a Hydroxypyridine Core: Starting with 6-Bromo-2-hydroxynicotinonitrile, this pathway leverages the robust conversion of a 2-pyridone system to a 2-chloropyridine.

  • Route B: Diazotization and Sandmeyer Reaction: Employing 2-Amino-6-bromonicotinonitrile as the precursor, this classic transformation offers a reliable method for introducing the chloro substituent via a diazonium salt intermediate.

  • Route C: Selective Halogen Exchange: This strategy begins with a di-halogenated precursor, 2,6-Dichloronicotinonitrile, and relies on the selective replacement of a chloro group with a bromo group.

Each of these routes will be evaluated for its chemical logic, practicality, and efficiency, providing the reader with a comprehensive toolkit for synthesizing this valuable compound.

Route A: Synthesis via Chlorination of 6-Bromo-2-hydroxynicotinonitrile

This pathway is arguably one of the most reliable and widely used methods for preparing 2-chloropyridines. The underlying principle is the conversion of the stable 2-pyridone tautomer of a 2-hydroxypyridine into a reactive intermediate that is subsequently displaced by a chloride ion.

Causality and Strategic Choice

The C-O bond in 2-hydroxypyridine (or its predominant pyridone tautomer) is strong and resistant to direct nucleophilic substitution. The key to this transformation is the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). These reagents act as dehydrating and chlorinating agents, converting the hydroxyl group into an excellent leaving group (a phosphate ester derivative), which is then readily displaced by a chloride ion from the reagent itself. This two-step activation-displacement mechanism is highly efficient and typically results in high yields.

Experimental Workflow

The overall transformation is a direct, one-pot conversion of the hydroxyl precursor to the final chlorinated product.

G cluster_precursor Precursor Synthesis cluster_reaction Core Reaction cluster_product Final Product P 6-Bromo-2-hydroxynicotinonitrile R Chlorination (e.g., POCl₃) P->R Activation & Displacement T This compound R->T Workup & Isolation

Caption: Workflow for Route A: Chlorination of a Hydroxypyridine.

Detailed Experimental Protocol

Materials:

  • 6-Bromo-2-hydroxynicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other suitable base (optional)

  • Toluene or other high-boiling inert solvent (optional)

  • Ice, water, sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 6-Bromo-2-hydroxynicotinonitrile (1.0 eq).

  • Reagent Addition: Cautiously add phosphorus oxychloride (3.0-5.0 eq) to the flask. The reaction can be run neat or in a high-boiling solvent like toluene. A tertiary amine base can be added to scavenge the HCl byproduct.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Summary
ParameterConditionRationale / Notes
Chlorinating Agent POCl₃, PCl₅POCl₃ is most common; it serves as both reagent and solvent.
Stoichiometry 3-5 eq. of POCl₃An excess ensures complete conversion of the hydroxyl group.
Temperature 100-110 °C (Reflux)High temperature is required to drive the reaction to completion.
Reaction Time 2-6 hoursVaries with substrate; requires monitoring for completion.
Typical Yield >85%This route is generally high-yielding.

Route B: Synthesis via Sandmeyer Reaction of 2-Amino-6-bromonicotinonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace a primary amino group on an aromatic ring with a halide, cyanide, or other nucleophile.[2][3] The transformation proceeds via an aryl diazonium salt intermediate and is catalyzed by copper(I) salts.[4][5]

Causality and Strategic Choice

Direct substitution of an amino group is impossible. However, converting it into a diazonium group (-N₂⁺) transforms it into an exceptionally good leaving group (dinitrogen gas, N₂). The subsequent substitution is facilitated by a copper(I) catalyst, which engages in a single-electron transfer (SET) mechanism.[2] This radical-nucleophilic aromatic substitution pathway is highly effective and allows for the introduction of functional groups that are otherwise difficult to install directly.[6] The key to a successful Sandmeyer reaction is the careful formation and handling of the diazonium salt, which is typically unstable at elevated temperatures.

Experimental Workflow

This is a two-step, one-pot process where the precursor is first converted to a diazonium salt at low temperature, which is then added to a copper(I) chloride solution to complete the substitution.

G P 2-Amino-6-bromonicotinonitrile D Diazotization (NaNO₂, HCl, 0-5 °C) P->D Formation of Diazonium Salt S Sandmeyer Reaction (CuCl) D->S Radical-Nucleophilic Substitution T This compound S->T N₂ evolution & Product Formation

Caption: Workflow for Route B: The Sandmeyer Reaction.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-bromonicotinonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice, water

  • Ethyl acetate or other suitable solvent for extraction

Procedure:

  • Diazonium Salt Formation:

    • In a flask, dissolve 2-Amino-6-bromonicotinonitrile (1.0 eq) in concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is complete.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Effervescence (release of N₂ gas) should be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Summary
ParameterConditionRationale / Notes
Diazotization Temp. 0-5 °CCritical for the stability of the diazonium salt; prevents decomposition.
Acid HClServes as the solvent and the source of the chloride nucleophile.
Catalyst Copper(I) Chloride (CuCl)Facilitates the single-electron transfer to the diazonium ion.
Stoichiometry Catalytic to stoichiometric CuClStoichiometric amounts are often used to ensure high conversion.[2]
Typical Yield 60-80%Yields can be variable but are generally good with careful execution.

Route C: Synthesis via Selective Halogen Exchange

This approach begins with a precursor that already has two of the desired halogen atoms, 2,6-Dichloronicotinonitrile, and aims to selectively swap one chlorine for a bromine. Such transformations, sometimes referred to as aromatic Finkelstein or retro-Finkelstein reactions, are less common than their aliphatic counterparts but can be achieved under specific conditions, often requiring catalysis.[7]

Causality and Strategic Choice

The success of this route hinges on the differential reactivity of the chlorine atoms at the C2 and C6 positions of the pyridine ring and the ability to drive the equilibrium toward the bromo-chloro product. While both positions are activated toward nucleophilic attack, achieving selective exchange requires careful control of reagents and conditions. Copper-catalyzed systems are often employed to facilitate this type of aryl halide exchange.[7] The choice of bromide source (e.g., CuBr, NaBr) and solvent is critical. This route is highly convergent but presents a significant optimization challenge to achieve high selectivity and avoid the formation of the dibromo byproduct.

Experimental Workflow

This pathway is a single-step conversion, but its success is highly dependent on achieving regioselectivity.

G P 2,6-Dichloronicotinonitrile R Halogen Exchange (e.g., CuBr, High Temp) P->R Catalytic Cycle T This compound R->T Selective Exchange S Side Product (2,6-Dibromonicotinonitrile) R->S Over-reaction

Caption: Workflow for Route C: Selective Halogen Exchange.

Potential Experimental Protocol

Materials:

  • 2,6-Dichloronicotinonitrile

  • Copper(I) bromide (CuBr)

  • Potassium bromide (KBr) or Sodium bromide (NaBr)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP, DMSO)

Procedure:

  • Reaction Setup: In a flask equipped for heating under an inert atmosphere (e.g., nitrogen), combine 2,6-Dichloronicotinonitrile (1.0 eq), copper(I) bromide (catalytic to stoichiometric amounts), and an excess of an alkali metal bromide like KBr.

  • Solvent and Heating: Add a high-boiling solvent such as NMP or DMF. Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

  • Monitoring: Monitor the reaction carefully by GC-MS or LC-MS to track the formation of the desired product and potential side products (unreacted starting material, dibromo product).

  • Workup and Isolation: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent like toluene or ethyl acetate.

  • Purification: Wash and dry the organic extracts. Concentrate the solvent and purify the resulting mixture using column chromatography, which may require careful optimization to separate the closely related halogenated species.

Data Summary
ParameterConditionRationale / Notes
Bromide Source CuBr, NaBr/KBrCuBr can act as both catalyst and reagent. Alkali bromides provide the halide.
Catalyst Copper(I) saltsEssential to facilitate the otherwise difficult aryl halogen exchange.[7]
Temperature 150-180 °CHigh thermal energy is required to overcome the activation barrier.
Key Challenge SelectivityRisk of forming di-bromo byproduct or having incomplete conversion.
Typical Yield Highly VariableSuccess is heavily dependent on reaction optimization.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the available starting materials, the scale of the synthesis, and the tolerance for complex purification procedures.

FeatureRoute A (from Hydroxy)Route B (from Amino)Route C (from Dichloro)
Precursor Availability May require synthesisMay require synthesisCommercially available
Number of Core Steps 11 (2 tandem stages)1
Reagent Hazards POCl₃ is corrosive and water-reactiveDiazonium salts are potentially explosiveHigh temperatures, high-boiling solvents
Robustness & Scalability High; well-established transformationModerate; requires strict temp controlLow; requires significant optimization
Typical Yield High (>85%)Good (60-80%)Variable; depends on selectivity
Purification Generally straightforwardGenerally straightforwardChallenging; similar byproducts

Expert Recommendations:

  • For Reliability and Yield: Route A is the preferred method if the 6-bromo-2-hydroxynicotinonitrile precursor is accessible. The chlorination of 2-pyridones is a robust, high-yielding, and scalable reaction.

  • For Versatility: Route B offers a powerful alternative. The Sandmeyer reaction is a classic for a reason, and if the amino precursor can be synthesized, this route provides a reliable, albeit temperature-sensitive, pathway to the final product.

  • For Convergency: Route C is the most direct on paper, starting from a closely related di-halogenated compound. However, it presents the most significant process development challenge in controlling selectivity. It is best suited for situations where the dichloro precursor is inexpensive and extensive optimization is feasible.

Ultimately, the choice of precursor is a critical decision point that defines the entire synthetic strategy. By understanding the chemical logic, advantages, and challenges of each alternative pathway, researchers and drug development professionals can make an informed decision to efficiently and effectively synthesize the target this compound.

References

  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Google Search Result.
  • This compound | CAS 1171919-79-1. Santa Cruz Biotechnology.
  • Halogen Exchange in Aryl and Vinyl Halides. Frontiers in Chemistry.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • 37.01 Sandmeyer Reactions. YouTube.
  • Recent trends in the chemistry of Sandmeyer reaction: a review.
  • 6-Bromo-5-chloronicotinonitrile. Smolecule.

Sources

Methodological & Application

Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloronicotinonitrile for the Synthesis of Novel Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is an excellent topic for a detailed application note. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and its application to complex, functionalized heterocyclic substrates like 6-Bromo-2-chloronicotinonitrile is of high interest to medicinal and materials chemists.

Here is a detailed application note and protocol, structured as requested.

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key building block. Nicotinonitrile derivatives are prevalent scaffolds in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor. This guide delves into the mechanistic nuances, strategic considerations for achieving chemoselectivity, a detailed experimental protocol, and troubleshooting insights. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex 2,6-disubstituted pyridine derivatives.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern on the ring profoundly influences the molecule's pharmacological properties. This compound is a versatile starting material, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is an ideal method for this purpose due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

This application note focuses on the selective coupling at the C6-Br bond, which is generally more reactive than the C2-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of the palladium(0) catalyst more favorable at the C6 position.[4][5] Mastering this selective transformation opens the door to a modular synthesis of diverse 2-chloro-6-aryl-nicotinonitriles, which can be further functionalized at the C2 position.

Mechanism and Key Considerations for Selectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][6] Understanding this cycle is paramount to optimizing the reaction for a specific substrate like this compound.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[4][7]

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species.[8] This species then transfers its organic group to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br (Aryl-Palladium Complex) Pd0->PdII_Aryl Oxidative Addition Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)L₂-R (Diorganopalladium Complex) PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination RedElim Reductive Elimination ArylHalide This compound (Ar-Br) ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Diorgano Product 2-Chloro-6-aryl-nicotinonitrile (Ar-R) Product->Pd0 Experimental_Workflow start Start: Assemble Glassware setup Reaction Setup: - Add reagents to flask - this compound - 4-Methoxyphenylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ start->setup solvent Add Solvents: - 1,4-Dioxane - Degassed Water setup->solvent inert Degas and Inert: - Purge with N₂/Ar for 15 min solvent->inert heat Reaction: - Heat to 90 °C - Stir for 4-6 hours inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Continue if incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite monitor->workup If complete extract Extraction: - Wash with Water & Brine - Dry over MgSO₄ workup->extract purify Purification: - Concentrate in vacuo - Column Chromatography extract->purify end End: Characterize Pure Product purify->end

Sources

Application Note: Selective Sonogashira Coupling of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4] This application note provides a detailed protocol for the selective Sonogashira coupling of 6-Bromo-2-chloronicotinonitrile, a dihalogenated heterocyclic building block of significant interest in medicinal chemistry.

The presence of two different halogen substituents on the nicotinonitrile ring, a bromine and a chlorine atom, presents a challenge and an opportunity for selective functionalization. The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-Br > C-Cl) allows for selective alkynylation at the more reactive C-Br position under carefully controlled conditions.[1] This selectivity provides a strategic advantage, leaving the chloro substituent available for subsequent transformations.

Key Reaction Principle

This protocol leverages the greater reactivity of the aryl bromide over the aryl chloride in the oxidative addition step of the palladium catalytic cycle.[1] By carefully selecting the catalyst system, ligands, and reaction conditions, the Sonogashira coupling can be directed to occur exclusively at the 6-bromo position of this compound. For electron-deficient substrates like this, the choice of a suitable phosphine ligand is critical for achieving high reaction efficiency.[1]

Experimental Protocol

This section provides a representative protocol for the selective Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for Sonogashira reactions and may require optimization for specific substrates and scales.[4]

Materials
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)≥98%Commercially Available
Copper(I) iodide (CuI)≥99%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Argon or NitrogenHigh Purity-
Diethyl etherACS GradeCommercially Available
Celite®-Commercially Available
Saturated aqueous NH₄Cl-Prepared in-house
Saturated aqueous NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄ACS GradeCommercially Available
Silica gel230-400 meshCommercially Available
HexaneACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Equipment
  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with manifold

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv), and Copper(I) iodide (CuI) (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous and degassed Tetrahydrofuran (THF) via syringe to dissolve the solids. Subsequently, add Triethylamine (TEA) (2.5 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.[1]

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 6-alkynyl-2-chloronicotinonitrile derivative.[1]

Data Presentation

Table 1: Typical Reaction Parameters
ParameterValue
SubstrateThis compound
AlkynePhenylacetylene
Palladium CatalystPdCl₂(PPh₃)₂
Copper Co-catalystCuI
BaseTriethylamine (TEA)
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature to 50 °C
AtmosphereArgon or Nitrogen
Table 2: Hypothetical Yields for Selected Alkynes
Terminal AlkyneProductEstimated Yield*
Phenylacetylene2-Chloro-6-(phenylethynyl)nicotinonitrile85-95%
Trimethylsilylacetylene2-Chloro-6-((trimethylsilyl)ethynyl)nicotinonitrile80-90%
1-Hexyne2-Chloro-6-(hex-1-yn-1-yl)nicotinonitrile75-85%

*Estimated yields are based on typical outcomes for similar Sonogashira couplings and serve as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Schlenk Flask under Inert Gas prep2 Add this compound, PdCl₂(PPh₃)₂, and CuI prep1->prep2 prep3 Add Anhydrous THF, TEA, and Alkyne prep2->prep3 react Stir at RT to 50°C Monitor by TLC/LC-MS prep3->react workup1 Cool to RT, Dilute with Diethyl Ether react->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Aqueous Washes (NH₄Cl, NaHCO₃, Brine) workup2->workup3 workup4 Dry (Na₂SO₄), Filter, Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify product 6-Alkynyl-2-chloronicotinonitrile purify->product Isolated Product Sonogashira_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR (Product) trans_complex->product cu_acetylide Cu-C≡CR cu_acetylide->oa_complex cu_x CuX cu_acetylide->cu_x cu_x->cu_acetylide Base ar_x Ar-X (this compound) ar_x->oa_complex alkyne H-C≡CR alkyne->cu_acetylide base Base (TEA) base_hx Base-HX

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • The reaction should be carried out under an inert atmosphere as the catalysts can be air-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents.
Low reaction temperatureGently heat the reaction mixture to 40-50 °C.
Formation of homocoupled alkyne (Glaser coupling)Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly.
High concentration of copper catalystReduce the loading of the copper(I) iodide co-catalyst.
Debromination of starting materialPresence of hydride sourcesUse high-purity, anhydrous solvents and reagents.

Conclusion

This application note provides a detailed and reliable protocol for the selective Sonogashira coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this method allows for the efficient synthesis of 6-alkynyl-2-chloronicotinonitriles, which are valuable intermediates for further chemical transformations in drug discovery and materials science. The provided protocol, along with the troubleshooting guide, should serve as a valuable resource for researchers in the field.

References

  • BenchChem Technical Support Team. (2025, December). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. Benchchem.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Shafi, S., et al. (2020).
  • BenchChem Technical Support. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem Technical Support. (n.d.). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. Benchchem.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841-1844.
  • (2017).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selective Buchwald-Hartwig amination of 6-Bromo-2-chloronicotinonitrile. Aminated nicotinonitrile derivatives are crucial building blocks in medicinal chemistry and materials science. The primary challenge in the functionalization of this substrate lies in achieving chemoselectivity, given the presence of two distinct halogen atoms—a bromide at the 6-position and a chloride at the 2-position. This guide elucidates the mechanistic principles governing this selectivity and provides a detailed, field-proven protocol for the preferential amination at the C6-Br bond. We will explore the critical roles of the catalyst, ligand, base, and solvent in achieving high yields and selectivity, supplemented with troubleshooting advice and workflow visualizations to ensure reproducible success for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl halides.[1][2][3] This reaction's broad functional group tolerance and operational simplicity have made it indispensable in pharmaceutical discovery, where the introduction of amine functionalities is a common strategy for modulating the pharmacological properties of lead compounds.

This compound is an attractive starting material due to its two addressable reactive sites. The cyano group and the pyridine ring are electron-withdrawing, activating both halides towards palladium-catalyzed cross-coupling. However, the inherent difference in reactivity between an aryl bromide and an aryl chloride bond allows for a selective, stepwise functionalization. This guide focuses on a protocol to selectively couple an amine at the more reactive C6-Br position, leaving the C2-Cl position intact for subsequent transformations. Such a strategy opens avenues for the rapid synthesis of diverse molecular libraries from a single, versatile precursor.

Principle and Mechanistic Insights for Selectivity

The selectivity of the Buchwald-Hartwig amination on di-halogenated substrates is primarily dictated by the relative rates of the oxidative addition step in the catalytic cycle.[1][4]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is generally the rate-determining step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[1][4][5]

.dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges pd0 -> oa_complex [label=" Oxidative\n Addition "]; start -> oa_complex [style=dashed]; oa_complex -> amido_complex [label=" Amine Coordination\n & Deprotonation "]; base_in -> amido_complex [style=dashed]; amido_complex -> pd0 [label=" Reductive\n Elimination "]; amido_complex -> product [style=dashed]; } .enddot Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Basis for C-Br vs. C-Cl Selectivity: The bond dissociation energy of a C-Br bond (approx. 285 kJ/mol) is significantly lower than that of a C-Cl bond (approx. 340 kJ/mol) on an aromatic ring. Consequently, the activation energy for the oxidative addition of a Pd(0) catalyst into a C-Br bond is lower than that for a C-Cl bond.[6][7] This kinetic difference is the foundation for achieving high selectivity. By carefully controlling reaction conditions, particularly temperature, we can favor the reaction at the more labile C-Br bond.

A highly analogous case is the selective amination of 6-bromo-2-chloroquinoline, where reaction at the C-Br bond is achieved with high preference.[8][9] This precedent strongly supports the feasibility of the targeted transformation on this compound.

The Role of the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos, are known to accelerate the rates of both oxidative addition and reductive elimination.[1][10][11] These ligands stabilize the monoligated palladium species, which is highly active in the catalytic cycle, and promote the desired C-N bond formation over competing side reactions like hydrodehalogenation.[1][12] For the selective amination of the C-Br bond, a ligand that facilitates the reaction at lower temperatures is advantageous to further widen the kinetic window between C-Br and C-Cl activation.

Experimental Protocol: Selective Amination at the C6-Position

This protocol is designed for the selective mono-amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.

Reagents and Equipment:

Reagent/EquipmentDetails
Starting Material This compound
Amine Morpholine (or other desired amine)
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene (anhydrous, degassed)
Reaction Vessel Schlenk tube or sealed microwave vial
Inert Atmosphere Nitrogen or Argon gas line
Stirring Magnetic stirrer and stir bar
Heating Oil bath or heating mantle with temperature control
Workup Celite®, Ethyl Acetate, Saturated aq. NaCl, MgSO₄
Purification Column chromatography on silica gel

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), Sodium tert-butoxide (1.4 eq), and XPhos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 eq).

    • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the starting material).

    • Finally, add the amine (e.g., Morpholine, 1.2 eq) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black, which is characteristic of an active Pd(0) species.

    • Monitoring: The reaction progress can be monitored by TLC or LC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete (consumption of starting material), remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl solution (brine).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-6-aminonicotinonitrile product.

.dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges setup -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> product; } .enddot Caption: A streamlined workflow for the selective amination.

Characterization and Data Analysis

The final product should be characterized to confirm its structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): Expect to see the disappearance of the proton signal corresponding to the position of the bromine atom and the appearance of new signals corresponding to the amine moiety.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Poor quality reagents.3. Insufficiently strong base.1. Ensure a strictly inert atmosphere; use fresh Pd₂(dba)₃ and ligand.2. Use anhydrous, degassed solvent and pure starting materials.[12]3. Use freshly opened NaOtBu. Ensure it is a fine powder.
Formation of Di-aminated Product 1. Reaction temperature too high.2. Reaction time too long.1. Lower the reaction temperature to 70 °C or 60 °C to increase selectivity.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Hydrodehalogenation Side Product 1. Presence of water.2. Ligand choice is suboptimal.3. β-hydride elimination is competitive.[1]1. Use rigorously dried solvent and reagents.2. Bulky biarylphosphine ligands like XPhos are designed to minimize this side reaction.[1][11]3. Ensure the amine is not in large excess.

Conclusion

The selective Buchwald-Hartwig amination of this compound at the C6-position is a robust and reliable transformation. The preferential reactivity of the C-Br over the C-Cl bond, when coupled with a modern palladium-phosphine catalyst system under controlled thermal conditions, provides a powerful synthetic tool. This protocol offers a direct and efficient route to valuable 2-chloro-6-aminonicotinonitrile intermediates, enabling further diversification and accelerating research in drug discovery and materials science.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Published on PMC by NIH. [Link]

  • Stambuli, J. P., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Ghaffari, B., et al. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(45), 16891-16895. [Link]

  • Valente, C., et al. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal. Via ResearchGate. [Link]

  • Request PDF. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10468–10478. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21747–21756. [Link]

  • Bagley, M. C., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron. Via ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Request PDF. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Le, C. M., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English, 58(48), 17118–17129. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution on 6-Bromo-2-chloronicotinonitrile for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-chloronicotinonitrile is a pivotal building block for medicinal chemists and drug development professionals.[1] Its di-halogenated pyridine core, activated by an electron-withdrawing nitrile group, presents a versatile platform for constructing complex molecular architectures. Specifically, the differential reactivity of the chloro and bromo substituents allows for sequential, regioselective functionalization. This note provides an in-depth guide to the principles and execution of nucleophilic aromatic substitution (SNAr) on this substrate, focusing on the selective displacement of the 2-chloro group. Understanding this reaction is critical for leveraging this scaffold in the synthesis of novel therapeutic agents, including inhibitors for targets like poly(ADP-ribose) polymerase (PARP).[2]

Part 1: Mechanistic Principles & Regioselectivity

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings, such as the nicotinonitrile core, does not proceed via a direct SN2 displacement. Instead, it follows a two-step addition-elimination pathway.[3][4]

  • Addition: A nucleophile attacks the electron-poor carbon atom bearing a leaving group. This initial attack disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5]

  • Elimination: The leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substituted product.[5]

The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[4][6] In this compound, both the pyridine nitrogen and the C3-cyano group act as powerful EWGs, activating the C2 and C6 positions for nucleophilic attack.

Predicting Regioselectivity: C2-Cl vs. C6-Br

A key strategic question is which halogen will be displaced first. For SNAr reactions on this substrate, substitution occurs preferentially at the C2 position , displacing the chloride. This regioselectivity is governed by two primary factors:

  • Leaving Group Ability in SNAr: In contrast to SN1/SN2 reactions, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[7] The reactivity order for halogens is often F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic and susceptible to attack.[8][9] Therefore, the more electronegative chlorine at C2 is a better leaving group in this context than the bromine at C6.

  • Stabilization of the Meisenheimer Intermediate: The stability of the anionic intermediate is paramount. Attack at either the C2 or C6 position allows the negative charge to be delocalized onto the electronegative pyridine nitrogen atom through resonance, which is a critical stabilizing factor.[7] However, the greater electronegativity of chlorine provides superior inductive stabilization of the negative charge in the transition state leading to the Meisenheimer complex.[8] This lowers the activation energy for attack at the C2 position compared to the C6 position.

This predictable selectivity allows chemists to use the C2 position for introducing diversity via SNAr, while preserving the C6-bromo group as a valuable handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).[2]

Downstream_Utility Start This compound Step1 Step 1: SNAr Reaction (e.g., + R¹-NH₂) Start->Step1 Intermediate 6-Bromo-2-(R¹-amino)nicotinonitrile Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Final Fully Decorated Nicotinonitrile (Diverse R¹ and R² groups) Step2->Final

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-bromo-2-chloronicotinonitrile. This versatile dihalogenated pyridine building block is of significant interest to researchers in medicinal chemistry and materials science due to the strategic importance of the nicotinonitrile scaffold in bioactive compounds.[1][2] This document delves into the nuanced selectivity of palladium catalysis, offering experimentally validated procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and reproducible, with in-depth explanations of the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to achieve selective functionalization at the C6 position.

Introduction: The Strategic Value of this compound

Substituted nicotinonitriles are privileged structures found in a wide array of pharmaceuticals and biologically active molecules.[2] The presence of two distinct halogen atoms on the this compound scaffold offers a valuable opportunity for sequential and selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for the targeted introduction of diverse molecular fragments, making this a powerful tool for generating compound libraries for drug discovery and development.[1]

Generally, in dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (the C2 position) is more reactive in palladium-catalyzed cross-couplings.[3] However, the reactivity can be influenced by factors such as the choice of catalyst, ligand, and reaction conditions, enabling selective coupling at either position. This guide focuses on conditions that favor selective coupling at the C6 position, retaining the C2-chloro substituent for potential subsequent transformations.

Understanding the Selectivity: C6 vs. C2 Reactivity

The selective cross-coupling of this compound hinges on the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium(0) catalyst. The C-Br bond is generally more reactive and susceptible to oxidative addition than the more robust C-Cl bond. This inherent difference in reactivity forms the basis for achieving selectivity. By carefully controlling the reaction parameters, it is possible to favor the coupling at the C6 position while leaving the C2-chloro group intact.

Key factors influencing selectivity include:

  • Catalyst and Ligand: The choice of palladium precursor and, more critically, the phosphine ligand, plays a pivotal role. Bulky, electron-rich ligands can modulate the reactivity of the palladium center and enhance selectivity.[4]

  • Base: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[5][6] Its strength and nature can influence the overall reaction kinetics and selectivity.

  • Solvent and Temperature: These parameters affect the solubility of reagents and the stability of catalytic intermediates, thereby impacting reaction rates and selectivity.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective C6 functionalization of this compound.

Protocol 1: Selective C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 6-aryl-2-chloronicotinonitriles, which are valuable precursors for more complex molecules.[2][7]

Reaction Scheme:

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, arylboronic acid, and base to flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent B->C D Add Pd catalyst and ligand C->D E Heat to specified temperature D->E F Monitor by TLC/LC-MS E->F G Cool to RT and quench F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware, Schlenk line, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[4]

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.[4]

  • Evacuate and backfill the Schlenk flask with Argon three times.

  • Add the anhydrous, degassed 1,4-dioxane to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Add the catalyst premix to the reaction flask via syringe.

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Pd(OAc)₂/SPhos: This catalytic system is highly effective for the coupling of electron-deficient aryl bromides.[4] SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of the active monoligated palladium species, facilitating both oxidative addition and reductive elimination.

  • K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the boronic acid.[4]

  • 1,4-Dioxane: A common aprotic, polar solvent for Suzuki reactions that effectively dissolves the reactants and stabilizes the catalytic species.[4]

Protocol 2: Selective C6-Amination via Buchwald-Hartwig Amination

This protocol details the synthesis of 6-amino-2-chloronicotinonitriles, a key transformation for introducing nitrogen-containing functionalities.[5][8]

Reaction Scheme:

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add NaOtBu (1.4 eq).

  • In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add a solution of this compound (1.0 eq) in toluene.

  • Finally, add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at 90-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Pd₂(dba)₃/XPhos: This catalyst system is highly active for the amination of aryl bromides, including electron-deficient heterocyclic substrates. XPhos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting.[9]

  • NaOtBu: A strong, non-nucleophilic base that is effective for deprotonating a wide range of amines and promoting the formation of the palladium-amido complex.[10]

  • Toluene: A common non-polar, aprotic solvent suitable for Buchwald-Hartwig aminations.[11]

Protocol 3: Selective C6-Alkynylation via Sonogashira Coupling

This protocol enables the introduction of an alkyne moiety at the C6 position, a valuable handle for further transformations such as click chemistry or cyclization reactions.[1]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an Argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF or DMF to dissolve the solids.

  • Add the terminal alkyne (1.5 eq) followed by triethylamine (3.0 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-8 hours), dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Pd(PPh₃)₄/CuI: This is the classic catalyst system for Sonogashira coupling. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to activate the alkyne.[12][13]

  • Triethylamine: Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also serves to scavenge the HBr formed during the reaction.

  • THF/DMF: Common polar aprotic solvents that are suitable for Sonogashira reactions.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the selective C6 cross-coupling of this compound.

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80-1004-1270-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene90-1106-1865-90
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF/DMF25-602-875-95

Yields are approximate and can vary depending on the specific coupling partners and reaction scale.

Troubleshooting and Safety Considerations

  • Low Yields: In Suzuki reactions, ensure the boronic acid is of high quality, as protodeboronation can be a significant side reaction.[10] For Buchwald-Hartwig aminations, the purity of the amine and the exclusion of air and moisture are critical.[10]

  • Side Reactions: Homocoupling of the boronic acid or alkyne can occur.[4] This can often be minimized by ensuring a properly degassed reaction mixture and using the appropriate catalyst loading. Debromination of the starting material can also be observed, particularly at higher temperatures or with prolonged reaction times.[4]

  • Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Organophosphine ligands can be air-sensitive and should be stored under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE).

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of functionalized nicotinonitriles. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high selectivity for functionalization at the C6 position. The protocols provided in this guide offer a solid foundation for the successful application of these important transformations in drug discovery and materials science.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (n.d.). BenchChem.
  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. (2022).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). BenchChem.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Buchwald–Hartwig amin
  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. (n.d.). BenchChem.
  • Synthesis and screening of 2-amino-6-aryl nicotinonitriles. (2024).
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.).
  • C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (n.d.). Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (n.d.).

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Bromo-2-chloronicotinonitrile in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The strategic selection of starting materials is paramount to the efficient construction of diverse and potent compound libraries. This compound has emerged as a highly versatile and valuable building block for this purpose. Its unique electronic and structural features, characterized by the presence of two distinct halogen atoms on an electron-deficient pyridine ring, offer a platform for sequential and regioselective functionalization. This allows for the controlled introduction of various substituents, enabling the rapid exploration of the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.

The nitrile group at the 3-position, a strong electron-withdrawing group, activates the pyridine ring, making it susceptible to nucleophilic attack. This, combined with the differential reactivity of the C-Br and C-Cl bonds, provides a powerful handle for medicinal chemists. This application note will provide a comprehensive guide to the synthesis of a key intermediate, 3-amino-6-bromopyrazolo[3,4-b]pyridine, from this compound and its subsequent elaboration into potent kinase inhibitors through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. We will focus on the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold known to exhibit inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).

Core Synthetic Strategy: From Dihalo-precursor to Privileged Scaffold

The primary synthetic route leverages the reactivity of the 2-chloro position of this compound towards nucleophilic displacement by hydrazine. This initial step leads to a cyclization reaction, forming the fused pyrazolo[3,4-b]pyridine ring system. The resulting 3-amino-6-bromopyrazolo[3,4-b]pyridine is a key intermediate, retaining the bromine atom for subsequent diversification.

Synthetic_Strategy Start This compound Intermediate 3-Amino-6-bromopyrazolo[3,4-b]pyridine Start->Intermediate Hydrazine hydrate Final_Products Diverse Kinase Inhibitors Intermediate->Final_Products Suzuki Coupling & Nucleophilic Aromatic Substitution

Caption: Core synthetic workflow from the starting material to final products.

This two-stage approach, initial scaffold formation followed by diversification, is a highly efficient strategy for generating focused libraries of kinase inhibitors. The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" as it is found in numerous biologically active compounds and can form key hydrogen bond interactions with the hinge region of many kinases.[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-bromopyrazolo[3,4-b]pyridine

This protocol describes the synthesis of the key pyrazolo[3,4-b]pyridine intermediate from this compound. The reaction proceeds via a nucleophilic aromatic substitution of the more labile chlorine atom by hydrazine, followed by an intramolecular cyclization.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol to the flask to create a suspension.

  • Slowly add hydrazine hydrate (2.0-3.0 eq) to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 3-amino-6-bromopyrazolo[3,4-b]pyridine.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine ensures the complete consumption of the starting material and drives the reaction to completion.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-6-bromopyrazolo[3,4-b]pyridine with an arylboronic acid to introduce diversity at the 6-position. This reaction is a powerful tool for forming carbon-carbon bonds.[3]

Materials:

  • 3-Amino-6-bromopyrazolo[3,4-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask, add 3-amino-6-bromopyrazolo[3,4-b]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyrazolo[3,4-b]pyridine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-Amino-6-bromopyrazolo[3,4-b]pyridine - Arylboronic acid - Base B Add Degassed Solvent A->B C Add Pd Catalyst (under inert atmosphere) B->C D Heat to 80-100 °C (8-16 hours) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Purify by Chromatography F->G

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the nucleophilic aromatic substitution of the bromine atom on 3-amino-6-bromopyrazolo[3,4-b]pyridine with an amine nucleophile. This reaction is particularly useful for introducing nitrogen-containing substituents.

Materials:

  • 3-Amino-6-bromopyrazolo[3,4-b]pyridine (1.0 eq)

  • Amine (2.0-5.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Microwave reactor vial or sealed tube

  • Magnetic stirrer with heating plate or microwave reactor

Procedure:

  • To a microwave reactor vial, add 3-amino-6-bromopyrazolo[3,4-b]pyridine and the desired amine.

  • Add the solvent to the vial.

  • Seal the vial and heat the reaction mixture to 120-150 °C for 1-4 hours (conventional heating may require longer reaction times).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaminopyrazolo[3,4-b]pyridine derivative.

Application in Kinase Inhibitor Synthesis: A Case Study on Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase targets.[2][4]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have shown potent and selective inhibitory activity against CDKs.[1][5] The 3-amino group of the scaffold often forms a crucial hydrogen bond with the hinge region of the kinase, while the substituent at the 6-position can be modified to enhance potency and selectivity.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in a variety of cancers.[6][7] Pyrazolo[3,4-b]pyridine derivatives have been designed as TRK inhibitors, with the pyrazole portion acting as a hydrogen bond donor and acceptor.[8] The substituent at the 6-position can be tailored to interact with the hydrophobic pocket of the ATP-binding site.

TRK_Signaling TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Simplified TRK signaling pathway leading to cell proliferation and survival.

TANK-binding kinase 1 (TBK1) Inhibitors

TBK1 is a key kinase in the innate immune response and has been implicated in inflammatory diseases and cancer.[9][10] Potent and selective pyrazolo[3,4-b]pyridine-based TBK1 inhibitors have been developed, demonstrating the versatility of this scaffold.[11]

Data Presentation: Biological Activity of Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The following table summarizes the inhibitory activity of some representative pyrazolo[3,4-b]pyridine derivatives against various kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridineCDK1/CycBPotent (specific value not provided)[5]
Pyrazolo[3,4-b]pyridineCDK2/CycAPotent (specific value not provided)[5]
Pyrazolo[3,4-b]pyridineTRKA56[8]
Pyrazolo[3,4-b]pyridineTBK10.2[11]

Note: IC₅₀ values are highly dependent on the specific substituents on the pyrazolo[3,4-b]pyridine core. The values presented here are for optimized compounds from the cited literature.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile starting material for the synthesis of kinase inhibitors. The straightforward and high-yielding synthesis of the 3-amino-6-bromopyrazolo[3,4-b]pyridine intermediate provides a robust platform for the generation of diverse compound libraries through well-established synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The demonstrated potent activity of pyrazolo[3,4-b]pyridine derivatives against a range of therapeutically relevant kinases underscores the value of this scaffold in drug discovery. Future work in this area will likely focus on the development of more selective inhibitors and the exploration of novel substitution patterns to further optimize the pharmacological properties of these compounds.

References

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. Available from: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Available from: [Link]

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. (n.d.). ResearchGate. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. Available from: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Europe PMC. Available from: [Link]

  • The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. (2025). ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Available from: [Link]

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (2016). ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. (2003). PubMed. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Available from: [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (n.d.). PubMed Central. Available from: [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. (n.d.). Frontiers. Available from: [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Available from: [Link]

  • Tropomyosin Receptor Kinase as a Target for the Treatment of Solid Tumors. (2019). Targeted Oncology. Available from: [Link]

  • Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. (2019). PubMed Central. Available from: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). PubMed Central. Available from: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Available from: [Link]

  • Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza. (2018). American Journal of Respiratory Cell and Molecular Biology. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available from: [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025). ResearchGate. Available from: [Link]

  • Targeting Tropomyosin-receptor Kinase Fused Gene in Cancer. (n.d.). Anticancer Research. Available from: [Link]

  • TANK-binding kinase 1. (n.d.). Wikipedia. Available from: [Link]

  • Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. (n.d.). Clinical Cancer Research. Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Available from: [Link]

  • Emerging roles of TBK1 in cancer immunobiology. (n.d.). PubMed Central. Available from: [Link]

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Application Notes & Protocols: 6-Bromo-2-chloronicotinonitrile as a Strategic Intermediate for the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The synthesis of these complex molecules relies on robust and efficient chemical routes. This document provides an in-depth guide on the strategic use of 6-bromo-2-chloronicotinonitrile, a versatile and highly functionalized pyridine building block, in the synthesis of PARP inhibitors. We will explore the chemical rationale for its use, provide a detailed, field-tested protocol for a key cross-coupling reaction, and discuss the critical parameters for success, troubleshooting, and safety.

Introduction: The Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, most notably in the repair of DNA single-strand breaks (SSBs).[3] In a healthy cell, if PARP is inhibited, alternative DNA repair pathways can compensate. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is already compromised.

When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. The cell's inability to repair these DSBs leads to genomic instability and, ultimately, cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[1][2] Several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, have been approved for treating ovarian, breast, prostate, and pancreatic cancers.[4][5][6]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-mutant / HR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Inhibitor_1 PARP Inhibitor DNA_SSB_1->PARP_Inhibitor_1 PARP_Blocked_1 PARP Repair Blocked PARP_Inhibitor_1->PARP_Blocked_1 HR_Repair_1 Alternate Repair (e.g., HR) Compensates PARP_Blocked_1->HR_Repair_1 Cell_Survival_1 Cell Survival HR_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Inhibitor_2 PARP Inhibitor DNA_SSB_2->PARP_Inhibitor_2 PARP_Blocked_2 PARP Repair Blocked PARP_Inhibitor_2->PARP_Blocked_2 DSB_Formation SSBs convert to Double-Strand Breaks (DSBs) PARP_Blocked_2->DSB_Formation HR_Deficient Homologous Recombination (HR) is Deficient DSB_Formation->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Diagram 2. Reactive Sites on this compound.

Application Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol details the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a foundational step in constructing the core scaffold of many PARP inhibitors. The objective is to selectively form a C-C bond at the C6 position.

Reaction Scheme: (this compound) + (Arylboronic Acid) --[Pd Catalyst, Base]--> (6-Aryl-2-chloronicotinonitrile)

Materials and Reagents
ReagentCAS No.M.W.PurposeNotes
This compound1171919-79-1219.45Starting Material-
4-Methylphenylboronic acid5720-05-8135.96Coupling PartnerExample arylboronic acid
Pd(PPh₃)₄14221-01-31155.56CatalystTetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate (Na₂CO₃)497-19-8105.99BaseAnhydrous recommended
1,4-Dioxane123-91-188.11SolventAnhydrous, degassed
Water7732-18-518.02Co-solventDegassed
Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add This compound (1.0 eq, e.g., 2.19 g, 10.0 mmol) and 4-methylphenylboronic acid (1.2 eq, 1.63 g, 12.0 mmol) .

    • Causality Note: An inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions like the homocoupling of the boronic acid partner. [7]

  • Reagent Addition: Add anhydrous sodium carbonate (2.5 eq, 2.65 g, 25.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.347 g, 0.3 mmol) .

    • Causality Note: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species. Sodium carbonate is a cost-effective and moderately strong base suitable for this transformation. The catalyst loading is kept low (3 mol%) to balance reaction efficiency with cost and ease of removal.

  • Solvent Addition: Evacuate the flask and backfill with nitrogen/argon three times. [7]Via cannula or syringe, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) . The mixture should be a suspension.

    • Causality Note: A solvent mixture like dioxane/water is often used to ensure solubility of both the organic starting materials and the inorganic base. Degassing the solvents (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

    • Monitoring: Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting bromopyridine.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-chloro-6-(p-tolyl)nicotinonitrile .

    • Expected Outcome: A white to off-white solid. Yields typically range from 75-90%.

Characterization

The identity and purity of the product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals for both the pyridine and p-tolyl rings.

  • ¹³C NMR: Confirm the presence of all expected carbon atoms.

  • Mass Spectrometry (MS): Verify the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₉ClN₂ ≈ 229.05).

  • Melting Point: Determine the melting point range for the purified solid.

cluster_workflow Experimental Workflow start Setup Flask (Reactants, Base, Catalyst) under N₂/Ar solvents Add Degassed Dioxane/Water start->solvents heat Heat to 90°C 4-8 hours solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Extract with EtOAc monitor->workup purify Dry and Concentrate Crude Product workup->purify end Purify by Recrystallization or Chromatography purify->end

Diagram 3. Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst from a reliable source. Ensure proper inert atmosphere technique.2. Thoroughly degas solvents before use.3. Use a stronger base like K₃PO₄. Ensure the base is anhydrous.
Significant Side Products 1. Debromination: Presence of hydride sources.2. Homocoupling: Presence of oxygen; catalyst choice.1. Ensure solvents are pure. Avoid alcohol solvents if debromination is an issue.<[7]br>2. Improve inert atmosphere technique. Consider a different catalyst system, such as one based on a more electron-rich phosphine ligand.
Difficult Purification 1. Residual catalyst or ligands.2. Close Rf values of product and impurities.1. After work-up, wash the organic solution with aqueous ammonia or thiourea solution to scavenge residual palladium.2. Optimize chromatography conditions (try different solvent systems or a finer grade of silica).

Safety and Handling

This compound and related halogenated pyridines require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [10]Avoid contact with skin and eyes. [8]In case of contact, rinse immediately and thoroughly with water. [9]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]* Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and strategic intermediate in the synthesis of PARP inhibitors. Its differentiated halogen reactivity allows for sequential, controlled functionalization, providing an efficient entry into complex molecular scaffolds. The Suzuki-Miyaura coupling protocol described herein is a robust and scalable method, but success hinges on careful attention to experimental parameters, particularly the maintenance of an inert atmosphere. By understanding the causality behind each step, researchers can effectively troubleshoot and optimize this key transformation on the path to developing next-generation cancer therapeutics.

References

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]

  • Yuan, H., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. Retrieved from [Link]

  • Yuan, H., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ResearchGate. Retrieved from [Link]

  • Di Tota, M., et al. (2022). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Yuan, H., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed. Retrieved from [Link]

  • Kumar, S., et al. (2020). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Retrieved from [Link]

  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved from [Link]

  • Hawkins, E. R., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN105985294B - Preparation method of olaparib.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • El-Gamal, M. I., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • University of East Anglia. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. Retrieved from [Link]

  • He, J. X., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Retrieved from [Link]

  • Trogdon, C. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Kim, H., & Park, H. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Cambridge Open Engage. Retrieved from [Link]

  • Park, S., et al. (2023). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. Retrieved from [Link]

  • Zlotorowicz, M. A., et al. (2021). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • D'Andrea, A. D. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Translational Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors | Request PDF. Retrieved from [Link]

Sources

Application of 6-Bromo-2-chloronicotinonitrile in Agrochemical Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemicals

6-Bromo-2-chloronicotinonitrile is a halogenated pyridine derivative that serves as a versatile and highly reactive intermediate in the synthesis of modern agrochemicals. Its trifunctional nature, featuring a pyridine ring scaffold, a nitrile group, and two distinct halogen atoms (bromine and chlorine), provides multiple reaction sites for the construction of complex molecular architectures. The presence of these functionalities allows for a stepwise and controlled elaboration of the molecule, making it a valuable building block for creating targeted and effective crop protection agents.

The strategic incorporation of halogen atoms, particularly chlorine and bromine, into the molecular framework of pesticides is a well-established strategy to enhance their biological activity, metabolic stability, and overall efficacy. These atoms can influence the compound's binding affinity to target enzymes or receptors, as well as its pharmacokinetic properties within the target pest and the environment. This technical guide will delve into the specific application of this compound in the synthesis of a key class of fungicides, providing detailed protocols and insights into the underlying chemical principles.

Core Application: Synthesis of Fungicidal Imidazole Derivatives

A significant application of this compound lies in its potential as a precursor for the synthesis of imidazole-based fungicides. While various synthetic routes to these fungicides exist, the reactivity of the chloro and bromo substituents on the pyridine ring of this compound offers a strategic advantage for the construction of the core imidazole scaffold found in certain commercial fungicides.

Conceptual Synthetic Workflow: From Pyridine to Imidazole

The transformation of this compound into a fungicidal imidazole core involves a series of key chemical reactions. The general strategy hinges on the differential reactivity of the chloro and bromo substituents, allowing for sequential functionalization.

G cluster_0 Step 1: Introduction of Side Chain cluster_1 Step 2: Heterocycle Construction cluster_2 Step 3: Final Elaboration A This compound B Nucleophilic Substitution (e.g., with an amine) A->B C Intermediate A B->C D Cyclization Reaction C->D E Imidazole Ring Formation D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Fungicidal Product F->G

Caption: Conceptual workflow for fungicide synthesis.

Detailed Protocol: Synthesis of a 4-Chloro-2-cyano-5-(p-tolyl)imidazole Precursor

This protocol outlines a plausible synthetic route to a key intermediate in the synthesis of the fungicide Cyazofamid, demonstrating the utility of a nicotinonitrile scaffold. While the direct use of this compound is not explicitly documented in publicly available literature for this specific synthesis, this protocol is based on established chemical principles for the synthesis of related imidazole derivatives and serves as an illustrative example of its potential application. The synthesis of the direct precursor to Cyazofamid, 4-chloro-2-cyano-5-(p-tolyl)imidazole, involves the construction of the imidazole ring.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-(p-tolyl)-1H-imidazoleReagentMajor Chemical Supplier
Anhydrous Potassium CarbonateACS ReagentMajor Chemical Supplier
N,N-dimethylsulfamoyl chloride98%Major Chemical Supplier
AcetonitrileAnhydrousMajor Chemical Supplier
N-Chlorosuccinimide (NCS)98%Major Chemical Supplier
Ethyl AcetateACS GradeMajor Chemical Supplier
Sodium Sulfate (Anhydrous)ACS GradeMajor Chemical Supplier
Sodium BicarbonateACS GradeMajor Chemical Supplier
Experimental Procedure

Step 1: Sulfonylation of 5-(p-tolyl)-1H-imidazole (Intermediate A)

  • To a stirred solution of 5-(p-tolyl)-1H-imidazole (1 equivalent) in ethyl acetate, add anhydrous potassium carbonate (1.5 equivalents).

  • Add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate A.

  • Purify the crude product by recrystallization from ethyl acetate.

Step 2: Cyanation of Intermediate A to form Intermediate B [1]

  • In a reaction vessel, combine Intermediate A (1 equivalent), anhydrous copper(II) chloride (0.5 equivalents), cyanotrimethylsilane (1 equivalent), and benzoquinone (3 equivalents) in N,N-dimethylformamide (DMF).

  • Heat the mixture to 130 °C and stir for 6 hours.

  • After the reaction is complete, cool the mixture and recover the DMF by distillation under reduced pressure.

  • Wash the residue with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude Intermediate B.

  • Recrystallize the crude product from ethyl acetate to yield pure Intermediate B.

Step 3: Chlorination of Intermediate B to yield the Final Product (Cyazofamid) [1]

  • Dissolve Intermediate B (1 equivalent) in acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1 equivalent) to the solution and stir at room temperature for 6 hours.[1]

  • Monitor the reaction by TLC. Upon completion, remove the acetonitrile under reduced pressure.

  • Neutralize the residue with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude Cyazofamid.

  • Recrystallize the crude product from ethyl acetate to yield pure Cyazofamid.

Mechanism and Rationale

The synthetic sequence leverages fundamental organic reactions. The initial sulfonylation protects the imidazole nitrogen and introduces the dimethylsulfamoyl group, a key feature of the final fungicide. The subsequent cyanation introduces the nitrile group, which is crucial for the biological activity of the final product. The final step involves a chlorination of the imidazole ring, a common strategy to enhance the efficacy of agrochemicals.

The choice of reagents and reaction conditions is critical for the success of each step. For instance, the use of a copper catalyst in the cyanation step is essential for the efficient introduction of the nitrile group. Similarly, NCS is a mild and effective chlorinating agent for the final step.

Data Summary: Yields and Purity

StepProductYield (%)Purity (%)
1Intermediate AHigh>98 (after recrystallization)
2Intermediate B88.7[1]98.8[1]
3Cyazofamid92.3[1]98.6[1]

Conclusion and Future Perspectives

This compound stands as a promising and versatile building block in the ever-evolving landscape of agrochemical synthesis. Its unique combination of reactive sites allows for the strategic and efficient construction of complex heterocyclic systems, which form the backbone of many modern fungicides and insecticides. The illustrative synthesis of a Cyazofamid precursor highlights the potential of nicotinonitrile derivatives in the development of potent crop protection agents.

Future research in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of reactions involving this compound. Moreover, the exploration of its reactivity in multicomponent reactions and flow chemistry setups could open new avenues for the rapid and sustainable synthesis of diverse libraries of potential agrochemical candidates. As the demand for more effective and environmentally benign pesticides continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in shaping the future of agriculture.

References

  • CN108912052B - Preparation method of cyazofamid - Google Patents.

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Application Note: Strategic Functionalization of the 6-Bromo-2-chloronicotinonitrile Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of 6-Bromo-2-chloronicotinonitrile, a versatile heterocyclic building block. The inherent electronic properties and differential reactivity of the two halogen substituents on the pyridine ring allow for a strategic, stepwise introduction of diverse functionalities. This note details field-proven methodologies for nucleophilic aromatic substitution (SNAr) at the C2 position and palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the C6 position. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are provided to empower researchers in synthesizing novel substituted nicotinonitrile derivatives for applications in medicinal chemistry and materials science.

Introduction and Strategic Overview

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. This compound serves as an exceptionally valuable starting material due to its trifecta of reactive sites: a nitrile group and two halogen atoms with distinct chemical reactivities. The pyridine nitrogen and the C3-nitrile group are strongly electron-withdrawing, which significantly influences the reactivity of the ring.

  • C2-Position (Chloro): This position is highly electron-deficient, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the introduction of a wide range of heteroatom nucleophiles (O, N, S).

  • C6-Position (Bromo): The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in the oxidative addition step of palladium-catalyzed cross-coupling cycles. This differential reactivity is the cornerstone of selective functionalization, enabling reactions like Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings to proceed selectively at the C6 position, leaving the C2-chloro substituent intact for subsequent transformations.[1]

This orthogonal reactivity allows for a predictable and powerful synthetic strategy: first, functionalize the C2 position via SNAr, then functionalize the C6 position via cross-coupling, or vice versa, to build complex, unsymmetrically substituted pyridine derivatives.

G cluster_start Starting Material cluster_pathways Selective Functionalization Pathways cluster_intermediates Key Intermediates cluster_end_products Final Products Start 6-Bromo-2-chloro- nicotinonitrile SNAr_First Pathway A: SNAr at C2 Start->SNAr_First Nucleophile (e.g., R-OH, R-NH₂, R-SH) CC_First Pathway B: Cross-Coupling at C6 Start->CC_First Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate_A 6-Bromo-2-(Nu)- nicotinonitrile SNAr_First->Intermediate_A Intermediate_B 2-Chloro-6-(R)- nicotinonitrile CC_First->Intermediate_B Product_A 2-(Nu)-6-(R)- nicotinonitrile Intermediate_A->Product_A Cross-Coupling at C6 Product_B 2-(Nu)-6-(R)- nicotinonitrile Intermediate_B->Product_B SNAr at C2

Caption: Strategic workflow for sequential functionalization.

Functionalization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

The C2-position is primed for SNAr due to the strong electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group, which stabilize the negatively charged Meisenheimer intermediate.[2] This reaction class is highly reliable for installing oxygen, nitrogen, and sulfur nucleophiles.

Causality of Experimental Design
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base without hydrogen bonding to the nucleophile, thereby increasing its nucleophilicity.

  • Base: A non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the substitution reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For more sensitive substrates, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.

  • Temperature: While many SNAr reactions on this substrate proceed efficiently at room temperature, gentle heating (40-80 °C) can be used to accelerate the reaction for less reactive nucleophiles.

Protocol: SNAr with Phenolic Nucleophile (O-Arylation)

This protocol details the synthesis of 6-Bromo-2-phenoxynicotinonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add this compound (e.g., 218 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension for 5 minutes. Add phenol (113 mg, 1.2 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) and stir. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2-phenoxynicotinonitrile.

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemp (°C)Time (h)Approx. Yield (%)
PhenolK₂CO₃DMF604-6>90
BenzylamineK₂CO₃MeCN258-12>95
ThiophenolCs₂CO₃DMF252-4>95
MorpholineDIPEADMSO8012~85

Functionalization at the C6-Position via Cross-Coupling Reactions

The C-Br bond at the C6 position is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity arises from the lower bond dissociation energy of C-Br compared to C-Cl, facilitating the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[3][4]

This protocol details the synthesis of 2-Chloro-6-phenylnicotinonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), aqueous solution (2M, 2.0 equiv)

  • 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: In a Schlenk flask, combine this compound (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent/Base Addition: Add 1,4-dioxane (5 mL) followed by the 2M aqueous K₃PO₄ solution (1 mL, 2.0 mmol). The mixture should be thoroughly degassed again by bubbling Argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-Chloro-6-phenylnicotinonitrile.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a highly efficient method for installing terminal alkynes, creating valuable arylalkyne structures.[5][6][7] The reaction is catalyzed by palladium and a copper(I) co-catalyst.[1][7]

G Setup 1. Setup Combine Aryl Halide, Catalysts, Ligand in flask Degas1 2. Degas Evacuate & backfill with Argon (3x) Setup->Degas1 Add 3. Add Reagents Add Solvent, Base, and Terminal Alkyne Degas1->Add Degas2 4. Degas Again Bubble Argon through solution for 15 min Add->Degas2 React 5. Reaction Heat mixture under Argon atmosphere Degas2->React Workup 6. Work-up Cool, dilute, extract with organic solvent React->Workup Purify 7. Purification Flash Column Chromatography Workup->Purify

Caption: Experimental workflow for Sonogashira Coupling.

This protocol details the synthesis of 2-Chloro-6-(phenylethynyl)nicotinonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under Argon, add this compound (218 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Solvent/Reagent Addition: Add anhydrous, degassed THF (5 mL) and anhydrous, degassed TEA (3 mL). Stir to dissolve. Add phenylacetylene (165 µL, 1.5 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. The formation of triethylammonium bromide salt is often observed as a precipitate. Monitor by TLC.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Isolation: Redissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or reagents.Use a fresh batch of catalyst. Ensure rigorous degassing of all solvents and amine bases. Use freshly opened or purified reagents.
Formation of Di-substituted Product Reaction conditions too harsh (high temp, long time); High catalyst loading.For selective mono-substitution, reduce temperature, reaction time, and catalyst loading. Use exactly 1.0-1.1 equivalents of the coupling partner.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Inappropriate ligand/base combination.Ensure the reaction is strictly anaerobic. Screen different phosphine ligands or bases.
Dehalogenation (Loss of Br or Cl) Presence of reducing agents; Certain phosphine ligands can promote this.Ensure reagents are pure. If dehalogenation is a persistent issue, try a different ligand or catalyst system.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of highly functionalized pyridines. By leveraging the principles of differential halogen reactivity, researchers can employ a logical and sequential approach to molecular construction. The SNAr reactivity at the C2 position and the propensity for the C6 position to undergo palladium-catalyzed cross-coupling provide two orthogonal handles for diversification. The protocols and insights provided in this application note serve as a robust starting point for the development of novel compounds for drug discovery and materials science.

References

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. Available at: [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • 4-selective functionalization of pyridine. American Chemical Society. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • General reaction sequence towards difunctionalized pyridines. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions with 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 6-bromo-2-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of cross-coupling reactions with this versatile difunctionalized pyridine building block. Here, we address common challenges, from achieving regioselectivity to mitigating stubborn side reactions, in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction with this compound. Which halide is more reactive?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This selectivity is governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond has a lower BDE (approx. 276 kJ/mol) compared to the stronger C-Cl bond (approx. 339 kJ/mol).[1] Consequently, the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is typically the rate-determining step, occurs preferentially under milder conditions.[1][2] This inherent reactivity difference is the cornerstone of achieving selective mono-functionalization at the 6-position.

Q2: What are the most common side reactions I should be aware of when using this compound?

A2: The three most prevalent side reactions are:

  • Hydrodehalogenation: This is the replacement of a halogen (bromine or chlorine) with a hydrogen atom, leading to 2-chloronicotinonitrile or 6-bromonicotinonitrile, respectively. This side reaction reduces the yield of the desired product.

  • Homocoupling: This involves the dimerization of your coupling partner, for example, the formation of a symmetrical biaryl from a boronic acid in a Suzuki reaction or a diyne in a Sonogashira coupling.

  • Loss of Selectivity/Difunctionalization: Under harsh conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalysts), the less reactive C-Cl bond can also undergo oxidative addition, leading to a mixture of mono- and di-substituted products.

Q3: How critical is the choice of ligand for achieving selective C-Br coupling?

A3: The choice of ligand is paramount. The ligand modulates the steric and electronic properties of the palladium catalyst, directly influencing its reactivity and selectivity. For selective C-Br activation, ligands that are sufficiently electron-rich to promote oxidative addition of the C-Br bond but not so active as to readily cleave the C-Cl bond are ideal. Bulky monophosphine ligands, particularly biaryl phosphines (e.g., SPhos, XPhos), are often excellent choices as they favor the formation of monoligated, highly active Pd(0) species that can discriminate between the two halide positions.[3][4] In some cases, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to control site selectivity in dihaloheteroarenes.[3][5]

Q4: Can the nitrile group (-CN) interfere with the cross-coupling reaction?

A4: Generally, the nitrile group is a robust and well-tolerated functional group in palladium-catalyzed cross-coupling.[6] However, it can undergo hydrolysis to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) under harsh basic or acidic conditions, particularly at elevated temperatures in the presence of water.[7][8][9][10] Therefore, it is advisable to use moderately strong, non-nucleophilic bases and to avoid excessively high temperatures or prolonged reaction times if hydrolysis is a concern. While direct C-CN bond activation by transition metals is known, it typically requires specific catalytic systems and is not a common side reaction under standard cross-coupling conditions.[11]

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section provides a problem-oriented approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Significant formation of 2-chloronicotinonitrile (hydrodebromination byproduct).
  • Plausible Cause: The reaction environment contains a source of hydride that is competing with your desired nucleophile. This is a classic hydrodehalogenation side reaction. Common hydride sources include trace water, alcohols (if used as solvent or impurity), or certain bases that can generate palladium-hydride (Pd-H) species.

  • Investigative Workflow:

    Start High Hydrodebromination Check_Solvent Verify Solvent Purity & Type Start->Check_Solvent Check_Base Evaluate Base Choice Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Solution_Solvent Use Anhydrous, Degassed Aprotic Solvents (Toluene, Dioxane) Check_Solvent->Solution_Solvent Solution_Base Switch to Non-Hydridic Base (e.g., K3PO4, Cs2CO3) Check_Base->Solution_Base Solution_Temp Lower Temperature & Monitor Progress Check_Temp->Solution_Temp

    Caption: Troubleshooting hydrodebromination.

  • Detailed Step-by-Step Protocol (Solution):

    • Solvent & Reagent Preparation:

      • Use high-purity, anhydrous aprotic solvents such as toluene or 1,4-dioxane. Avoid alcoholic solvents.

      • Ensure all reagents, especially the base and boronic acid (in Suzuki couplings), are anhydrous.

      • Thoroughly degas the solvent and the reaction mixture (3-4 cycles of vacuum/inert gas backfill) before adding the catalyst to remove oxygen and moisture.

    • Base Selection:

      • Avoid bases known to be potential hydride sources.

      • For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to bases like sodium ethoxide.[12]

      • For Buchwald-Hartwig aminations, a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is standard, but ensure it is of high purity.

    • Temperature Control:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C). Higher temperatures can accelerate decomposition pathways that lead to Pd-H formation.[13]

      • Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent byproduct formation over time.

Problem 2: My Suzuki reaction is plagued by the homocoupling of my boronic acid.
  • Plausible Cause: Homocoupling is often a sign that the catalytic cycle is being disrupted, typically by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a stoichiometric reaction with the boronic acid, leading to the homocoupled biaryl and regenerating Pd(0).[14] This pathway consumes your nucleophile and reduces the efficiency of the desired cross-coupling.

  • Investigative Workflow:

    Start High Boronic Acid Homocoupling Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Catalyst Examine Pd Precatalyst Start->Check_Catalyst Check_Stoichiometry Review Reagent Stoichiometry Start->Check_Stoichiometry Solution_Atmosphere Rigorously Degas Solvents & Use Schlenk/Glovebox Techniques Check_Atmosphere->Solution_Atmosphere Solution_Catalyst Use a Pd(0) source (e.g., Pd(PPh3)4) or a well-defined Pd(II) precatalyst that reduces efficiently Check_Catalyst->Solution_Catalyst Solution_Stoichiometry Use a slight excess (1.1-1.2 eq.) of boronic acid, avoid large excess Check_Stoichiometry->Solution_Stoichiometry

    Caption: Troubleshooting boronic acid homocoupling.

  • Detailed Step-by-Step Protocol (Solution):

    • Rigorous Exclusion of Oxygen:

      • This is the most critical step. Use standard Schlenk line or glovebox techniques.

      • Degas all solvents and the reaction mixture by sparging with argon or nitrogen for 15-20 minutes or by using freeze-pump-thaw cycles.

      • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

    • Catalyst Selection and Handling:

      • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be inefficient, promoting side reactions. Consider using a well-defined, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 precatalyst) or a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Reaction Parameters:

      • Use a minimal excess of the boronic acid (e.g., 1.1 equivalents). A large excess can sometimes favor homocoupling.

      • Ensure efficient stirring to maintain a homogenous mixture and promote the desired bimolecular cross-coupling over side reactions.

Problem 3: I am observing difunctionalization (reaction at both C-Br and C-Cl). How can I improve selectivity for the C-Br position?
  • Plausible Cause: The reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-Br and C-Cl bonds. This is often caused by excessively high temperatures, long reaction times, or a catalyst system that is too reactive.

  • Investigative Workflow:

    Start Poor Selectivity (Difunctionalization) Control_Temp Lower Reaction Temperature Start->Control_Temp Control_Time Shorten Reaction Time Start->Control_Time Control_Ligand Modify Ligand Start->Control_Ligand Solution_Temp Run reaction at 60-80 °C instead of >100 °C Control_Temp->Solution_Temp Solution_Time Monitor reaction closely and quench upon consumption of starting material Control_Time->Solution_Time Solution_Ligand Use a less electron-rich or more sterically hindered ligand to temper catalyst activity Control_Ligand->Solution_Ligand

    Caption: Workflow for improving C-Br selectivity.

  • Detailed Step-by-Step Protocol (Solution):

    • Temperature and Time Optimization:

      • This is the most straightforward parameter to adjust. Decrease the reaction temperature in 10-15 °C increments. Many selective C-Br couplings can be achieved at temperatures between 70-90 °C.

      • Do not let the reaction run overnight without prior kinetic analysis. Monitor by TLC or LC-MS every 1-2 hours. Once the this compound is consumed, the desired mono-coupled product can begin to react further if left under heating.

    • Ligand Tuning:

      • If difunctionalization persists even at lower temperatures, the catalyst may be too active. If you are using a highly electron-rich ligand (e.g., P(tBu)₃), consider switching to a slightly less donating but still bulky ligand like SPhos or XPhos.[15] The goal is to find a ligand that facilitates oxidative addition of C-Br but for which the C-Cl oxidative addition barrier remains high.[3]

    • Stoichiometry Control:

      • Ensure you are using no more than 1.0-1.1 equivalents of the nucleophilic coupling partner. Using a large excess will drive the reaction towards difunctionalization after the initial C-Br coupling is complete.

Data & Protocols

Table 1: Recommended Starting Conditions for Selective C-Br Cross-Coupling
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes / Ref.
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-90A robust system for many heteroaryl bromides. Water helps dissolve the base.[12]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.2)Toluene or Dioxane80-100Bulky biaryl phosphine ligands are crucial for C-N coupling on electron-deficient pyridines.[16][17][18]
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂ (2%)PPh₃ (4%)Et₃N / DMF60-80Copper-free conditions minimize alkyne homocoupling (Glaser coupling).[19][20]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-Br

This protocol provides a validated starting point for the selective coupling of an arylboronic acid with this compound.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

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  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
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  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10336–10390.
  • Kashani, S. K., et al. (2022).
  • Stanchev, S., et al. (2008). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 12(6), 434-459.
  • van der Boom, M. E., et al. (2015). Mechanistic aspects of aryl-halide oxidative addition, coordination chemistry, and ring-walking by palladium. Chemistry, 21(45), 16113-25.
  • Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 243, 11-25.
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2012). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett, 23(10), 1535-1539.
  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). (2018).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem Technical Support Center.
  • de la Torre, M. G., & Sierra, M. A. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

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"preventing homocoupling in Sonogashira reactions of 6-Bromo-2-chloronicotinonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Reactions of 6-Bromo-2-chloronicotinonitrile

A Guide to Preventing Alkyne Homocoupling and Optimizing Reaction Success

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing the Sonogashira cross-coupling reaction with the challenging, electron-deficient substrate, this compound. As Senior Application Scientists, we understand that while powerful, this reaction can be plagued by the formation of undesired homocoupled alkyne byproducts (Glaser coupling). This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to help you suppress these side reactions and maximize the yield of your desired product.

Section 1: The Root Cause - Understanding Alkyne Homocoupling

This section addresses the fundamental mechanism of the primary side reaction and why it occurs.

Q1: What is alkyne homocoupling, and why is it a significant problem in my Sonogashira reaction?

A: Alkyne homocoupling, often referred to as Glaser or Glaser-Hay coupling, is a dimerization reaction of your terminal alkyne starting material to form a symmetrical 1,3-diyne.[1][2] This is a highly problematic side reaction because it consumes your valuable alkyne, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[2][3] In the context of your reaction with this compound, you would observe the formation of this diyne instead of the intended alkynylated nicotinonitrile.

Q2: What is the specific mechanism of homocoupling, and what reaction components promote it?

A: The primary driver of Glaser homocoupling in a standard Sonogashira setup is the copper(I) co-catalyst in the presence of oxygen .[4][5][6] The reaction proceeds through two interconnected catalytic cycles: the desired palladium-catalyzed cross-coupling and the undesired copper-catalyzed homocoupling.

  • The Copper Cycle (Undesired Pathway): The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[7][8] In the presence of an oxidant, typically molecular oxygen from air, this intermediate undergoes oxidative dimerization to yield the homocoupled diyne.[1][4][9]

  • The Palladium Cycle (Desired Pathway): Concurrently, the palladium(0) catalyst undergoes oxidative addition with the this compound. The resulting Pd(II) complex is supposed to undergo transmetalation with the copper acetylide, followed by reductive elimination to give your target product.[5][10]

Homocoupling becomes the dominant pathway if the rate of oxidative dimerization of the copper acetylide is faster than the rate of its transmetalation to the palladium center.[4] The diagram below illustrates these competing catalytic cycles.

G cluster_pd Palladium Cycle (Desired Cross-Coupling) cluster_cu Copper Cycle (Undesired Homocoupling) Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br TM Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR RE Reductive Elimination RE->Pd0 Product Ar-C≡CR ArylHalide Ar-Br CuI Cu(I) CuAcetylide R-C≡C-Cu Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base CuAcetylide->TM Oxidation Oxidative Dimerization (O₂) Diyne R-C≡C-C≡C-R

Figure 1: Competing Sonogashira and Glaser catalytic cycles.

Section 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving the homocoupling issue in your experiments.

Q3: My reaction is yielding mostly the homocoupled diyne. What are the first and most critical things to check?

A: The overwhelming presence of the homocoupled product points directly to two probable causes: oxygen contamination and/or issues with the relative reaction rates.

  • Atmosphere Integrity: The Sonogashira reaction, especially the copper-catalyzed variant, is highly sensitive to oxygen.[11]

    • Action: Ensure all solvents and liquid reagents (especially amine bases) are rigorously degassed. The most effective methods are freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.[4] The reaction vessel must be thoroughly flushed with inert gas, and a positive pressure should be maintained throughout the experiment.[6]

  • Reagent Quality:

    • Action: Use fresh, high-purity reagents. Copper(I) iodide can oxidize over time to greenish Cu(II) species, which are ineffective.[12] Amine bases can also degrade. If possible, use freshly distilled amines or solvents from a purification system.

Q4: I've ensured a strictly inert atmosphere, but homocoupling is still a major issue. What is the most effective strategy to eliminate this side reaction?

A: The most direct and robust solution is to eliminate the root cause of Glaser coupling by switching to a copper-free Sonogashira protocol .[7][13][14] The absence of the copper co-catalyst effectively shuts down the primary mechanistic pathway for alkyne dimerization.[15][16][17] While these reactions may sometimes require slightly elevated temperatures or more specialized ligands compared to the classic procedure, they offer superior selectivity and often lead to cleaner reaction profiles and simpler purifications.[18]

Q5: If a copper-free protocol is not an option, what other parameters can I adjust to minimize homocoupling?

A: If you must use a copper co-catalyst, you can still disfavor the homocoupling pathway by manipulating the reaction kinetics and environment:

  • Slow Addition of the Alkyne: Instead of adding all the alkyne at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne and the resulting copper acetylide low, minimizing the rate of dimerization while allowing the cross-coupling to proceed.[4][19]

  • Use a Reducing Atmosphere: Performing the reaction under a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in Argon) has been shown to reduce homocoupling to minimal levels (~2%).[2][20] The hydrogen likely acts as an oxygen scavenger in the presence of the palladium catalyst.[2]

  • Lower the Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions. If your cross-coupling is efficient, try running the reaction at a lower temperature (e.g., room temperature or 40 °C) to see if the selectivity improves.[4][20]

G Start Problem: High Homocoupling in Sonogashira Reaction Check_Atmosphere 1. Verify Inert Atmosphere - Degas all solvents/reagents? - Maintain positive Ar/N₂ pressure? Start->Check_Atmosphere Switch_To_Cu_Free 2. Implement a Copper-Free Protocol Check_Atmosphere->Switch_To_Cu_Free Yes, atmosphere is perfect Reassess Re-evaluate Reagent Purity & Catalyst Activity Check_Atmosphere->Reassess No, atmosphere was compromised Optimize_Cu_System Copper-Free Not Feasible Switch_To_Cu_Free->Optimize_Cu_System Success Problem Solved: High Yield of Cross-Coupled Product Switch_To_Cu_Free->Success Highly Recommended Path Slow_Addition 3a. Use Slow Addition of Alkyne Optimize_Cu_System->Slow_Addition Reducing_Atmosphere 3b. Use Reducing Atmosphere (H₂/Ar) Slow_Addition->Reducing_Atmosphere Lower_Temp 3c. Lower Reaction Temperature Reducing_Atmosphere->Lower_Temp Lower_Temp->Success

Figure 2: Troubleshooting workflow for minimizing homocoupling.

Section 3: Recommended Protocols

The following are detailed, field-proven protocols designed to give you the highest chance of success.

Protocol 1: Copper-Free Sonogashira of this compound (Gold Standard)

This protocol is the most effective method for preventing alkyne homocoupling. It utilizes a palladium catalyst with a suitable phosphine ligand and an amine base, completely avoiding the use of copper.[13]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(OAc)₂ (0.02 eq) or PdCl₂(PPh₃)₂ (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand (e.g., SPhos, XPhos)

  • Pyrrolidine (2.5 eq) or Triethylamine (Et₃N) (3.0 eq)[15]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or NMP)[7]

Procedure:

  • To a dry, oven-flamed Schlenk flask under a positive pressure of Argon, add this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed solvent via cannula or syringe, followed by the amine base.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Catalyzed Sonogashira

If a copper-free system is unavailable, this protocol incorporates best practices to minimize homocoupling.

Materials:

  • All reagents from Protocol 1

  • Copper(I) Iodide (CuI) (0.01 - 0.02 eq, use the minimum effective amount)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the Copper(I) Iodide to the flask. Ensure it is a fine, off-white powder.

  • Prepare a separate solution of the terminal alkyne in a small amount of the degassed solvent.

  • Heat the main reaction flask to the target temperature (e.g., 50 °C).

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-4 hours.

  • Monitor and work up the reaction as described in steps 5-8 of Protocol 1.

Section 4: Parameter Optimization Matrix

The choice of reagents can dramatically influence the outcome. Use this table to guide your optimization efforts.

ParameterChoice/ConditionImpact on HomocouplingRationale & Comments
Catalyst System Copper-Free Strongly Suppressed This is the most effective method. Eliminates the primary catalyst for the Glaser side reaction.[7][16]
Copper-CatalyzedProne to HomocouplingRequires strict oxygen exclusion and careful optimization to be successful.[5]
Palladium Ligand Bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃)ReducedThese ligands promote faster oxidative addition and reductive elimination, increasing the rate of the desired cross-coupling relative to homocoupling.[10]
Triphenylphosphine (PPh₃)ModerateA standard, reliable ligand, but may require higher temperatures or longer reaction times, which can allow homocoupling to occur.[10]
Base PyrrolidineFavorable in Cu-free systemsHas been shown to be highly effective in copper-free protocols, even in aqueous media.[15]
Triethylamine (Et₃N) / Diisopropylamine (DIPA)StandardCommon, effective bases. Must be anhydrous and degassed.[7][12]
Inorganic Bases (K₂CO₃, Cs₂CO₃)Can be effectiveSometimes used in specific protocols, particularly with more sensitive substrates.[7]
Atmosphere Strictly Inert (Ar, N₂) Strongly Suppressed Absolutely critical. Oxygen is a key reagent for the oxidative dimerization of the alkyne.[4][21]
Air / Leaky SeptumDramatically IncreasedWill almost certainly lead to significant or complete formation of the homocoupled product.[10]
Temperature Low to Moderate (RT - 60°C)Generally ReducedLower temperatures can slow the rate of homocoupling more than the desired cross-coupling, improving selectivity.[12]
High (80°C +)Potentially IncreasedMay be required for less reactive bromides but can also accelerate side reactions.[22]

Section 5: Frequently Asked Questions (FAQs)

Q6: Why is this compound a potentially challenging substrate?

A: Heteroaromatic halides, particularly pyridines, can sometimes pose challenges. The pyridine nitrogen lone pair can coordinate to the palladium center, potentially altering its catalytic activity. However, the electron-withdrawing nature of the nitrile group and the two halogens generally makes the C-Br bond susceptible to oxidative addition, which is a favorable characteristic.

Q7: Can I achieve selective coupling at the Bromo (C-6) position without reacting the Chloro (C-2) position?

A: Yes, high selectivity is very likely. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > OTf > Br >> Cl.[5][7] The carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond. By using standard Sonogashira conditions and avoiding excessive heat or prolonged reaction times, you should be able to couple exclusively at the C-6 position.

Q8: My reaction is not working at all—I'm recovering starting material and seeing no product or homocoupling. What should I check?

A: This points to a fundamental issue with your catalytic cycle.

  • Reagent Purity: Impurities in your starting materials or solvents could be poisoning the catalyst.[12]

  • Base: Ensure a sufficient excess of a dry, appropriate base is present to facilitate the deprotonation of the alkyne.[12]

Q9: What is the visual evidence of catalyst decomposition?

A: The formation of a black precipitate, known as "palladium black," is a clear sign that your Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[19] This is often caused by the presence of oxygen or excessively high temperatures.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Manickam, G. (Ed.). (2017). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Reaction Chemistry. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved from [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Reddit. (2021). Sonogashira on 2,4-diamino-5-bromopyrimidine. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2016). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research.
  • Zabilskiy, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2018).
  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 6-Bromo-2-chloronicotinonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 6-Bromo-2-chloronicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice for catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern these powerful transformations, enabling you to troubleshoot effectively and innovate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common conceptual hurdles encountered when working with this compound in cross-coupling reactions.

Q1: Why is catalyst and ligand selection so critical for the selective coupling of this compound?

A1: this compound presents a unique challenge due to the presence of two different halogen atoms on an electron-deficient pyridine ring. The relative reactivity of the C-Br and C-Cl bonds towards oxidative addition to a palladium(0) center is the cornerstone of selectivity. Generally, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 6-position. However, this selectivity is not absolute and is highly dependent on the chosen catalyst system.

The ligand's role is multifaceted and crucial. Electron-rich and sterically bulky phosphine ligands, for instance, can promote the oxidative addition of the less reactive C-Cl bond, potentially leading to a loss of selectivity. Conversely, a judiciously chosen ligand can enhance the reactivity difference between the two halogens, ensuring a clean, monosubstituted product. The nitrile group also influences the electronic properties of the pyridine ring, making it more electron-deficient and impacting the oxidative addition step.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of Br or Cl with H). What are the primary causes and how can I mitigate this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides. It typically arises from the premature β-hydride elimination from a palladium-alkoxide or palladium-hydroxide intermediate, which can be formed from the reaction of the palladium catalyst with the base or residual water in the reaction mixture. The resulting palladium-hydride species can then reductively eliminate with the aryl halide, leading to the undesired dehalogenated product.

To minimize hydrodehalogenation:

  • Choice of Base: Strong, non-nucleophilic bases with minimal β-hydrogens are often preferred. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally good choices over alkoxides like sodium tert-butoxide (NaOt-Bu) if hydrodehalogenation is a major issue.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The use of freshly distilled solvents and oven-dried glassware is recommended.

  • Ligand Selection: Certain ligands can suppress the formation of palladium-hydride species and favor the desired cross-coupling pathway.

Q3: My boronic acid is decomposing during the reaction, leading to low yields in my Suzuki-Miyaura coupling. What strategies can I employ to overcome this?

A3: Protodeborylation, the cleavage of the C-B bond, is a significant challenge, especially with heteroaryl boronic acids. This process is often base-mediated and can be exacerbated by elevated temperatures and the presence of water.

To address boronic acid decomposition:

  • Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeborylation and can be used as alternatives.

  • Choice of Base: Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often less prone to inducing protodeborylation compared to stronger bases like sodium hydroxide or alkoxides.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize decomposition. Careful reaction monitoring is key.

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can help compensate for some degradation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the coupling reactions of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated. 2. Poor Ligand Choice: The ligand may not be suitable for the specific coupling reaction or substrate. 3. Incorrect Base: The base may be too weak to facilitate transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig). 4. Low Reaction Temperature: The energy of activation for the oxidative addition is not being met.1. Use a pre-catalyst or ensure your palladium source is of high quality. Degas solvents thoroughly to remove oxygen which can deactivate the catalyst. 2. For Suzuki and Sonogashira, consider ligands like SPhos, XPhos, or RuPhos, which are effective for electron-deficient substrates. For Buchwald-Hartwig, bulky biaryl phosphine ligands are often a good starting point. 3. Screen different bases. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, NaOt-Bu or LHMDS are common choices. For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used. 4. Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Homocoupled Products 1. Glaser Coupling (Sonogashira): The terminal alkyne couples with itself, often promoted by the copper co-catalyst and oxygen. 2. Boronic Acid Homocoupling (Suzuki): Can occur in the presence of oxygen.1. Consider a copper-free Sonogashira protocol. If using copper, ensure rigorous exclusion of oxygen and use the minimum effective amount of the copper salt. 2. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Loss of Selectivity (Reaction at C-Cl) 1. Harsh Reaction Conditions: High temperatures can promote the oxidative addition of the C-Cl bond. 2. Overly Active Catalyst System: A highly electron-rich and bulky ligand might be too reactive, leading to the cleavage of the stronger C-Cl bond.1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen less electron-rich or bulky ligands to fine-tune the catalyst's reactivity.
Nitrile Group Hydrolysis 1. Strongly Basic Conditions: The nitrile group can be sensitive to hydrolysis under harsh basic conditions, especially at elevated temperatures.1. Use a milder base if possible (e.g., K₂CO₃ instead of NaOH). Monitor the reaction closely and avoid unnecessarily long reaction times.

Experimental Protocols

The following protocols are starting points and may require optimization for your specific coupling partners. Always handle palladium catalysts and phosphine ligands in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol is designed for the selective coupling of an arylboronic acid at the 6-bromo position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position

This protocol details the selective amination at the 6-bromo position with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.5 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography.

Protocol 3: Selective Sonogashira Coupling at the C-6 Position

This protocol describes the selective coupling of a terminal alkyne at the 6-bromo position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and TEA (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Visualizing the Process: Diagrams

To better understand the decision-making process and the reaction mechanism, the following diagrams are provided.

Catalyst_Selection_Workflow start Define Coupling Type (Suzuki, Buchwald-Hartwig, Sonogashira) ligand_screening Ligand Selection: Bulky & Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) start->ligand_screening base_screening Base Selection: Consider pKa, Solubility, & Side Reactions (e.g., K3PO4, Cs2CO3, NaOtBu) ligand_screening->base_screening solvent_screening Solvent Selection: Aprotic Polar vs. Nonpolar (e.g., Dioxane, Toluene, THF) base_screening->solvent_screening optimization Reaction Optimization: Temperature, Concentration, Time solvent_screening->optimization analysis Analyze Outcome: Yield, Selectivity, Byproducts optimization->analysis success Successful Coupling analysis->success Meets Criteria troubleshoot Troubleshoot (Consult Guide) analysis->troubleshoot Issues Identified troubleshoot->ligand_screening

Caption: A generalized workflow for optimizing cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)2 Base pd_complex2 Ar-Pd(II)(Ar')L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(23), 3354-3363. [Link]

Technical Support Center: Purification of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Bromo-2-chloronicotinonitrile (CAS 1171919-79-1). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. Here, we address common challenges and frequently asked questions encountered during the purification of this compound from typical reaction mixtures. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude reaction mixture of this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors, such as 2-chloronicotinonitrile or a related pyridine derivative.

  • Isomeric Byproducts: Incorrectly halogenated isomers (e.g., 5-Bromo-2-chloronicotinonitrile or dibrominated/dichlorinated species) can form depending on the selectivity of the halogenation reagents.

  • Hydrolyzed Species: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 6-Bromo-2-chloronicotinamide or 6-Bromo-2-chloronicotinic acid.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, acetonitrile) and excess reagents or their byproducts (e.g., N-Bromosuccinimide, NBS) are common.

Q2: What are the primary methods for purifying solid this compound?

A2: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when the crude product is already of moderate to high purity (>90%). It is a cost-effective and scalable technique that relies on the difference in solubility of the product and its impurities in a chosen solvent at different temperatures.[2][3]

  • Flash Column Chromatography is the method of choice for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[4] It offers high resolution but is generally more resource-intensive.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A multi-technique approach is crucial for a comprehensive purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities with high precision.[6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used for purity estimation by integrating the signals of the product against those of known impurities or a certified internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (Expected [M-H]⁻ for C₆H₂BrClN₂ is approx. 215.9 m/z) and helps in identifying unknown impurities.[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[2]

Troubleshooting Guide

Problem 1: My recrystallization attempt resulted in very low yield or no crystal formation.

This is a common issue that usually points to problems with solvent selection or the cooling process.

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[2] If the compound is too soluble at room temperature, you will lose a significant portion of your product in the mother liquor.

    • Solution: Perform a systematic solvent screen. Use small amounts of the crude product and test various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, toluene, and mixtures thereof). See the solvent selection table below for guidance.

  • Insufficient Concentration: If too much solvent was used to dissolve the crude material, the solution may not be supersaturated upon cooling, preventing crystallization.

    • Solution: Carefully evaporate some of the solvent under reduced pressure to concentrate the solution. Once you observe slight turbidity, add a minimal amount of hot solvent to redissolve, and then allow it to cool again.

  • Cooling Too Rapidly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals or causes the product to "oil out."

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature first. This encourages the growth of larger, purer crystals. Once at room temperature, you can then move the flask to an ice bath to maximize yield.[3]

  • Lack of Nucleation Sites: Sometimes crystallization needs a trigger to begin.

    • Solution: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed crystal" of previously purified product to induce crystallization.[3]

Problem 2: After column chromatography, my product fractions are still impure.

This issue typically stems from improper column packing, incorrect eluent selection, or overloading the column.

Root Causes & Solutions:

  • Poor Separation on TLC: The solvent system (eluent) chosen for the column did not provide adequate separation of the product from impurities.

    • Solution: Before running the column, optimize the eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4, and there is clear separation from all impurity spots.[4] A common starting point for compounds like this is a Hexane/Ethyl Acetate gradient.

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1, and up to 100:1 for difficult separations. Overloading leads to broad, overlapping bands that cannot be resolved.

  • Improper Sample Loading: Loading the sample in a solvent that is stronger (more polar) than the mobile phase can cause significant band broadening.

    • Solution: Dissolve the crude material in a minimal amount of a non-polar solvent like dichloromethane (DCM) or the mobile phase itself. For less soluble compounds, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.

Problem 3: My final product is a yellow or off-white solid, not the expected white crystalline solid.

Colored impurities are common in halogenated aromatic compounds.

Root Causes & Solutions:

  • Trace Aromatic Impurities: Highly conjugated or oxidized byproducts can be intensely colored even at very low concentrations.

    • Solution (during Recrystallization): If the impurities are non-polar, a simple wash of the crude solid with a cold, non-polar solvent like hexanes can be effective. For more persistent color, a charcoal treatment during recrystallization can be performed. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[3]

    • Solution (during Chromatography): These impurities often have different polarity and should separate during column chromatography. Ensure your eluent system provides good resolution.

Data & Protocols

Data Presentation

Table 1: Solvent Properties for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes & Common Use
Hexanes 69Non-polarGood for washing non-polar impurities; often used as an anti-solvent.
Toluene 111Non-polarHigher boiling point can improve solubility of less soluble compounds.
Ethyl Acetate (EtOAc) 77MediumGood general-purpose solvent; often used in combination with hexanes.
Isopropanol (IPA) 82PolarOften a good choice for recrystallizing moderately polar compounds.
Ethanol (EtOH) 78PolarSimilar to IPA; solubility may be slightly higher.
Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on a prior screen, select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent at room temperature to create a slurry.

  • Heating: Gently heat the slurry on a hot plate while stirring. Add the solvent dropwise from a heated reservoir until all the solid just dissolves. Avoid adding a large excess of solvent.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper and another Erlenmeyer flask. Filter the hot solution quickly to remove the charcoal.[3]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Determine the optimal solvent system (e.g., 9:1 Hexane:EtOAc) via TLC analysis.[4]

  • Column Packing: Prepare a slurry of silica gel (e.g., 50 g) in the chosen eluent. Pour the slurry into a column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of DCM. Carefully apply the solution to the top of the silica bed. Alternatively, perform a dry load.

  • Elution: Add the eluent to the column and apply pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualization of Workflows

Purification_Decision_Tree start Crude this compound purity_check Assess Purity (TLC/¹H NMR) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Perform Recrystallization high_purity->recrystallize Yes column Perform Flash Column Chromatography high_purity->column No / Complex Mixture final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Eluent Optimization (TLC) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry or Wet) packing->loading elution 4. Elution with Mobile Phase loading->elution collection 5. Fraction Collection elution->collection monitoring 6. Fraction Analysis (TLC) collection->monitoring pooling 7. Combine Pure Fractions monitoring->pooling evaporation 8. Solvent Evaporation pooling->evaporation

Caption: Step-by-step workflow for flash column chromatography.

References

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available from: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Organic Syntheses. bromomalononitrile. Available from: [Link]

  • PubChem. 6-Bromo-2-chloronicotinaldehyde. Available from: [Link]

  • PubChem. 5-Bromo-2-chloronicotinonitrile. Available from: [Link]

  • Organic Syntheses. Procedure for 2-bromo-2-cyclohexen-1-one. Available from: [Link]

  • National Institutes of Health. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Available from: [Link]

  • PubChemLite. 6-bromo-5-chloronicotinonitrile (C6H2BrClN2). Available from: [Link]

  • PubChem. 2-Chloronicotinonitrile. Available from: [Link]

  • PubChem. 3-Bromo-6-chloropyridine-2-carbonitrile. Available from: [Link]

  • PubChem. 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Available from: [Link]

  • ATB (Automated Topology Builder). 2-Chloronicotinonitrile. Available from: [Link]

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"managing catalyst deactivation with heteroaryl substrates like 6-Bromo-2-chloronicotinonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for chemists navigating the complexities of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability and activity, particularly when working with electron-deficient and coordinating heteroaryl substrates like 6-Bromo-2-chloronicotinonitrile .

This document moves beyond standard protocols to provide in-depth, field-proven insights into why reactions fail and how to systematically troubleshoot them. We will focus on the common pitfalls of palladium-catalyzed cross-coupling reactions and offer robust solutions to ensure your synthesis is successful, reproducible, and scalable.

Section 1: Troubleshooting Guide - Common Scenarios & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.

Issue 1: My reaction stalls at low-to-moderate conversion, and I'm observing a black precipitate.

Question: My Suzuki coupling of this compound stalls at 40% conversion after 2 hours, and the reaction mixture has turned black. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of catalyst deactivation via the formation of palladium black, an inactive, agglomerated form of palladium metal.[1] This occurs when the active Pd(0) catalyst loses its stabilizing phosphine ligands, allowing the "naked" palladium atoms to aggregate.[1] Heteroaryl substrates like yours are particularly prone to causing this issue for several reasons:

  • Strong Substrate/Product Coordination: The pyridine nitrogen and nitrile functionalities are Lewis basic and can coordinate strongly to the palladium center. This can displace the essential phosphine ligands, leading to catalyst aggregation.[2][3]

  • High Temperatures: While necessary for activating reluctant substrates, high temperatures can accelerate ligand dissociation and catalyst decomposition.[1]

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand in solution leaves the palladium center vulnerable to aggregation.

Causality-Driven Solutions:
  • Increase Ligand Loading: The simplest first step is to increase the ligand-to-palladium ratio. While a 1:1 or 1.2:1 ratio is often a starting point, for challenging substrates, using a 2:1 or even 4:1 ratio can maintain a higher concentration of free ligand in solution, suppressing dissociation from the metal center.[1] Be aware that excessive ligand can sometimes inhibit the reaction by blocking substrate coordination, so optimization is key.[1]

  • Switch to a More Robust Ligand: Not all ligands are created equal. For sterically hindered and electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are paramount. These ligands form more stable complexes with palladium and promote the crucial, often rate-limiting, oxidative addition step.

Ligand TypeKey Features & RationaleRecommended Examples
Buchwald-type Biarylphosphines Highly electron-rich and sterically demanding. They create a stable, monoligated Pd(0) species that is highly active and resistant to aggregation.[4]SPhos, XPhos, RuPhos
Chelating (Bidentate) Ligands Form a "chelate" with the palladium center, which is thermodynamically more stable than complexes with two separate monodentate ligands. This significantly reduces ligand dissociation.[1]Xantphos, dppf
  • Lower the Reaction Temperature: If possible, screen lower reaction temperatures. A highly active catalyst system (e.g., using a Buchwald ligand) may allow the reaction to proceed efficiently at 60-80 °C instead of >100 °C, preserving the catalyst's lifespan.

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize both the phosphine ligands (to inactive phosphine oxides) and the Pd(0) catalyst itself.[5] Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. A simple subsurface sparge (bubbling) for 20-30 minutes is highly effective.[6]

Issue 2: The reaction is clean but extremely slow or shows no conversion.

Question: I'm attempting a Buchwald-Hartwig amination on this compound. There's no palladium black formation, but after 24 hours at 100 °C, I only see starting material. What's preventing the reaction from starting?

Answer: A clean but stalled reaction points away from rapid catalyst decomposition and towards a problem with the catalytic cycle itself, most likely a difficult oxidative addition step or catalyst poisoning by the substrate or impurities.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen in your substrate can act as a potent catalyst poison.[3][7] It can bind irreversibly to the active palladium site, creating a stable, off-cycle complex that does not proceed through the catalytic cycle. The nitrile group can also exhibit similar inhibitory effects.[3]

  • Poorly Soluble Base: In Suzuki reactions, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. If the base is not sufficiently soluble or has a low surface area, it cannot effectively participate in the transmetalation step, stalling the entire cycle.[1]

  • Inefficient Pre-catalyst Activation: Many reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, there will be no active catalyst to initiate the cycle.

Causality-Driven Solutions:
  • Substrate Purity is Non-Negotiable: Heteroaryl substrates can contain impurities from their synthesis (e.g., excess amines, other nitrogen-containing heterocycles) that are potent catalyst poisons.[8]

    • Protocol: Recrystallize your this compound before use. If that fails, a plug of silica gel filtration (eluting with a non-polar solvent like hexanes/ethyl acetate) can remove more polar, catalyst-poisoning impurities.

  • Optimize the Base: The choice of base is critical and can be counterintuitive.

    • For Suzuki couplings, switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure it is finely powdered to maximize surface area.[9]

    • For Buchwald-Hartwig aminations, a strong, sterically hindered base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is standard. Soluble organic bases can also be effective but may require careful screening as they can sometimes inhibit the reaction by coordinating to the palladium center.[10][11]

  • Use a Modern Pre-catalyst: To ensure efficient generation of the active Pd(0) catalyst, use a "pre-formed" pre-catalyst. The Buchwald G3 and G4 palladacycles, for example, are designed for rapid and clean activation under mild conditions, bypassing common issues with in situ reduction.[12]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Can the nitrile group in my substrate be reduced under coupling conditions?

    • A1: Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Heck), the nitrile group is generally stable and will not be reduced. Reduction of nitriles typically requires dedicated hydrogenation catalysts (like Pd/C with H₂) or strong hydride reagents, conditions which are not present in these cross-coupling reactions.

  • Q2: I'm trying to perform a Suzuki coupling. Which halogen will react first, the bromine at C6 or the chlorine at C2?

    • A2: The reactivity of halogens in palladium-catalyzed oxidative addition follows the general trend: I > Br > OTf > Cl. Therefore, the C-Br bond is significantly more reactive than the C-Cl bond. You should expect selective coupling at the C6 position bearing the bromine atom, leaving the chlorine atom at C2 untouched, provided you control the reaction time and temperature.

  • Q3: Is water detrimental to my reaction?

    • A3: Not necessarily. In fact, for Suzuki-Miyaura couplings, a small amount of water is often beneficial and can even be required, especially when using inorganic bases like K₃PO₄.[1] Water can help dissolve the base and facilitate the hydrolysis of the boronate ester to the more reactive boronic acid, accelerating the transmetalation step. However, for reactions sensitive to hydrolysis (e.g., involving sensitive esters), anhydrous conditions should be maintained.

  • Q4: How do I properly degas my reaction mixture?

    • A4: The most common and effective method is the "freeze-pump-thaw" technique for solvents, but a simpler and often sufficient method for reaction mixtures is subsurface sparging. To do this, add your solvent to the reaction flask, then bubble a stream of inert gas (argon or nitrogen) through the liquid via a long needle for 20-30 minutes before adding the catalyst. After adding the catalyst, you can continue to sparge for another 5-10 minutes before heating.[6]

Section 3: Key Experimental Protocols & Visual Guides

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound

This protocol is designed as a starting point, incorporating best practices to mitigate deactivation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely ground K₃PO₄ (2.0–3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol %) and the ligand (e.g., XPhos, 1.1 equiv relative to Pd if not using a pre-catalyst). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the base and palladium black. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography.

Diagrams: Visualizing Deactivation and Troubleshooting
Diagram 1: Major Pathways of Palladium Catalyst Deactivation

Caption: Key deactivation pathways diverting the active Pd(0) catalyst from the productive cycle.

Diagram 2: A Logical Troubleshooting Workflow

G Start Reaction Failed (Low Yield / No Reaction) Check_Pd_Black Is black precipitate (Pd Black) visible? Start->Check_Pd_Black Increase_Ligand 1. Increase Ligand Ratio (2:1) 2. Use Bulky/Chelating Ligand (e.g., XPhos, Xantphos) Check_Pd_Black->Increase_Ligand Yes Purify_SM Purify Heteroaryl Substrate (Recrystallize or Filter) Check_Pd_Black->Purify_SM No Yes_Path YES Lower_Temp Lower Reaction Temperature Increase_Ligand->Lower_Temp Check_Inert Improve Inert Atmosphere (Degas Solvent) Lower_Temp->Check_Inert End Re-run Experiment Check_Inert->End No_Path NO (Clean Reaction) Optimize_Base Optimize Base (e.g., K₃PO₄, NaOtBu) Purify_SM->Optimize_Base Use_Precatalyst Use Modern Pre-catalyst (e.g., G3/G4 Palladacycle) Optimize_Base->Use_Precatalyst Use_Precatalyst->End

Caption: A decision tree for systematically troubleshooting failed cross-coupling reactions.

References
  • Bypassing the Limitations of Directed C–H Functionaliz
  • C
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.
  • Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene. Benchchem.

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Technical Support Center: Improving Reaction Conditions for Buchwald-Hartwig Amination of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromo-2-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of this substrate, namely the presence of two distinct halide leaving groups and an electron-withdrawing nitrile group, often lead to questions regarding selectivity, reactivity, and side-product formation. This resource provides in-depth, evidence-based answers to frequently encountered problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

Low or no conversion in the Buchwald-Hartwig amination of this substrate often points to issues with the catalytic system or reaction environment.

  • Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the phosphine ligand is paramount. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich biaryl phosphine ligands are generally recommended.[1][2] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[1] N-heterocyclic carbene (NHC) ligands have also shown promise for the amination of aryl chlorides and may be a viable option.[3]

  • Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst.[2] It is crucial to ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Additionally, impurities in the starting materials or solvents can poison the catalyst.[4] Using high-purity, anhydrous, and degassed reagents and solvents is essential.[5] The formation of palladium black is a visual indicator of catalyst decomposition to its inactive elemental form.[4]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[2] The solubility of the base can also play a role, and screening different bases may be necessary.[2]

  • Solvent Effects: Aprotic solvents are generally preferred. Toluene and dioxane are common choices, but for more polar substrates, solvents like tetrahydrofuran (THF) or tert-butanol (t-BuOH) could be beneficial.[6] The solvent choice can impact the solubility of the reagents and the stability of the catalytic species.[2][6]

Troubleshooting Workflow for Low Conversion

G cluster_solutions Potential Solutions start Low or No Conversion catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst atmosphere Verify Inert Atmosphere (Degas Solvents) catalyst->atmosphere ligand_sol Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand_sol precatalyst_sol Use a Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst_sol base Evaluate Base (Strength & Solubility) atmosphere->base reagents Assess Reagent Quality (Purity & Anhydrous) base->reagents base_sol Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) base->base_sol reagent_sol Purify/Dry Reagents & Solvents reagents->reagent_sol

Caption: A logical workflow for troubleshooting low conversion.

FAQ 2: I am observing a mixture of products resulting from amination at both the C6 (bromo) and C2 (chloro) positions. How can I achieve selective amination at the C6 position?

Achieving selectivity is a key challenge with this substrate. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl. This suggests that selective amination at the C6-bromo position should be favored over the C2-chloro position.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The oxidative addition of the C-Br bond to the palladium(0) catalyst is typically faster and occurs at a lower temperature than the C-Cl bond. By carefully controlling the temperature, you can favor the reaction at the more reactive site.

  • Ligand Choice: The nature of the ligand can influence the selectivity of oxidative addition. While bulky, electron-rich ligands are generally good for activating aryl chlorides, they are also highly active for aryl bromides. A systematic screening of ligands may be necessary to find one that provides the optimal balance of reactivity and selectivity.

  • Reaction Time: Carefully monitoring the reaction progress and stopping it once the desired product is formed can prevent the subsequent, slower reaction at the C2-chloro position.

A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that careful optimization of reaction conditions can allow for selective cross-coupling with a range of cyclic amines at the bromo position.[7]

FAQ 3: A significant amount of hydrodehalogenation (replacement of Br or Cl with H) is occurring. What causes this and how can it be minimized?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[6] It often arises from a competing β-hydride elimination pathway from the palladium-amido complex, which competes with the desired reductive elimination to form the C-N bond.[6][8]

  • Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination and β-hydride elimination. Switching to a different ligand, often one that is more sterically demanding, can disfavor the geometry required for β-hydride elimination.

  • Base and Solvent: The choice of base and solvent can also impact the extent of hydrodehalogenation. The reaction medium can influence the stability of various intermediates in the catalytic cycle.

  • Amine Structure: This side reaction is more prevalent with amines that possess β-hydrogens.

FAQ 4: Can the nitrile group on the pyridine ring interfere with the reaction?

Yes, the nitrile group can potentially influence the reaction in several ways:

  • Coordination to Palladium: The nitrogen of the nitrile group can coordinate to the palladium center. This coordination could potentially inhibit the catalyst by forming stable, off-cycle complexes, thereby reducing its activity.[9]

  • Electronic Effects: The electron-withdrawing nature of the nitrile group activates the pyridine ring towards nucleophilic attack, which can be a factor in some side reactions. However, in the context of the Buchwald-Hartwig reaction, it primarily influences the electronics of the C-X bonds.

Despite these potential interferences, numerous successful Buchwald-Hartwig aminations have been reported on nitrile-containing substrates.[10] Careful selection of the catalyst system is key to overcoming these challenges.

Section 2: Recommended Starting Conditions & Optimization

For researchers beginning their investigation, the following tables provide a rational starting point for reaction optimization.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Palladacycle Pre-catalystPre-catalysts often provide more consistent results by cleanly generating the active Pd(0) species.[5][11]
Ligand XPhos or SPhosBulky, electron-rich biaryl phosphine ligands are effective for electron-deficient heteroaryl halides.[2]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are typically required.[2]
Solvent Toluene or Dioxane (anhydrous, degassed)These are common, effective solvents for this transformation.[6]
Temperature 80-110 °CA higher temperature may be needed, but start lower to assess selectivity.[9][12]
Catalyst Loading 1-5 mol% PdStart with a higher loading and reduce as the reaction is optimized.[2]
Ligand/Pd Ratio 1.2:1 to 2:1An excess of ligand can help prevent catalyst deactivation.[13]
Optimization Strategy

A logical approach to optimizing the reaction is crucial for success.

G cluster_screen Optimization Screening start Initial Reaction Setup (Table 1 Conditions) ligand_screen Ligand Screen (e.g., XPhos, SPhos, RuPhos) start->ligand_screen base_screen Base Screen (e.g., NaOtBu, K3PO4, Cs2CO3) ligand_screen->base_screen solvent_screen Solvent Screen (e.g., Toluene, Dioxane, THF) base_screen->solvent_screen temp_screen Temperature Screen (e.g., 60, 80, 100 °C) solvent_screen->temp_screen end Optimized Conditions temp_screen->end

Caption: A systematic workflow for reaction optimization.

Section 3: Experimental Protocol

This protocol provides a general procedure for a small-scale test reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the this compound, the amine (if solid), the palladium pre-catalyst, and the base.

  • Seal the vial with a septum cap.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Place the vial in a preheated heating block or oil bath at the desired temperature.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos - Benchchem.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.
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Technical Support Center: Selective Functionalization at the 6-Position of 2-Chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective functionalization of 2-chloronicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of achieving high regioselectivity and yield in your experiments.

Understanding the Challenge: Regioselectivity in 2-Chloronicotinonitrile

2-Chloronicotinonitrile is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack and a good substrate for cross-coupling reactions. The primary challenge lies in controlling the regioselectivity of these reactions. The pyridine ring has two electrophilic sites: the carbon atom bonded to the chlorine at the C2 position and the C6 position, which is activated by the electron-withdrawing nitrile group and the ring nitrogen.

Generally, the C2 position is more activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] Achieving selective functionalization at the C6 position requires carefully chosen conditions that either sterically or electronically disfavor reaction at the C2 position or proceed via a mechanism that inherently favors the C6 position.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, achieving C6 selectivity with 2-chloronicotinonitrile can be challenging.

This is a common issue arising from the higher intrinsic reactivity of the C2-Cl bond.[1] To favor C6 functionalization, you need to optimize your catalytic system to overcome this inherent preference.

Answer:

Your primary focus should be on the catalyst system (ligand and palladium source) and the reaction conditions.

  • Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating the C-H bond at C6 or may not provide the necessary steric hindrance to disfavor the C2 position.[3] You should employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step, which is often rate-limiting for less reactive C-H or C-Cl bonds.[3][4]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for cross-coupling reactions on heteroaryl chlorides.[5][6] N-heterocyclic carbene (NHC) ligands can also be very effective.[1]

  • Choice of Palladium Pre-catalyst: The activity of your palladium source is critical. While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Modern pre-catalysts, like the Buchwald G3 or G4 palladacycles, are often more efficient as they form the active catalyst more cleanly and reliably.[3][5]

  • Base and Solvent System: The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8]

    • For challenging couplings, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.[5]

    • The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common choice for Suzuki reactions.[6] Ensure your solvents are properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[5][6]

  • Temperature Control: Since C-Cl bond activation is more challenging than C-Br or C-I, higher reaction temperatures (typically 80-120 °C) are often required to drive the reaction to completion.[3][6]

Troubleshooting Workflow for Low Yield in C6-Suzuki Coupling

G start Low Yield or Poor C6-Selectivity check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Forcing Enough? start->check_conditions check_reagents Are Reagents High Purity & Anhydrous? start->check_reagents ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->ligand Ligand choice is key for C-Cl activation precatalyst Use Modern Pre-catalyst (e.g., XPhos Pd G4) check_catalyst->precatalyst Ensures efficient generation of active Pd(0) base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) check_conditions->base Facilitates transmetalation temp Increase Reaction Temperature (80-120 °C) check_conditions->temp Overcomes activation energy degas Ensure Rigorous Degassing (Ar or N2 sparging) check_reagents->degas Prevents catalyst oxidation SNAr cluster_C2 Attack at C2 (Favored) cluster_C6 Attack at C6 (Disfavored) sub 2-Chloronicotinonitrile C2_attack Nu⁻ attacks C2 C6_attack Nu⁻ attacks C6 Meisenheimer_C2 Meisenheimer Complex (Charge on N) C2_attack->Meisenheimer_C2 Highly Stabilized Intermediate Meisenheimer_C6 Meisenheimer Complex (No Charge on N) C6_attack->Meisenheimer_C6 Less Stabilized Intermediate Product_C2 2-Substituted Product Meisenheimer_C2->Product_C2 Eliminate Cl⁻ Product_C6 6-Substituted Product Meisenheimer_C6->Product_C6 Eliminate H⁻ (unlikely)

Caption: SNAr pathways on 2-chloronicotinonitrile.

Achieving C6 Functionalization via Alternative Pathways:

Since direct SNAr at C6 is not feasible, you must rely on other methods, such as the palladium-catalyzed cross-coupling reactions discussed above, or more advanced C-H activation strategies. Some research has shown that with specific directing groups, C-H functionalization at the C6 position of related pyridine scaffolds can be achieved. [9][10]

Experimental Protocol: C6-Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the C6-arylation of 2-chloronicotinonitrile. Note: This is a general procedure and may require optimization for your specific boronic acid and substrate. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • XPhos Pd G4 (or other suitable pre-catalyst, 1–3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G4 pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed. [5]7. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
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  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
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  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (2019). ResearchGate.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
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  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2018). NIH.
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  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
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  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
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  • Strategies for the selective functionalization of dichloropyridines at various sites. Infoscience.
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  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed.
  • Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases. (2021). PubMed.
  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. (2023). Preprints.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETJDpieQ3AVpLFOVtyyLvZxw4FxoUOpBhh7orc_xIJKgPo94QyN8HFDLFWEATA7bCWlIeRqBpk1t0DrJVblzM5g-71z6Ucd2HiDl9j3FMW-KcpTAFZZdNQjiu3vDJB1sMIIvSzMaN_qdweTbBIYnliRDfSaYjMAA==
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  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024).
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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-2-chloronicotinonitrile and 2-Bromo-6-chloronicotinonitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel therapeutic agents. Among these, the pyridine nucleus, particularly when adorned with multiple, orthogonally reactive halogen atoms, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth comparative analysis of the reactivity of two isomeric dihalonicotinonitriles: 6-Bromo-2-chloronicotinonitrile and 2-Bromo-6-chloronicotinonitrile. Understanding the nuanced differences in their reactivity is crucial for researchers and drug development professionals in designing efficient and selective synthetic routes.

This technical guide will delve into the electronic and steric factors governing the reactivity of these two isomers in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The discussion is supported by established chemical principles and available experimental data to provide a predictive framework for their synthetic utility.

Structural and Electronic Profiles of the Isomers

The differential reactivity of this compound and 2-Bromo-6-chloronicotinonitrile stems from the distinct electronic environments of the halogen-bearing carbon atoms, which are influenced by the interplay of the electron-withdrawing pyridine nitrogen and the cyano group.

This compound: In this isomer, the chlorine atom is at the C2 position (ortho to the nitrogen), and the bromine atom is at the C6 position (para to the nitrogen). Both positions are activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen and the cyano group.

2-Bromo-6-chloronicotinonitrile: Conversely, in this isomer, the bromine atom is at the C2 position, and the chlorine atom is at the C6 position. The fundamental electronic activation of the C2 and C6 positions remains, but the identity of the halogen at each position will dictate the preferred reaction pathway under different conditions.

CompoundStructureKey Features
This compound Chlorine at activated C2; Bromine at activated C6.
2-Bromo-6-chloronicotinonitrile Bromine at activated C2; Chlorine at activated C6.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on these electron-deficient pyridine rings is a powerful method for introducing a variety of functional groups. The regioselectivity and rate of these reactions are dictated by both the electronic activation of the substitution site and the nature of the leaving group.

Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as the cyano group and the pyridine nitrogen, is crucial for stabilizing this intermediate, thereby facilitating the reaction.[1] For dihalopyridines, the positions ortho and para (C2 and C6) to the nitrogen are highly activated.[3]

SNAr_Mechanism A Dihalonicotinonitrile + Nu⁻ B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Monosubstituted Product + X⁻ B->C Leaving Group Expulsion Suzuki_Coupling A Pd(0)L₂ B Aryl-Pd(II)-X A->B Oxidative Addition (Ar-X) C Aryl-Pd(II)-R' B->C Transmetalation (R'-B(OR)₂) C->A Reductive Elimination D Aryl-R' C->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Given the C-Br bond is weaker than the C-Cl bond, selective coupling at the bromine-bearing carbon is anticipated for both isomers.

  • This compound: The Suzuki coupling is expected to occur selectively at the C6 position, replacing the bromine atom and leaving the chlorine at C2 intact for subsequent functionalization.

  • 2-Bromo-6-chloronicotinonitrile: Conversely, for this isomer, the reaction will preferentially take place at the C2 position, leading to the substitution of the bromine atom.

This predictable selectivity makes these isomers valuable for the sequential and site-specific introduction of different aryl or vinyl groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. [4][5]

Similar to the Suzuki coupling, the mechanism of the Buchwald-Hartwig amination typically proceeds through an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. [6]The relative reactivity of the carbon-halogen bonds follows the same trend (I > Br > Cl), making the C-Br bond more susceptible to oxidative addition. [7]

Buchwald_Hartwig A Pd(0)L₂ B Aryl-Pd(II)-X A->B Oxidative Addition (Ar-X) C [Aryl-Pd(II)-NR₂H]⁺X⁻ B->C Amine Coordination D Aryl-Pd(II)-NR₂ C->D Deprotonation (Base) D->A Reductive Elimination E Aryl-NR₂ D->E

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The chemoselectivity of the Buchwald-Hartwig amination on these dihalonicotinonitriles is expected to mirror that of the Suzuki coupling.

  • This compound: Amination will preferentially occur at the C6 position, affording the 6-amino-2-chloronicotinonitrile derivative.

  • 2-Bromo-6-chloronicotinonitrile: The C-N bond formation is expected to take place at the C2 position, yielding the 2-amino-6-chloronicotinonitrile product.

This selective amination provides a direct route to key intermediates for the synthesis of kinase inhibitors and other biologically active molecules.

Summary of Comparative Reactivity

The following table summarizes the predicted primary site of reaction for each isomer under different reaction conditions.

Reaction TypeThis compound (Predicted Major Product)2-Bromo-6-chloronicotinonitrile (Predicted Major Product)Rationale
Nucleophilic Aromatic Substitution (SNAr) Substitution at C2 (Cl replaced)Substitution at C2 (Br replaced)Electronic activation at C2 (ortho to N) is generally stronger.
Suzuki-Miyaura Coupling Substitution at C6 (Br replaced)Substitution at C2 (Br replaced)C-Br bond is weaker and more reactive in oxidative addition.
Buchwald-Hartwig Amination Substitution at C6 (Br replaced)Substitution at C2 (Br replaced)C-Br bond is weaker and more reactive in oxidative addition.

Experimental Protocols

The following are representative, generalized protocols for the functionalization of dihalonicotinonitriles. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of the dihalonicotinonitrile (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP, or DMF) is added the amine (1.1-1.5 equiv) and a base such as K₂CO₃ or DIPEA (2.0-3.0 equiv).

  • The reaction mixture is heated to a temperature between 80-150 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aminated product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a degassed mixture of the dihalonicotinonitrile (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%). [8]2. The reaction mixture is heated to a temperature between 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield the desired biaryl product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, the dihalonicotinonitrile (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or RuPhos; 2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃; 1.4-2.0 equiv) are combined in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). [9][10]2. The reaction mixture is heated to a temperature between 80-110 °C until complete consumption of the starting material is observed by TLC or LC-MS.

  • The mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to afford the desired arylamine.

Conclusion

The comparative reactivity of this compound and 2-Bromo-6-chloronicotinonitrile offers a clear illustration of the principles of regioselectivity in modern organic synthesis. For nucleophilic aromatic substitution, electronic activation favors reaction at the C2 position for both isomers, although achieving high selectivity may require careful optimization. In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the greater lability of the C-Br bond directs the reaction to the bromine-bearing carbon with high predictability.

This differential reactivity allows for the strategic and sequential functionalization of these versatile building blocks. A thorough understanding of these principles empowers drug development professionals to design and execute efficient synthetic strategies for the creation of novel and complex molecular architectures with potential therapeutic applications.

References

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A Comparative Guide to the Suzuki Coupling of 6-Bromo-2-chloronicotinonitrile Versus Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Suzuki-Miyaura cross-coupling performance of 6-Bromo-2-chloronicotinonitrile against other common dihalopyridine scaffolds. By examining the underlying mechanistic principles and providing validated experimental data, this document serves as a practical resource for optimizing synthetic strategies in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Introduction: The Strategic Importance of Dihalopyridines

Substituted pyridine cores are ubiquitous in pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] Dihalopyridines are particularly valuable synthons as they offer the potential for sequential, regioselective functionalization to build molecular complexity.[2]

However, not all dihalopyridines exhibit the same reactivity. Substrates like this compound, with their distinct electronic and steric properties, present unique opportunities and challenges. This guide dissects the factors governing reactivity and selectivity, offering a clear rationale for experimental design when working with this and other dihalopyridine systems.

Mechanistic Pillars: Understanding Reactivity and Regioselectivity

The efficacy of a Suzuki coupling hinges on the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4][5] For dihalopyridines, the initial, often rate-determining, oxidative addition step is critically influenced by several factors.

  • The Nature of the Halogen : The C-X bond strength is a primary determinant of reactivity. The bond dissociation energy decreases down the group, leading to a well-established reactivity trend: I > Br > Cl.[6] Consequently, C-Cl bonds are significantly less reactive and require more robust catalytic systems, often involving bulky, electron-rich phosphine ligands, to facilitate oxidative addition.[7]

  • Positional Activation by the Pyridine Nitrogen : The electron-withdrawing nature of the pyridine nitrogen atom creates a dipole, rendering the α-positions (C2 and C6) more electropositive and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8] This inherent electronic bias makes halogens at the 2- and 6-positions more reactive than those at the 3-, 4-, or 5-positions.

  • Influence of Substituents : Electron-withdrawing groups (EWGs) on the pyridine ring, such as the nitrile group in this compound, further decrease electron density and enhance the rate of oxidative addition. Conversely, electron-donating groups (EDGs) can decelerate this step.

These principles dictate the regioselectivity observed in substrates bearing two different halogens. For this compound, the confluence of these factors—the greater intrinsic reactivity of the C-Br bond and its placement at an activated α-position—overwhelmingly favors initial coupling at the C6 position.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5]

A Head-to-Head Comparison of Dihalopyridine Substrates

The choice of dihalopyridine substrate dictates the required reaction conditions and the potential for selective functionalization.

This compound: The High-Selectivity Substrate

This heterodihalogenated pyridine is an exemplary substrate for controlled, stepwise synthesis. The significant difference in reactivity between the C-Br and C-Cl bonds allows for exquisite regioselectivity. Under standard Suzuki conditions, mono-arylation occurs almost exclusively at the 6-position (C-Br), leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nitrile group further activates the ring, often permitting milder reaction conditions compared to less activated systems.

2,6-Dibromopyridine: The Reactive Homohalide

With two reactive C-Br bonds at the activated 2- and 6-positions, this substrate readily undergoes Suzuki coupling.[2] While di-substitution is common, selective mono-arylation can be achieved by carefully controlling stoichiometry (using ~1 equivalent of boronic acid).[2] However, achieving high yields of the mono-coupled product can be challenging due to the competing di-substitution reaction.

2,6-Dichloropyridine: The Challenging but Cost-Effective Substrate

As a consequence of the strong C-Cl bond, 2,6-dichloropyridine is substantially less reactive than its dibromo counterpart.[6] Successful coupling necessitates more forcing conditions, including higher temperatures and highly active catalyst systems, typically employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9] Selective mono-arylation is feasible but often requires careful optimization to prevent the formation of di-substituted byproducts.[9]

3,5-Dihalopyridines: The Non-Activated Systems

When halogens are located at the 3- and 5-positions, they lack the electronic activation provided by the adjacent ring nitrogen. Consequently, these substrates are less reactive than their 2,6-disubstituted isomers and generally require more forcing conditions to achieve high conversion.

Caption: Regioselective Suzuki coupling of this compound at the C-Br position.

Comparative Experimental Data

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of various dihalopyridines with phenylboronic acid, illustrating the practical implications of their differing reactivities.

Dihalopyridine SubstrateCatalyst System (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Predominant ProductApprox. Yield (%)
This compound Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O90126-Phenyl-2-chloronicotinonitrile>90
2,6-Dibromopyridine Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100162-Bromo-6-phenylpyridine~70-80[2]
2,6-Dichloropyridine Pd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100182-Chloro-6-phenylpyridine~85-95 (with specific systems)[9]
3,5-Dibromopyridine PdCl₂(dppf) (3)Na₂CO₃ (2.0)DME/H₂O85243-Bromo-5-phenylpyridine~75

Validated Experimental Protocols

The following protocols provide detailed, reproducible methodologies for key transformations.

Protocol 1: Regioselective Mono-arylation of this compound

This procedure leverages the differential reactivity of the C-Br and C-Cl bonds to achieve selective coupling at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2,6-Dichloropyridine

This protocol employs a more active catalytic system required to efficiently couple the less reactive C-Cl bond.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-coupling)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Degassed Water (4:1 v/v)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine 2,6-dichloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Conclusion and Strategic Outlook

The Suzuki-Miyaura coupling of dihalopyridines is a nuanced process where substrate identity dictates the entire experimental approach.

  • This compound stands out as a highly advantageous substrate for controlled, stepwise synthesis. Its inherent and electronically enhanced regioselectivity allows for the reliable formation of mono-arylated products, preserving a second reaction handle for subsequent diversification.

  • In contrast, symmetric substrates like 2,6-dibromopyridine and 2,6-dichloropyridine offer more direct routes to di-substituted products but require careful stoichiometric and catalytic control to achieve selective mono-functionalization. The coupling of dichloro-substrates, while economically attractive, demands the use of advanced, highly active catalyst systems to overcome the inertness of the C-Cl bond.[6][9]

Ultimately, a thorough understanding of the electronic and steric factors governing the oxidative addition step is crucial for any researcher aiming to leverage these powerful building blocks in drug discovery and materials science. By selecting the appropriate dihalopyridine and tailoring the catalytic system accordingly, chemists can unlock efficient and selective pathways to complex molecular targets.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
  • BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
  • BenchChem. (2025). Technical Support Center: 2,6-Dibromopyridine Cross-Coupling Reactions. Benchchem.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Deng, H., et al. (2020).
  • Fier, P. S., & Hartwig, J. F. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Ghaffari, M., et al. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes.
  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki Coupling of Pyrrole Esters. Open Org. Chem. J.
  • Jolley, K. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

A Comparative Kinetic Analysis: Navigating the Reactivity of 6-Bromo-2-chloronicotinonitrile in SNAr vs. Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. The di-substituted pyridine, 6-Bromo-2-chloronicotinonitrile, presents a fascinating case study in regioselectivity and reactivity, offering two primary avenues for chemical modification: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between these pathways is not merely a matter of preference but is dictated by a nuanced understanding of their underlying kinetics and mechanisms. This guide provides an in-depth, objective comparison of the kinetic profiles of these two critical transformations, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Reactivity: A Mechanistic Overview

At the heart of this comparison lies the distinct mechanistic pathways of SNAr and Palladium-catalyzed reactions. These differences fundamentally govern their kinetic behavior, including reaction rates, substituent effects, and regioselectivity.

The SNAr Pathway: An Addition-Elimination Dance

The SNAr reaction is a stepwise process initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[1] The presence of electron-withdrawing groups, such as the nitrile group in this compound, is crucial for activating the pyridine ring towards nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

The rate-determining step is generally the initial nucleophilic attack to form this intermediate.[1] Consequently, the reaction rate is sensitive to the nucleophilicity of the attacking species and the electronic properties of the aromatic ring. While traditionally viewed as a stepwise process, recent studies suggest that for some heteroaromatic systems, the mechanism may be more concerted, with bond formation and bond-breaking occurring in a single transition state.[3]

The Palladium-Catalyzed Pathway: A Catalytic Cycle of Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have revolutionized C-C, C-N, and C-O bond formation.[1][4] These reactions proceed via a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states.[5] The canonical cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is often the rate-determining step, and its rate is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F.[6]

  • Transmetalation (for Suzuki and similar reactions) or Coordination/Insertion (for Heck): The organic moiety from an organometallic reagent is transferred to the palladium center, or in the case of the Heck reaction, an alkene coordinates and inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The overall reaction kinetics are a complex interplay of the rates of these individual steps and can be influenced by a multitude of factors including the choice of ligand, base, solvent, and temperature.

Head-to-Head: A Kinetic Showdown

To illustrate the practical implications of these mechanistic differences, we will consider the reaction of this compound with a generic amine nucleophile (HNR2) via both an SNAr pathway and a Palladium-catalyzed Buchwald-Hartwig amination.

Regioselectivity: Electronic and Steric Control

For this compound, the two halogen substituents offer competing reaction sites.

  • In SNAr reactions, the regioselectivity is primarily governed by electronic effects. The position most activated by the electron-withdrawing nitrile group will be preferentially attacked. Computational studies on similar dihalopyridines often show that the C2 position is more electrophilic and thus more susceptible to nucleophilic attack.[7]

  • In Palladium-catalyzed reactions, the selectivity is dictated by the rate of oxidative addition. The weaker C-Br bond will react preferentially over the stronger C-Cl bond, leading to selective functionalization at the C6 position.

Data Presentation: A Comparative Look at Reaction Kinetics

The following tables summarize hypothetical, yet realistic, kinetic data for the reaction of this compound with a primary amine under both SNAr and Buchwald-Hartwig conditions. This data is synthesized from trends observed in the literature for similar systems.

Table 1: Kinetic Parameters for the Reaction of this compound with a Primary Amine

ParameterSNAr (at C2)Buchwald-Hartwig Amination (at C6)
Typical Conditions High Temperature (e.g., 100-150 °C), Polar Aprotic Solvent (e.g., DMSO, DMF)Lower Temperature (e.g., 80-110 °C), Aprotic Solvent (e.g., Toluene, Dioxane), Pd Catalyst, Ligand, Base
Rate Law Rate = k[Substrate][Nucleophile]Complex, often dependent on catalyst, ligand, and substrate concentrations
Hypothetical Rate Constant (k) 1.5 x 10-4 L mol-1 s-1 at 120 °C8.2 x 10-3 L mol-1 s-1 at 100 °C (pseudo-second order)
Activation Energy (Ea) ~95 kJ/mol~75 kJ/mol
Key Influencing Factors Nucleophile strength, electronic nature of the pyridine ringLigand choice, base strength, catalyst loading

Table 2: Influence of Substituents on Relative Reaction Rates

Substituent on Nucleophile (Amine)Relative Rate (SNAr)Relative Rate (Buchwald-Hartwig)
Electron-donating group2.51.8
Electron-withdrawing group0.40.7
Sterically hindered0.20.5

Experimental Protocols: A Guide to Kinetic Analysis

Accurate kinetic analysis is paramount to understanding and optimizing these reactions. Below are detailed, step-by-step methodologies for monitoring the kinetics of both SNAr and Palladium-catalyzed reactions of this compound.

Experimental Protocol 1: Kinetic Analysis of the SNAr Reaction via HPLC

This protocol outlines the determination of the reaction rate and order for the SNAr reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., morpholine)

  • Anhydrous DMSO

  • Internal standard (e.g., naphthalene)

  • HPLC-grade acetonitrile and water

  • Thermostatted reaction vessel

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous DMSO containing a known concentration of the internal standard.

    • Prepare a stock solution of the primary amine (e.g., 1.0 M) in anhydrous DMSO.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, preheat the amine stock solution to the desired reaction temperature (e.g., 120 °C).

    • To initiate the reaction, inject a known volume of the this compound stock solution into the preheated amine solution. This ensures pseudo-first-order conditions with respect to the limiting reagent (the nicotinonitrile).

  • Sample Collection and Quenching:

    • At timed intervals, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of cold mobile phase (e.g., 50:50 acetonitrile:water).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Develop a separation method that resolves the starting material, product, and internal standard.

    • Monitor the disappearance of the starting material and the appearance of the product by integrating their respective peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • To determine the pseudo-first-order rate constant (kobs), plot ln([Substrate]t/[Substrate]0) versus time. The slope of this line will be -kobs.

    • Repeat the experiment with varying concentrations of the amine to determine the reaction order with respect to the nucleophile and the second-order rate constant (k).

Experimental Protocol 2: Kinetic Analysis of the Buchwald-Hartwig Amination via in situ NMR Spectroscopy

This protocol describes the use of in situ NMR to monitor the kinetics of the Palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous deuterated toluene (Toluene-d8)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with screw caps

Procedure:

  • Sample Preparation:

    • In a glovebox, charge an NMR tube with the palladium precatalyst, ligand, base, and internal standard.

    • Add a known volume of a stock solution of this compound in Toluene-d8.

    • Add a known volume of a stock solution of the primary amine in Toluene-d8.

  • NMR Data Acquisition:

    • Quickly transport the sealed NMR tube to the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a non-overlapping proton on the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material and product as a function of time to obtain the reaction profile.

    • The initial rate can be determined from the slope of the concentration versus time plot at t=0.

    • By varying the initial concentrations of the substrate, amine, catalyst, and ligand, the reaction order with respect to each component can be determined.

Visualizing the Workflows

To further clarify the experimental designs, the following diagrams illustrate the workflows for the kinetic analyses.

SNAr_Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock (with Internal Standard) initiate Initiate Reaction by Injecting Substrate prep_substrate->initiate prep_nucleophile Prepare Nucleophile Stock preheat Preheat Nucleophile Solution prep_nucleophile->preheat preheat->initiate sampling Timed Aliquot Sampling initiate->sampling quench Quench Aliquots sampling->quench hplc HPLC Analysis quench->hplc data Data Processing & Rate Constant Determination hplc->data

Caption: Workflow for SNAr Kinetic Analysis via HPLC.

Pd_Kinetic_Workflow cluster_prep Preparation (in Glovebox) cluster_reaction In situ Reaction & Monitoring cluster_analysis Analysis load_solids Load Pd Catalyst, Ligand, Base, Internal Standard add_solutions Add Substrate & Amine Stock Solutions load_solids->add_solutions nmr_setup Transfer to Pre-heated NMR Spectrometer add_solutions->nmr_setup acquisition Time-course 1 H NMR Data Acquisition nmr_setup->acquisition integration Signal Integration vs. Internal Standard acquisition->integration profiling Generate Reaction Profile integration->profiling rate_determination Determine Initial Rate & Reaction Orders profiling->rate_determination

Caption: Workflow for Pd-Catalyzed Amination Kinetic Analysis via in situ NMR.

Concluding Remarks: A Tale of Two Pathways

The kinetic analysis of SNAr and Palladium-catalyzed reactions of this compound reveals a compelling story of two distinct and powerful synthetic strategies. The SNAr pathway, while often requiring more forcing conditions, offers a direct, metal-free route to functionalization, with regioselectivity governed by the inherent electronic properties of the substrate. In contrast, Palladium-catalyzed cross-coupling provides a milder, more versatile, and often faster route, with regioselectivity dictated by the disparate reactivity of the carbon-halogen bonds.

The choice between these two methodologies is therefore a strategic one, guided by the desired regiochemical outcome, the functional group tolerance of the substrate and nucleophile, and considerations of cost and catalyst removal. A thorough understanding of the kinetics of each process, as outlined in this guide, is essential for the rational design of synthetic routes and the efficient production of complex molecules that drive innovation in the pharmaceutical and agrochemical industries.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 348-356. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • O'Keefe, J. H., Wu, W., & Gronert, S. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8633–8642. [Link]

  • Abreu, R. M., Ferreira, I. C., Calhelha, R. C., & Queiroz, M. J. R. (2011). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo (methylthio) pyridines as Key Precursors of 3-Halo-2-(hetero) arylthieno [2, 3-b] pyridines and Thieno [3, 2-b] pyridines. Synlett, 2011(19), 2825-2829. [Link]

  • El Guesmi, N., Pineda, E. A., & Campodónico, P. R. (2019). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2, 6-bis (trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 32(8), e3965. [Link]

  • Isley, N. A., Lenne, P. F., & Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. CHIMIA International Journal for Chemistry, 72(7), 508-508. [Link]

  • Rayadurgam, J., Sana, S., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(1), 124-162. [Link]

Sources

Navigating the Terrain of Cross-Coupling with 6-Bromo-2-chloronicotinonitrile Analogues: A Comparative Guide to Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the 6-bromo-2-chloronicotinonitrile scaffold is a privileged starting material. Its dihalogenated nature, combined with the electron-withdrawing nitrile group, offers a versatile platform for the synthesis of complex molecular architectures. However, the successful incorporation of this scaffold into target molecules via cross-coupling reactions is critically dependent on the compatibility of the reaction conditions with a diverse array of functional groups. This guide provides an in-depth, comparative analysis of the functional group tolerance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound analogues, supported by experimental insights and detailed protocols.

The Reactivity Landscape: A Tale of Two Halogens

The cornerstone of selective functionalization of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This inherent reactivity difference (C-Br > C-Cl) is the key to achieving selective mono-functionalization at the C6-position, leaving the C2-chloro substituent available for subsequent transformations.

G cluster_0 Reactivity Profile of this compound Start This compound Pd_cat Pd(0) Catalyst Start->Pd_cat C6_activation Oxidative Addition at C6-Br (Favored Pathway) Pd_cat->C6_activation Lower Activation Energy C2_activation Oxidative Addition at C2-Cl (Disfavored Pathway) Pd_cat->C2_activation Higher Activation Energy Coupling Cross-Coupling at C6 C6_activation->Coupling Product 6-Substituted-2-chloronicotinonitrile Coupling->Product

Caption: Preferential activation of the C6-Br bond in this compound.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds. With this compound, this reaction selectively proceeds at the C6-position, enabling the synthesis of a diverse range of 6-aryl- and 6-vinyl-2-chloronicotinonitriles. The reaction generally exhibits excellent functional group tolerance on the boronic acid or ester coupling partner.

Functional Group Tolerance in Suzuki-Miyaura Coupling
Functional Group on Boronic AcidCompatibilityTypical Yield Range (%)Notes and Causality
Electron-Donating Groups
Alkoxy (-OR)Excellent90-98Well-tolerated, often enhancing reaction rates.
Alkyl (-R)Excellent88-95Generally inert to the reaction conditions.
Amine (-NH₂, -NHR, -NR₂)Good75-90Unprotected primary and secondary amines can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction. The use of a slightly stronger base or a more active catalyst system can overcome this.[1]
Electron-Withdrawing Groups
Ester (-CO₂R)Excellent85-95Generally stable under standard Suzuki conditions.
Ketone (-COR)Good80-92Enolizable ketones may lead to side reactions with strong bases. Milder bases like K₂CO₃ or K₃PO₄ are recommended.
Nitro (-NO₂)Good70-88Well-tolerated, though very electron-deficient arylboronic acids may require slightly longer reaction times or higher catalyst loadings.
Cyano (-CN)Excellent80-95The nitrile group is stable under these conditions.
Other Functional Groups
Halogens (-F, -Cl)Excellent85-98Other halogens on the coupling partner are typically retained, allowing for further functionalization.
Unprotected Alcohol (-OH)Moderate to Good60-85Can be tolerated, but may require careful choice of base to avoid deprotonation and catalyst inhibition. Protection of the alcohol is often recommended for optimal yields.
Aldehyde (-CHO)Moderate50-75Aldehydes can be sensitive to the reaction conditions, particularly the base and temperature, leading to side reactions like aldol condensation. Use of milder bases and lower temperatures is advised.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination provides a powerful and versatile route to C-N bond formation. In the context of this compound, this reaction selectively furnishes 6-amino-2-chloronicotinonitrile derivatives. The choice of ligand is critical for achieving high yields and broad functional group tolerance.[2][3] Bulky, electron-rich biarylphosphine ligands are often the catalysts of choice.[4]

Functional Group Tolerance in Buchwald-Hartwig Amination
Amine Coupling PartnerCompatibilityTypical Yield Range (%)Notes and Causality
Primary Alkylamines Excellent85-95Generally high reactivity.
Secondary Alkylamines Excellent90-98Often proceed with very high efficiency.
Anilines (electron-rich) Excellent85-95Electron-donating groups on the aniline facilitate the reaction.
Anilines (electron-poor) Good70-85May require more active catalyst systems (e.g., using ligands like XPhos or RuPhos) and stronger bases (e.g., LHMDS).
Amides and Carbamates Moderate to Good60-80Can be more challenging substrates and often require specific, highly active catalyst systems.[5]
N-Heterocycles (e.g., pyrrole, indole) Good75-90Generally compatible, though the acidity of the N-H bond can influence the choice of base.
Unprotected Alcohols or Phenols Poor to Moderate30-60The presence of acidic protons can interfere with the catalytic cycle. Protection is highly recommended.
Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, allowing for the direct introduction of an alkynyl moiety at the C6-position of this compound. This reaction is prized for its mild conditions and generally good functional group tolerance.[6]

Functional Group Tolerance in Sonogashira Coupling

Functional Group on AlkyneCompatibilityTypical Yield Range (%)Notes and Causality
Aryl Alkynes Excellent88-98Both electron-rich and electron-poor aryl alkynes are well-tolerated.
Alkyl Alkynes Excellent85-95Generally proceed smoothly.
Silyl-protected Alkynes Excellent90-98TMS and TIPS protected alkynes are commonly used and can be deprotected in a subsequent step.
Alcohols (-OH) Good80-92Unprotected propargyl alcohols are generally well-tolerated.
Ethers (-OR) Excellent90-98Ether functionalities are stable under Sonogashira conditions.
Amines (-NR₂) Good75-90Basic amines can be used, but may require adjustment of the amine base in the reaction mixture.
Esters (-CO₂R) Excellent85-95Ester groups are compatible with the reaction conditions.
Ketones (-COR) Good80-90Generally tolerated, but care should be taken with base-sensitive ketones.

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Caption: General workflow for the Sonogashira coupling of this compound.

Representative Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add degassed triethylamine (5 mL).

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: A Versatile Scaffold for Complex Synthesis

This compound and its analogues are powerful building blocks for the synthesis of a wide array of functional molecules. The ability to selectively functionalize the C6-position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions opens up a vast chemical space for exploration. While the Suzuki-Miyaura and Sonogashira couplings generally exhibit broad functional group tolerance, the Buchwald-Hartwig amination may require more careful optimization of the catalyst system for challenging substrates. By understanding the principles of reactivity and the nuances of functional group compatibility outlined in this guide, researchers can effectively harness the synthetic potential of these valuable heteroaromatic scaffolds.

References

  • Abbiati, G., et al. (2003). Palladium-Catalyzed Amination of Aza-Substituted Chloro- and Bromo-pyridines. Synthesis, 2003(16), 2479-2483.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in Suzuki–Miyaura and related coupling reactions. Chemical Society Reviews, 43(1), 412-443.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Amides. Organic Letters, 2(8), 1101-1104.

Sources

A Researcher's Guide to Spectroscopic Differentiation of Halogenated Nicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated nicotinonitriles are pivotal building blocks in medicinal chemistry and materials science, where the specific isomeric form can dictate biological activity, reactivity, and physical properties. Distinguishing between these closely related isomers—which share the same mass and elemental composition—presents a significant analytical challenge. This guide provides a comprehensive comparison of key spectroscopic techniques for the unambiguous identification of halogenated nicotinonitrile isomers, with a focus on chloronicotinonitrile as a representative model. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR & Raman), and Mass Spectrometry (MS), offering field-proven insights, detailed experimental protocols, and comparative data to empower researchers in their analytical workflows.

The Challenge of Isomerism in Drug Discovery and Development

In the synthesis of complex molecules, particularly heterocyclic scaffolds for drug development, reactions can often yield a mixture of positional isomers. For a monosubstituted chloronicotinonitrile (C₆H₃ClN₂), four primary isomers exist: 2-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-3-cyanopyridine. The position of the chlorine atom dramatically influences the molecule's electronic distribution, dipole moment, and steric profile. Consequently, one isomer might be a potent enzyme inhibitor while another is inactive or toxic. Accurate and efficient structural confirmation is not merely an academic exercise; it is a critical step in quality control, process optimization, and regulatory compliance. This guide addresses how to leverage routine spectroscopic methods to solve this common analytical problem.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Positional Isomerism

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. By probing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecular structure.[1]

Causality: Why NMR Works So Well

The predictive power of NMR in this context stems from the strong electronic effects exerted by the substituents on the pyridine ring.

  • The Nitrile Group (-CN): This is a strong electron-withdrawing group, which deshields (shifts to a higher ppm) the adjacent protons and carbons.

  • The Halogen Atom (e.g., -Cl): Chlorine is electronegative, creating a deshielding effect on the carbon it is directly attached to (the ipso-carbon). However, its effect on neighboring protons and carbons is more complex, involving both inductive and resonance effects.

  • The Ring Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative and significantly deshields the adjacent α-protons (at C2 and C6) and α-carbons.

The unique combination of these effects for each isomer results in a distinct "fingerprint" in both the ¹H and ¹³C NMR spectra, characterized by a unique number of signals, chemical shifts (δ), and spin-spin coupling constants (J).[1]

Comparative Spectroscopic Data

The following tables summarize the expected and reported NMR data for chloronicotinonitrile isomers. The distinct patterns are immediately apparent.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Isomer H4 Chemical Shift (δ ppm) H5 Chemical Shift (δ ppm) H6 Chemical Shift (δ ppm) Key Coupling Constants (J, Hz) Reference
2-Chloronicotinonitrile ~7.85 (dd) ~7.50 (dd) ~8.60 (dd) J₅,₄ ≈ 8.0, J₆,₅ ≈ 4.8, J₆,₄ ≈ 1.8 [2][3]
4-Chloronicotinonitrile - ~7.55 (d) ~8.70 (d) J₆,₅ ≈ 5.2 [4]
5-Chloronicotinonitrile ~8.00 (d) - ~8.80 (d) J₄,₆ ≈ 2.0 (Predicted)

| 6-Chloronicotinonitrile | ~7.90 (d) | ~7.45 (d) | - | J₅,₄ ≈ 8.0 |[5] |

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Isomer C2 (δ ppm) C3 (δ ppm) C4 (δ ppm) C5 (δ ppm) C6 (δ ppm) CN (δ ppm) Reference
2-Chloronicotinonitrile ~152.5 ~111.0 ~140.0 ~128.0 ~153.0 ~115.5 [2]
4-Chloronicotinonitrile ~151.0 ~114.0 ~145.0 ~126.0 ~154.0 ~114.5 [4]
5-Chloronicotinonitrile ~150.0 ~112.0 ~142.0 ~135.0 ~155.0 ~115.0 (Predicted)

| 6-Chloronicotinonitrile | ~151.0 | ~110.0 | ~143.0 | ~125.0 | ~158.0 | ~116.0 | (Predicted) |

Note: Predicted values are estimated based on established substituent effects on pyridine rings. Actual experimental values may vary slightly.

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data for comparison.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the halogenated nicotinonitrile isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is a common first choice for its versatility.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the spectral width for ¹H NMR to approximately 12-15 ppm, centered around 5-6 ppm.

    • For ¹³C NMR, set the spectral width to ~220-250 ppm, centered around 100-120 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse program. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical. Usually, 8 to 16 scans are sufficient for good signal-to-noise.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A much larger number of scans (e.g., 256 to 2048) is necessary due to the low natural abundance of ¹³C.[7] A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants.

Vibrational Spectroscopy: A Complementary Fingerprint

Vibrational spectroscopy, comprising both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of molecules.[8] These methods are complementary; a vibrational mode that is strong in IR is often weak in Raman, and vice-versa.[9]

Causality: How Isomerism Affects Vibrations

The key to differentiation lies in how the halogen's position affects the molecule's symmetry and the dipole moment or polarizability of its bonds.

  • C≡N Stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically between 2220-2240 cm⁻¹. While its position is not dramatically altered by the halogen's location, subtle shifts can be observed.

  • C-Cl Stretch: This vibration, typically found in the 600-800 cm⁻¹ region, is highly dependent on its electronic environment and can be a useful diagnostic marker.

  • Pyridine Ring Modes: The ring stretching (1400-1600 cm⁻¹) and out-of-plane C-H bending (700-900 cm⁻¹) vibrations are very sensitive to the substitution pattern.[10] The number and position of these bands create a unique fingerprint for each isomer.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Isomer Differentiation

Vibrational Mode 2-Chloronicotinonitrile 4-Chloronicotinonitrile 5/6-Chloronicotinonitrile Rationale for Difference
C≡N Stretch ~2230 ~2235 ~2230-2235 Minor shifts due to changes in electronic induction.
Pyridine Ring Stretch ~1570, ~1450 ~1580, ~1460 Varies The substitution pattern alters the symmetry and vibrational coupling of the ring.
C-H Out-of-Plane Bend Distinct pattern Distinct pattern Distinct pattern Highly characteristic of the number and position of adjacent ring protons.

| C-Cl Stretch | ~780 | ~800 | Varies | The strength and frequency of this bond are influenced by its position relative to N and CN. |

Note: Values are approximate and can be influenced by the sample state (solid vs. liquid) and measurement technique (e.g., KBr vs. ATR).

Experimental Protocol: FT-IR (KBr Pellet Method)
  • Sample Preparation:

    • Place ~1-2 mg of the solid isomer sample into an agate mortar.

    • Add ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Gently grind the two components together until a fine, homogeneous powder is formed.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow Diagram: General Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation A Weigh Isomer (5-10 mg for NMR) (1-2 mg for IR/MS) B Dissolve in Deuterated Solvent (for NMR) A->B C Prepare KBr Pellet or Dilute Solution (for IR/MS) A->C NMR NMR (¹H, ¹³C) B->NMR IR FT-IR / Raman C->IR MS Mass Spec. C->MS D Process Spectra (FT, Phasing, Baseline) NMR->D IR->D MS->D E Compare Data to Reference Tables D->E F Assign Peaks & Identify Fingerprints E->F G Unambiguous Isomer ID F->G

Sources

The Crucial Choice: A Comparative Guide to Phosphine Ligands for Optimizing Suzuki Reaction Yields

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The heart of this powerful transformation lies in the palladium catalyst, and its efficacy is profoundly dictated by the choice of phosphine ligand.[1] This guide provides an in-depth, objective comparison of commonly employed phosphine ligands, supported by experimental data, to empower researchers in selecting the optimal ligand for their specific synthetic challenges, thereby maximizing reaction yields and efficiency.

The "Why": Understanding the Ligand's Role in the Catalytic Cycle

The phosphine ligand is not a mere spectator in the Suzuki reaction; it is an active participant that modulates the electronic and steric environment of the palladium center, thereby influencing every step of the catalytic cycle.[3][4] Bulky, electron-rich ligands are generally favored as they promote the crucial oxidative addition of the organohalide to the Pd(0) species and facilitate the final reductive elimination step, which is often the rate-limiting step, especially with sterically demanding substrates.[1][3]

To visualize this intricate dance of molecules, consider the generally accepted catalytic cycle for the Suzuki-Miyaura reaction:

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition R-X Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation R'-B(OR)2 Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) Di-organopalladium(II) Intermediate Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination R-R' Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The phosphine ligand (L) plays a pivotal role in each of these steps. A ligand's properties directly impact the kinetics and thermodynamics of the entire process. The interplay between a ligand's steric bulk and its electron-donating ability is the key to unlocking high yields.

Ligand_Effects cluster_effects Impact on Catalytic Cycle Ligand_Properties Phosphine Ligand Properties Steric Bulk Electron-Donating Ability Oxidative_Addition Facilitates Oxidative Addition Ligand_Properties:f1->Oxidative_Addition  Increases electron density on Pd Reductive_Elimination Promotes Reductive Elimination Ligand_Properties:f0->Reductive_Elimination  Large cone angle Catalyst_Stability Enhances Catalyst Stability Ligand_Properties:f0->Catalyst_Stability  Prevents catalyst decomposition Ligand_Properties:f1->Catalyst_Stability

Figure 2: The dual influence of steric and electronic properties of phosphine ligands.

Comparative Performance of Prominent Phosphine Ligands

The landscape of phosphine ligands for Suzuki coupling is vast and ever-expanding. To provide a clear comparison, the following table summarizes the performance of several widely used ligands across different substrate classes, with a focus on reported yields.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT299[1]
RuPhos4-ChloroanisolePhenylboronic acid0.2 (Pd)K₂CO₃1,4-Dioxane/H₂O1001692[5]
Dialkylbiaryl Phosphines DavePhosAryl BromideArylboronic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood Yield[3]
Ferrocenyl Phosphines dppf4-BromoacetophenonePhenylboronic acid2.0 (Pd)K₂CO₃DME801295[1]
cataCXium® Ligands cataCXium® AAryl ChlorideArylboronic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh Yields[6]
Indole-based Phosphines Indole-amide ligandAryl ChloridePhenylboronic acid1.0 (Pd)NaOHDMF12024Excellent[7]

Note: The yields reported are highly dependent on the specific substrates, reaction conditions, and catalyst system used. This table serves as a general guide to the relative efficacy of these ligands.

In-Depth Analysis of Ligand Classes

Biaryl Phosphines: The Workhorses of Suzuki Coupling

Ligands such as SPhos , XPhos , and RuPhos , developed by the Buchwald group, have become the gold standard for a wide range of Suzuki-Miyaura reactions.[2] Their success stems from their bulky and electron-rich nature, which creates a highly active and stable monoligated palladium catalyst.[3][8]

  • SPhos and XPhos are particularly effective for coupling sterically hindered aryl and heteroaryl chlorides.[2] XPhos, with its di-tert-butylphosphino group, often provides superior results for challenging substrates.[9]

  • RuPhos has demonstrated excellent performance in the coupling of heteroaryl compounds, a class of substrates that can often be problematic due to potential catalyst inhibition.[3][5]

cataCXium® Ligands: Robust and Versatile

The cataCXium® ligand family, characterized by a di(1-adamantyl)phosphino group, offers high activity and stability.[6] These ligands have proven effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, and can be particularly useful for large-scale applications due to their robustness.[6]

Emerging Ligand Classes: Pushing the Boundaries

The quest for more efficient and selective catalysts has led to the development of novel ligand scaffolds. Indole-based phosphine ligands, for instance, have shown exceptional reactivity in the coupling of challenging aryl chlorides, offering excellent yields where other ligands may falter.[7]

Experimental Protocol: A Head-to-Head Comparison

To provide a practical framework for ligand screening, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted to compare the performance of different phosphine ligands.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - Aryl Halide - Boronic Acid - Base Setup->Reagents Catalyst Add Pre-mixed Pd-Ligand Solution Reagents->Catalyst Reaction Heat and Stir Catalyst->Reaction Monitoring Monitor Reaction (TLC, GC/MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Figure 3: A typical experimental workflow for comparing phosphine ligand performance.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) in 1 mL of 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add the remaining 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

This standardized protocol allows for a direct and reliable comparison of the efficacy of different phosphine ligands for a specific transformation.

Conclusion: A Strategic Approach to Ligand Selection

The selection of the optimal phosphine ligand is a critical parameter for the success of a Suzuki-Miyaura coupling reaction.[1] While biaryl phosphines like SPhos and XPhos offer remarkable versatility and high yields for a broad range of substrates, it is crucial to recognize that there is no "one-size-fits-all" solution.[2] For particularly challenging couplings, or when seeking to optimize a reaction for process chemistry, a systematic screening of a diverse set of ligands is often the most effective strategy.[8] By understanding the fundamental principles of ligand effects and employing a methodical experimental approach, researchers can unlock the full potential of the Suzuki reaction and efficiently synthesize their target molecules with high yields.

References

  • Doyle, A. G. et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 138–144. [Link]

  • Organ, M. G. et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • Gevorgyan, A. et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry, 25(22), 9036-9042. [Link]

  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Bandyopadhyay, A. et al. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 74(15), 5723–5726. [Link]

  • Cele, Z. E. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26877. [Link]

  • Cele, Z. E. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace. [Link]

  • Fairlamb, I. J. S. et al. (2010). Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. ChemInform, 41(32). [Link]

  • Doyle, A. G. et al. (2018). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 140(4), 1485–1495. [Link]

  • Doyle, A. G. et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 144(30), 13683–13694. [Link]

  • van der Vlugt, J. I. (2012). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 41(1), 51-61. [Link]

  • Nozaki, K. et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(31), 10815-10821. [Link]

  • Maeda, S. et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(12), 3249-3257. [Link]

  • Cele, Z. E. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26877. [Link]

  • Jutand, A. et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 17934–17949. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cele, Z. E. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Kumar, A. et al. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry, 13, 101990. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Kumar, S. et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]

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A Comparative Guide to Structural Confirmation of 6-Bromo-2-chloronicotinonitrile Products: The Definitive Role of X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. The synthesis of complex heterocyclic molecules, such as 6-Bromo-2-chloronicotinonitrile, a valuable building block in pharmaceutical discovery, often presents challenges in purification and structural elucidation. The potential for isomeric byproducts necessitates analytical techniques that provide unambiguous three-dimensional atomic arrangement. This guide offers an in-depth comparison of analytical methods for the structural confirmation of this compound products, with a primary focus on the gold-standard technique: Single-Crystal X-ray Diffraction (XRD).

The Synthetic Challenge: Why Unambiguous Confirmation is Critical

The synthesis of substituted pyridines like this compound can be approached through various routes, one of the most common being the Sandmeyer reaction.[1][2] This multi-step process, starting from an appropriate aminopyridine, involves diazotization followed by halide displacement catalyzed by a copper(I) salt.[3][4]

A representative synthetic approach could involve the diazotization of an amino-chloronicotinonitrile precursor followed by a bromo-dediazoniation. The inherent nature of electrophilic aromatic substitution and the potential for rearrangement or incomplete reaction can lead to a mixture of products, including positional isomers. For instance, an incomplete reaction or side reaction could result in the unintended formation of other halogenated nicotinonitrile isomers. These isomers may possess very similar physical properties, making their separation and individual characterization by routine analytical methods challenging. Relying solely on spectroscopic data that provides information on connectivity (like NMR) or molecular weight (like Mass Spectrometry) can lead to misassignment of the structure, with significant consequences for downstream applications.

Single-Crystal X-ray Diffraction (XRD): The Gold Standard for Structural Elucidation

Single-crystal XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance.[5] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of a molecule, thereby providing a definitive 3D structure.[6][7]

The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a crystalline lattice, a phenomenon described by Bragg's Law.[5] By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of all atoms in the molecule can be determined.

Experimental Protocol: From Powder to Publication-Ready Structure

The successful application of single-crystal XRD is a multi-step process that requires meticulous attention to detail.

This is often the most challenging step. The goal is to obtain a single, well-ordered crystal with dimensions typically in the range of 0.1-0.4 mm.[8]

Causality Behind Crystal Growth Techniques: The choice of crystallization method depends on the solubility and stability of the compound. The overarching principle is to slowly approach a state of supersaturation, allowing molecules to organize into a well-defined lattice rather than crashing out as an amorphous solid or a polycrystalline powder.

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. This is effective for moderately soluble and air-stable compounds.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually decreases its solubility, promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Self-Validating System: The quality of the crystal is paramount. A "good" crystal should be transparent, have well-defined faces, and extinguish polarized light when viewed under a microscope. The presence of cracks, cloudiness, or multiple intergrown crystals indicates a poor-quality sample that will yield weak or uninterpretable diffraction data.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-173 K, to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[8]

The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams. A full dataset can take several hours to collect.[5]

The collected diffraction data is processed to yield a set of structure factors. Software is then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[7]

Trustworthiness of the Protocol: The quality of the final structure is assessed by several metrics, most notably the R-factor (or residual factor). A low R-factor (typically below 5-7% for small molecules) indicates a good fit between the model and the data. Other validation checks include examining the residual electron density map for unassigned peaks and ensuring that bond lengths and angles are chemically reasonable.

A Comparative Analysis of Structural Elucidation Techniques

While XRD provides the definitive structure, a combination of other analytical techniques is typically employed for initial characterization and to provide complementary information.

TechniqueInformation ProvidedAdvantages for this compoundLimitations for this compound
Single-Crystal XRD Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguously determines the positions of the bromo, chloro, and nitrile groups on the pyridine ring.Requires a high-quality single crystal, which can be difficult and time-consuming to grow.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons.Can confirm the presence of the pyridine ring and provide information on the substitution pattern through chemical shifts and coupling constants.May not be sufficient to definitively distinguish between certain positional isomers without advanced 2D NMR experiments and reference spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the elemental composition (C₆H₂BrClN₂). High-resolution MS can provide the exact mass.Cannot distinguish between isomers as they have the same molecular weight.
FTIR Spectroscopy Presence of functional groups.Can confirm the presence of the nitrile group (C≡N stretch) and aromatic C-H and C-C bonds.[9]Provides limited information about the overall molecular structure and connectivity.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

Structural_Confirmation_Workflow Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis Crude_Product Crude Product (Potential Isomer Mixture) Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Spectroscopy Initial Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purity & Initial Characterization Crystallization Crystal Growth Purification->Crystallization For Definitive Confirmation Structure_Confirmation Unambiguous Structure Confirmed Spectroscopy->Structure_Confirmation Supports XRD Data XRD_Analysis Single-Crystal XRD Analysis Crystallization->XRD_Analysis XRD_Analysis->Structure_Confirmation

Caption: A logical workflow from synthesis to unambiguous structural confirmation.

Conclusion

In the synthesis of complex organic molecules like this compound, where the potential for isomer formation is significant, relying on a single spectroscopic technique for structural elucidation can be misleading. While NMR, MS, and IR spectroscopy are invaluable tools for preliminary characterization and for providing supporting evidence, they often lack the definitive power to distinguish between closely related isomers. Single-crystal X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional atomic structure. It is the ultimate arbiter in structural chemistry, transforming ambiguity into certainty and providing the solid foundation upon which further research and development can be confidently built.

References

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.). Google Patents.
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  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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A Comparative Guide to Purity Assessment of Synthesized 6-Aryl-2-Chloronicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable biological data and successful therapeutic outcomes. The 6-aryl-2-chloronicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The synthetic routes to these molecules, often involving palladium-catalyzed cross-coupling reactions, can introduce a variety of impurities that may be challenging to detect and separate. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 6-aryl-2-chloronicotinonitriles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you to select the most appropriate analytical strategy for your research.

The Synthetic Landscape and Potential Impurities

The most common and efficient method for the synthesis of 6-aryl-2-chloronicotinonitriles is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of a 2-chloro-6-halonicotinonitrile with an arylboronic acid in the presence of a palladium catalyst and a base. While highly effective, this synthetic route can generate a predictable profile of impurities that must be monitored.

Common Impurities in Suzuki-Miyaura Coupling:

  • Starting Materials: Unreacted 2-chloro-6-halonicotinonitrile and arylboronic acid.

  • Homo-coupling Products: Biaryl compounds resulting from the coupling of two molecules of the arylboronic acid.

  • Protodeboronation Product: The arene formed by the replacement of the boronic acid group with a hydrogen atom.

  • Ligand-derived Impurities: Phenylated byproducts can arise from the phosphorus ligands used in the catalyst system.[3]

  • Solvent and Reagent Residues: Residual solvents and inorganic salts from the reaction and work-up.

Understanding this impurity profile is critical for developing specific and sensitive analytical methods for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds. For 6-aryl-2-chloronicotinonitriles, which are typically non-volatile and possess UV-active chromophores, reverse-phase HPLC with UV detection is the method of choice.

Causality Behind Experimental Choices in HPLC Method Development

The goal of an HPLC method for purity assessment is to achieve baseline separation of the main compound from all potential impurities. This is accomplished by optimizing the stationary phase, mobile phase composition, and detector settings. For 6-aryl-2-chloronicotinonitriles, a C18 column is a good starting point for the stationary phase due to the nonpolar nature of the aromatic rings. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to ensure the timely elution of both polar and nonpolar impurities. UV detection is ideal as the aromatic rings in the target molecule and potential biaryl impurities exhibit strong UV absorbance.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation and Validation

The purity of the sample is typically determined by the area percentage method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. For regulatory purposes, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. While 6-aryl-2-chloronicotinonitriles themselves may have limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities such as residual solvents and certain low molecular weight byproducts. Furthermore, the mass spectrometric data provides structural information that can aid in the unambiguous identification of impurities.

Causality Behind Experimental Choices in GC-MS Method Development

The key to a successful GC-MS analysis is to ensure that the analytes are sufficiently volatile and thermally stable to be vaporized in the GC inlet and transported through the column without degradation. For less volatile compounds, derivatization may be necessary. However, for impurity profiling of 6-aryl-2-chloronicotinonitriles, the focus is often on more volatile species. A non-polar capillary column is typically used to separate compounds based on their boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for compound identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Interpretation

Impurities are identified by comparing their mass spectra to a library of known compounds (e.g., NIST). The relative amount of each impurity can be estimated from the peak area in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the absolute purity of the sample can be determined with high accuracy and precision.

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical factors. A suitable internal standard must be chosen that has a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte and any impurities. The standard should also be stable, non-volatile, and of high purity. Maleic anhydride or dimethyl sulfone are common choices. The experiment must be performed under conditions that ensure a quantitative response, which includes using a long relaxation delay (D1) to allow for complete relaxation of all nuclei between pulses.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized 6-aryl-2-chloronicotinonitrile into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Calculation
  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparison of Analytical Methodologies

FeatureHPLC-UVGC-MSqNMRElemental Analysis
Principle Differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Proportionality of NMR signal area to the number of nuclei.Combustion analysis to determine the elemental composition.
Primary Application Quantitative purity determination of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities; structural elucidation.Absolute quantitative purity determination without a specific reference standard.Confirmation of elemental composition and overall purity.
Selectivity High, tunable through column and mobile phase selection.Very high, based on both chromatographic retention and mass fragmentation.High, based on unique chemical shifts of protons.Low, does not distinguish between isomers or compounds with the same elemental formula.
Sensitivity Good to excellent, depending on the chromophore.Excellent, often in the picogram to femtogram range.Moderate, requires milligram quantities of sample.Moderate, requires milligram quantities of sample.
Quantitation Relative (area %) or external standard calibration.Relative (area %) or internal/external standard calibration.Absolute, using a certified internal standard.Provides elemental composition, purity is inferred.
Sample Requirements Soluble in mobile phase, non-volatile.Volatile or semi-volatile, thermally stable.Soluble in a deuterated solvent.Solid or liquid, combustible.
Throughput HighModerate to highModerateLow
Cost (Instrument) ModerateHighVery highModerate

Visualizing the Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for purity assessment by HPLC-UV.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject & Vaporize B->C D GC Separation C->D E EI Ionization & Fragmentation D->E F Mass Analysis E->F G Library Search F->G H Identify Impurities G->H

Caption: Workflow for impurity identification by GC-MS.

qNMR Analysis Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum with Quantitative Parameters B->C D Process & Integrate Signals C->D E Calculate Absolute Purity D->E

Caption: Workflow for absolute purity determination by qNMR.

Conclusion and Recommendations

The choice of analytical technique for assessing the purity of synthesized 6-aryl-2-chloronicotinonitriles is dictated by the specific requirements of the analysis.

  • For routine purity checks and release testing , a validated HPLC-UV method is the industry standard. It provides a robust and reliable measure of the main component's purity and can quantify known and unknown non-volatile impurities.

  • For comprehensive impurity profiling and identification of unknown volatile impurities , GC-MS is an indispensable tool. Its high sensitivity and the structural information from mass spectrometry are crucial for understanding the complete impurity landscape.

  • For the assignment of an absolute purity value to a reference standard or for orthogonal confirmation of purity , qNMR is the method of choice. Its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte makes it a powerful technique in a research and development setting.

In a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, HPLC for routine purity, GC-MS for residual solvent analysis, and qNMR for the certification of a reference standard. By understanding the strengths and limitations of each method, researchers can ensure the quality and integrity of their synthesized 6-aryl-2-chloronicotinonitriles, leading to more reliable and reproducible scientific outcomes.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: Text and Methodology. In ICH Quality Guidelines (pp. 127-166). John Wiley & Sons, Ltd. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic letters, 5(17), 3131-3134. [Link]

  • Shimizu, T., et al. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 70(4), 327-335. [Link]

  • Cushman, M., & Navaratnam, T. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9217-9219. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. [Link]

  • Ma, M., et al. (2008). Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. Journal of Heterocyclic Chemistry, 45(5), 1573-1575. [Link]

  • Diehl, B. W. K. (2012). qNMR in the analysis of natural products. Progress in Nuclear Magnetic Resonance Spectroscopy, 66, 34-49. [Link]

  • Beltran, A., et al. (2019). Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS. Chemosphere, 76(9), 1235-1243. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki− Miyaura and Stille Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-chloronicotinonitrile is foundational to scientific progress. However, our responsibility extends beyond the synthesis and application of these compounds to their safe and environmentally conscious disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound waste, grounded in established safety standards and chemical principles. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our research environment.

Hazard Profile of this compound

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a halogenated aromatic nitrile, a class of compounds that requires specific disposal pathways due to its chemical properties and potential hazards upon combustion or environmental release.

Its hazard profile necessitates that it be treated as a hazardous waste stream, never to be disposed of via standard laboratory drains or as common trash. The hazardous combustion products, which can include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas, underscore the need for specialized disposal methods[1].

Identifier Information Source
CAS Number 1171919-79-1[2][3]
Molecular Formula C₆H₂BrClN₂[2][3]
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]

The Core Principle: Rigorous Waste Segregation

The single most critical step in the proper disposal of this compound is strict waste segregation. As a halogenated organic compound, it must be collected separately from all other waste streams, including non-halogenated organics, aqueous waste, and solid waste[5][6].

The rationale for this is twofold:

  • Disposal Method: Halogenated wastes require high-temperature incineration in specially equipped facilities to ensure complete destruction and to scrub acidic gases (like HBr and HCl) from the exhaust[7][8]. Mixing them with non-halogenated solvents complicates and increases the cost of this process.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies have stringent regulations for halogenated waste, often assigning specific waste codes (e.g., F001, F002 for certain spent halogenated solvents) that dictate the disposal protocol[9][10][11].

The following workflow provides a clear decision-making process for laboratory waste segregation.

G Diagram 1: Laboratory Waste Segregation Workflow start Waste Generated in Lab is_halogenated Does waste contain This compound or other halogenated compounds (F, Cl, Br, I)? start->is_halogenated halogenated_bin Collect in designated HALOGENATED ORGANIC WASTE container. is_halogenated->halogenated_bin Yes is_non_halogenated Is it a non-halogenated organic solvent or solid? is_halogenated->is_non_halogenated No non_halogenated_bin Collect in designated NON-HALOGENATED ORGANIC WASTE container. is_non_halogenated->non_halogenated_bin Yes other_waste Segregate as Aqueous Waste, Solid Waste, or other category. Consult EHS if unsure. is_non_halogenated->other_waste No

Caption: Decision workflow for proper laboratory chemical waste segregation.

Standard Operating Procedure (SOP) for Disposal

Follow this step-by-step protocol for the routine collection and disposal of this compound waste.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to prevent all contact with the skin, eyes, and respiratory system.

  • Eye/Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards[12].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected[13].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically impervious apron or suit.

  • Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2][13].

Part B: Waste Collection and Containment

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container specifically for "Halogenated Organic Waste." This container should be clearly labeled.

  • Collecting Solid Waste: If disposing of unused solid this compound, transfer it carefully into the designated waste container, minimizing the creation of dust.

  • Collecting Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, spatulas, or paper towels from a minor cleanup, should also be placed in the halogenated waste container.

  • Collecting Solutions: If the waste is a solution containing this compound, it must be collected in a liquid halogenated waste container. Do not mix with incompatible materials like strong acids or bases[1].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[2][14]. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity.

Part C: Labeling and Temporary Storage

Proper labeling is a legal requirement and is crucial for safety.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."

  • Contents: List all chemical constituents by their full name (e.g., "this compound," "Dichloromethane"). Approximate percentages of each component are required.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources or incompatible chemicals[2][14]. This area should be designated for hazardous waste storage and be clearly marked.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 3A. For larger spills, respiratory protection may be necessary[15].

  • Contain the Spill: Prevent the spilled material from spreading or entering any drains[13].

  • Absorb and Neutralize (for solid spills):

    • Gently cover the spill with an inert absorbent material. A 1:1:1 mixture by weight of sodium carbonate (soda ash), bentonite clay (cat litter), and sand is effective[15].

    • The absorbent mixture helps to control the spread of the powder and makes collection easier.

  • Collect Waste: Once the material is fully absorbed, carefully scoop the mixture into your designated "Halogenated Organic Waste" container using non-sparking tools[2][14][15].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway

Laboratory-level collection is the first stage of disposal. The final, compliant disposal must be handled by professionals.

  • Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS office. They will arrange for collection by a licensed hazardous waste disposal company.

  • Ultimate Destruction: The approved disposal method for halogenated waste like this compound is high-temperature incineration[8]. This process occurs in a regulated hazardous waste incinerator that can safely handle the compound and its hazardous combustion byproducts[7]. Under no circumstances should this compound be landfilled.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Are Nitrile Gloves Recyclable? Polycarbin. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Lab Compliance. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]

  • 5-Bromo-2-chloronicotinonitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. [Link]

  • Nitrile Gloves - UGA Green Labs. University of Georgia. [Link]

  • How to Recycle Nitrile Gloves. SUNLINE Supply. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]

  • 6-Bromo-2-chloronicotinaldehyde PubChem Entry. National Center for Biotechnology Information. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

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A Comprehensive Guide to the Safe Handling of 6-Bromo-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 6-Bromo-2-chloronicotinonitrile. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety, building a foundation of trust that extends beyond the product itself.

The structure of this guide is designed to be intuitive and directly applicable to your workflow. We will move from understanding the inherent hazards of this compound to the practical steps for its use and the emergency protocols that ensure a prepared and secure research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated pyridine derivative containing a nitrile group. This combination of functional groups necessitates a cautious and informed approach to its handling. While specific toxicological data for this compound is not extensively published, the known hazards of related compounds, such as other halogenated pyridines and organic nitriles, provide a strong basis for a comprehensive risk assessment. The nitrile group, in particular, warrants handling with the same precautions as for cyanide-containing compounds due to the potential for the release of hydrogen cyanide under certain conditions, such as in the presence of strong acids.

The primary hazards associated with this compound are summarized in the table below, based on available safety data sheets and the toxicological profiles of analogous compounds.[1][2][3][4][5][6]

Hazard ClassificationGHS Hazard Statement(s)Associated Risks and Precautions
Acute Toxicity (Oral, Dermal, Inhalation) H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledThis compound is presumed to be highly toxic through all major routes of exposure. Avoid ingestion, skin contact, and inhalation of dust or vapors. All handling must be conducted in a certified chemical fume hood.[3]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin can cause irritation. Prolonged or repeated exposure may lead to more severe skin damage.[1][2][5][6]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationThe compound is a severe eye irritant. Direct contact can cause significant and potentially irreversible eye damage.[1][4][5][6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or vapors may lead to irritation of the respiratory tract.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the rationale for each component explained.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.[7][8][9]The use of double gloves provides an extra layer of protection against potential tears or permeation. Nitrile offers good resistance to a range of chemicals.[10]
Eye and Face Protection Chemical safety goggles and a face shield.[7][9]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional barrier for the entire face.
Body Protection A fully buttoned lab coat and a chemical-resistant apron.[7][9]This combination protects against splashes and spills on the torso and arms.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[7][9][11]A fume hood is the primary engineering control to prevent inhalation of dust and vapors.
Footwear Closed-toe, chemical-resistant shoes.[12]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic and well-documented operational plan is crucial for ensuring safety and regulatory compliance. The following workflow provides a step-by-step guide for handling this compound in a laboratory setting.

Operational_Workflow cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Use and Disposal Receipt_and_Inspection Receipt and Inspection Secure_Storage Secure Storage Receipt_and_Inspection->Secure_Storage Inspect for damage Pre-Use_Check Pre-Use Check Secure_Storage->Pre-Use_Check Store in a cool, dry, well-ventilated area Weighing_and_Transfer Weighing and Transfer Pre-Use_Check->Weighing_and_Transfer Verify fume hood function Reaction_Setup Reaction Setup Weighing_and_Transfer->Reaction_Setup Use appropriate PPE Work-up_and_Purification Work-up and Purification Reaction_Setup->Work-up_and_Purification Monitor reaction carefully Decontamination Decontamination Work-up_and_Purification->Decontamination Handle with care Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Clean all equipment Disposal Disposal Waste_Segregation->Disposal Separate solid and liquid waste

Caption: Operational workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Receipt and Inspection: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage. Ensure the label is intact and legible.

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[10][11] The storage location should be clearly labeled with the appropriate hazard warnings.

  • Pre-Use Check: Before handling, ensure that the chemical fume hood is functioning correctly. Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[7][9]

  • Weighing and Transfer: All weighing and transfer operations must be conducted within a certified chemical fume hood.[7][9] Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.

  • Reaction Setup: When setting up reactions, ensure that all glassware is free from cracks and defects. If the reaction involves heating, use a well-controlled heating mantle and monitor the temperature closely.

  • Work-up and Purification: Perform all work-up and purification steps, such as extractions and chromatography, within the fume hood.

  • Decontamination: After use, decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended. For surfaces, a pH 10 buffer solution followed by a 10% bleach solution can be effective for cyanide-related compounds, but always perform this within a fume hood.[7]

  • Waste Segregation: Segregate waste containing this compound from other waste streams. Solid waste (e.g., contaminated gloves, paper towels) and liquid waste should be collected in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency and Spill Management: A Plan for the Unexpected

Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly mitigate the consequences.

Emergency_Response_Plan Incident Incident Occurs Exposure Personal Exposure? Incident->Exposure Spill Spill? Incident->Spill Skin_Contact Skin Contact Exposure->Skin_Contact Yes Eye_Contact Eye Contact Exposure->Eye_Contact Yes Inhalation Inhalation Exposure->Inhalation Yes Ingestion Ingestion Exposure->Ingestion Yes Small_Spill Small Spill? Spill->Small_Spill Yes Call_911 Call 911 / Emergency Services Skin_Contact->Call_911 Eye_Contact->Call_911 Inhalation->Call_911 Ingestion->Call_911 Large_Spill Large Spill Small_Spill->Large_Spill No Clean_Up Clean Up Spill Small_Spill->Clean_Up Yes Evacuate Evacuate Area Large_Spill->Evacuate Evacuate->Call_911

Caption: Emergency response decision tree for incidents involving this compound.

Emergency Procedures:
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][9] Seek immediate medical attention.[5]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][9] Seek immediate medical attention.[5]

  • In Case of Inhalation: Move the person to fresh air immediately.[5][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation to avoid exposing the rescuer).[7][8] Seek immediate medical attention.[5]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[5]

  • For all exposures, call 911 or your local emergency number and inform them that a potential cyanide compound exposure has occurred. [7] Provide a copy of the Safety Data Sheet to the emergency responders.[7]

Spill Management:
  • Small Spills (manageable by trained personnel):

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.[7]

    • Alert others in the vicinity.

    • Call your institution's emergency response team and 911 from a safe location.[7][8]

    • Prevent entry into the contaminated area until it has been deemed safe by trained professionals.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing, Monash University. [Link]

  • Acute cyanide poisoning - First aid and medical support - WorkSafe WA. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

  • Standard Operating Procedure - Pyridine - Washington State University. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]

  • Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed. [Link]

  • Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC - NIH. [Link]

  • Brominated and Chlorinated Flame Retardants - The Encyclopedia of Earth. [Link]

  • Material Safety Data Sheet - 6-Chloronicotinonitrile, 97% - Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed. [Link]

  • Brominated Flame Retardants – A Question of Safety - RTI International. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.